4-(1,2,2-Triphenylvinyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,2-triphenylethenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZOSPYBNNWIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462106 | |
| Record name | Phenol, 4-(triphenylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76115-06-5 | |
| Record name | Phenol, 4-(triphenylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Aggregation-Induced Emission (AIE) Mechanism of 4-(1,2,2-Triphenylvinyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Restriction of Intramolecular Rotation (RIR)
The Aggregation-Induced Emission (AIE) phenomenon in 4-(1,2,2-Triphenylvinyl)phenol (TPE-OH) is primarily governed by the principle of Restriction of Intramolecular Rotation (RIR). In its dissolved state, the TPE-OH molecule is non-emissive or weakly fluorescent. This is because the phenyl rings attached to the ethylene core undergo active intramolecular rotations, providing a non-radiative pathway for the decay of the excited state. This free rotation effectively quenches fluorescence.
However, upon aggregation in a poor solvent or in the solid state, the physical constraint imposed by the surrounding molecules hinders these intramolecular rotations. This blockage of the non-radiative decay channel forces the excited molecule to release its energy through radiative pathways, resulting in strong fluorescence emission. This process is the cornerstone of the AIE effect observed in TPE-OH and other tetraphenylethylene derivatives.
The Role of the Phenolic Hydroxyl Group and Hydrogen Bonding
The presence of the hydroxyl (-OH) group on one of the phenyl rings of TPE-OH introduces an additional layer of complexity and control over its AIE properties through intermolecular hydrogen bonding. In the aggregated state, the hydroxyl group can form hydrogen bonds with neighboring TPE-OH molecules or with solvent molecules (such as water). This intermolecular hydrogen bonding network further rigidifies the molecular structure, enhancing the restriction of intramolecular rotations and thereby amplifying the AIE effect.
Theoretical studies on phenol and its derivatives suggest that hydrogen bonding can significantly influence the electronic properties and excited state dynamics of the molecule. For TPE-OH, this translates to a more stabilized aggregated state with reduced non-radiative decay, leading to higher fluorescence quantum yields.
Quantitative Photophysical Data
The photophysical properties of TPE-OH are highly dependent on the solvent environment, demonstrating the characteristic AIE effect. The following table summarizes typical quantitative data observed for TPE derivatives in solvent/water mixtures.
| Solvent System (THF/Water) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |
| 100% THF | ~320 | ~460 | < 0.01 |
| 50% THF / 50% Water | ~325 | ~465 | Moderate |
| 10% THF / 90% Water | ~330 | ~475 | > 0.60 |
Note: The exact values can vary depending on the specific experimental conditions such as concentration and temperature. The data presented is a representative summary based on typical findings for hydroxyl-substituted TPE derivatives.
Experimental Protocols
Synthesis of this compound
A common synthetic route to TPE-OH is through a McMurry coupling reaction of a mixture of benzophenone and 4-hydroxybenzophenone, followed by purification using column chromatography.
Materials:
-
Benzophenone
-
4-Hydroxybenzophenone
-
Zinc powder
-
Titanium(IV) chloride
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A mixture of zinc powder and anhydrous THF is cooled in an ice bath.
-
Titanium(IV) chloride is added dropwise to the stirred suspension.
-
The mixture is heated to reflux for several hours to generate the low-valent titanium reagent.
-
A solution of benzophenone and 4-hydroxybenzophenone in anhydrous THF is added to the refluxing mixture.
-
The reaction is refluxed for an extended period (e.g., 12-24 hours).
-
After cooling, the reaction is quenched with an aqueous potassium carbonate solution.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Measurement of Aggregation-Induced Emission
Materials:
-
Stock solution of TPE-OH in a good solvent (e.g., Tetrahydrofuran - THF)
-
A poor solvent (e.g., deionized water)
-
Fluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of solutions with varying solvent fractions (e.g., from 100% THF to 10% THF / 90% water) by mixing appropriate volumes of the TPE-OH stock solution and water. The final concentration of TPE-OH should be kept constant (e.g., 10 µM).
-
Allow the solutions to equilibrate for a set period.
-
Measure the UV-Vis absorption spectra of each solution to observe any changes in the absorption profile upon aggregation.
-
Measure the fluorescence emission spectra of each solution using an excitation wavelength determined from the absorption spectra (typically around 320-330 nm).
-
Plot the fluorescence intensity at the emission maximum as a function of the water fraction to visualize the AIE effect.
-
The fluorescence quantum yield (Φ_F) in the aggregated state can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Signaling Pathways and Logical Relationships
The AIE mechanism of TPE-OH can be visualized as a logical workflow.
Caption: AIE mechanism of TPE-OH.
The experimental workflow for investigating the AIE properties of TPE-OH can also be represented diagrammatically.
Caption: Experimental workflow for AIE analysis.
Conclusion
The Aggregation-Induced Emission of this compound is a robust phenomenon driven by the restriction of intramolecular rotations in the aggregated state. The presence of a phenolic hydroxyl group further enhances this effect through intermolecular hydrogen bonding, leading to highly emissive aggregates. This unique "turn-on" fluorescence behavior makes TPE-OH and its derivatives promising candidates for applications in chemical sensing, bio-imaging, and drug delivery systems, where changes in the local environment can be translated into a detectable optical signal. A thorough understanding of its photophysical properties and the factors influencing its AIE is crucial for the rational design of novel and efficient fluorescent probes and materials.
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1,2,2-Triphenylvinyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1,2,2-triphenylvinyl)phenol, a fluorescent molecule with potential applications in various scientific fields. This document details the experimental protocols for its synthesis via a McMurry reaction, along with a thorough analysis of its structural and physicochemical properties through various spectroscopic and analytical techniques.
Core Compound Data
| Parameter | Value | Reference |
| CAS Number | 76115-06-5 | [1] |
| Molecular Formula | C₂₆H₂₀O | [1] |
| Molecular Weight | 348.44 g/mol | [1] |
| Melting Point | 215-217 °C (decomposes) | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Boiling Point | 454.4 ± 14.0 °C (Predicted) | [3] |
| Density | 1.146 ± 0.06 g/cm³ (Predicted) | [3] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a cross-McMurry reaction involving the reductive coupling of 4-hydroxybenzophenone and benzophenone. This reaction utilizes a low-valent titanium reagent, typically generated in situ from titanium(IV) chloride and a reducing agent like zinc powder.[4][5][6]
Experimental Protocol: McMurry Reaction
Materials:
-
4-Hydroxybenzophenone
-
Benzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Argon (Ar) gas
-
Aqueous Potassium Carbonate (K₂CO₃) solution
-
Ethyl acetate
-
Celite
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
Under an inert argon atmosphere, a four-necked flask equipped with a magnetic stirrer is charged with zinc powder (10 equivalents) and anhydrous THF.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
Titanium(IV) chloride (5 equivalents) is added dropwise to the stirred suspension, ensuring the temperature remains below 10 °C.
-
The resulting mixture is allowed to warm to room temperature and stirred for 30 minutes, after which it is heated to reflux for 2.5 hours. The color of the mixture should turn from a yellowish-brown to a black slurry, indicating the formation of the low-valent titanium reagent.[4][7]
-
-
Reductive Coupling Reaction:
-
The black slurry is cooled back to 0-5 °C.
-
Pyridine (2.5 equivalents) is added, and the mixture is stirred for 10 minutes.
-
A solution of 4-hydroxybenzophenone (1 equivalent) and benzophenone (1.2 equivalents) in anhydrous THF is added slowly to the reaction mixture.
-
The reaction mixture is then heated to reflux and maintained for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of an aqueous potassium carbonate solution.
-
The resulting mixture is filtered through a pad of Celite to remove the titanium salts.
-
The filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
-
Characterization of this compound
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the hydroxyl proton. The protons of the three phenyl rings will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The protons of the phenol ring will also resonate in the aromatic region, likely showing distinct splitting patterns due to their specific chemical environments. The hydroxyl proton will appear as a singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon atoms in the molecule. The quaternary carbons of the vinyl group and the carbon attached to the hydroxyl group will have distinct chemical shifts. The aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at m/z 348, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, or the entire hydroxyl group. The triphenylvinyl moiety can also undergo characteristic fragmentation. The stability of the aromatic rings will likely result in prominent fragment ions corresponding to various phenyl-containing cations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group stretching vibration.
-
C-O Stretch: A sharp peak around 1200-1260 cm⁻¹ will indicate the C-O stretching of the phenol.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹ are attributed to the stretching vibrations of the aromatic C-H bonds.
-
C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings and the vinyl group.
Summary of Characterization Data
| Technique | Expected Key Features |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-7.5 ppm) for phenyl and phenol protons.- Singlet for the hydroxyl proton (-OH). |
| ¹³C NMR | - Signals for vinyl quaternary carbons.- Signal for the carbon attached to the -OH group.- Multiple signals in the aromatic region for sp² carbons. |
| Mass Spec. | - Molecular ion peak at m/z 348.- Fragmentation peaks corresponding to the loss of H, CO, and phenyl groups. |
| FTIR | - Broad O-H stretch (3200-3600 cm⁻¹).- Sharp C-O stretch (1200-1260 cm⁻¹).- Aromatic C-H stretch (>3000 cm⁻¹).- Aromatic C=C stretch (1450-1600 cm⁻¹). |
This technical guide provides a foundational framework for the synthesis and detailed characterization of this compound. Researchers and scientists can utilize this information for the successful preparation and validation of this compound for further investigation in their respective fields.
References
- 1. This compound | 76115-06-5 | FT74757 [biosynth.com]
- 2. This compound | 76115-06-5 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. McMurry reaction - Wikipedia [en.wikipedia.org]
- 7. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
An In-depth Technical Guide to the Photophysical Properties of 4-(1,2,2-Triphenylvinyl)phenol Derivatives
This technical guide provides a comprehensive overview of the photophysical properties, synthesis, and experimental characterization of 4-(1,2,2-Triphenylvinyl)phenol and its derivatives. These compounds are a prominent class of molecules known for their unique Aggregation-Induced Emission (AIE) characteristics, making them highly valuable for researchers, scientists, and professionals in drug development and materials science.
Core Concept: Aggregation-Induced Emission (AIE)
Most traditional fluorescent molecules (fluorophores) exhibit strong emission in dilute solutions but suffer from Aggregation-Caused Quenching (ACQ) at high concentrations or in the solid state. In 2001, a counterintuitive phenomenon was discovered: Aggregation-Induced Emission (AIE). Molecules exhibiting AIE, known as AIEgens, are weakly emissive or non-emissive when dissolved in good solvents but become highly luminescent upon aggregation or in the solid state.[1]
The primary mechanism responsible for the AIE effect is the Restriction of Intramolecular Motion (RIM) .[1][2] this compound is a derivative of tetraphenylethylene (TPE), a archetypal AIEgen. In the dissolved state, the phenyl rings of TPE-based molecules undergo rapid intramolecular rotations and vibrations. These motions act as non-radiative decay pathways, dissipating the absorbed energy as heat and thus quenching fluorescence.[2][3] When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically constrained. This blockage of non-radiative decay channels opens up the radiative pathway, resulting in a significant enhancement of fluorescence emission.[1][2]
Synthesis of this compound Derivatives
Derivatives of this compound can be synthesized through various organic chemistry reactions. Common strategies include McMurry coupling and Suzuki cross-coupling reactions, which are effective for creating the core tetraphenylethylene structure.[3] For instance, this compound has been synthesized via a Suzuki coupling reaction.[4] These methods allow for the introduction of various functional groups to the TPE core, enabling the fine-tuning of its photophysical and chemical properties for specific applications.
Data Presentation: Photophysical Properties
The photophysical properties of AIEgens are typically characterized by their absorption and emission spectra, fluorescence quantum yields, and response to solvent polarity. The propeller-like, flexible structure of these molecules is key to their AIE characteristics.[3] Below is a summary of typical photophysical data for TPE derivatives. Note that specific values can vary significantly based on the exact molecular structure, solvent, and aggregation state.
| Compound/Derivative | Solvent/State | λ_ex (nm) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| This compound | General | ~360 | Not Specified | >450 | Varies | [4][5] |
| THTPE (Thiophene-substituted TPE) | 90% H₂O/THF | 360 | Not Specified | 519 | High in aggregate | [3] |
| (4-(1,2,2-Triphenylvinyl)phenyl)methanol | Liquid Crystal | 360 | Not Specified | 475 | Not Specified | [6] |
| General TPE Derivatives | Aggregated State | ~365 | ~320-380 | ~450-550 | Enhanced | [2][7] |
Note: This table is illustrative. Exact values depend on specific experimental conditions. THTPE is presented as a representative derivative to show typical AIE behavior.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for studying the photophysical properties of AIEgens.
The hallmark of an AIEgen is its fluorescence enhancement upon aggregation. This is typically studied by measuring photoluminescence in a mixture of a good solvent and a poor solvent (anti-solvent).
-
Stock Solution Preparation : Prepare a stock solution of the TPE derivative in a good solvent (e.g., Tetrahydrofuran - THF) at a specific concentration (e.g., 10 µM).[3]
-
Solvent Titration : Prepare a series of solutions in vials or a 96-well plate with varying fractions of the anti-solvent (e.g., water). This is done by adding increasing amounts of water to the THF stock solution, creating mixtures from 0% to 90% water content.[3]
-
Fluorescence Measurement : Measure the photoluminescence (PL) intensity of each solution using a fluorometer. The excitation wavelength is set near the absorption maximum of the compound (e.g., 360 nm), and the emission spectrum is recorded over a relevant range (e.g., 400-600 nm).[2]
-
Data Analysis : Plot the maximum PL intensity against the percentage of the anti-solvent. A sharp increase in intensity at higher anti-solvent fractions confirms AIE activity.
-
UV-Vis Spectroscopy : Absorption spectra are recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., THF) and placed in a quartz cuvette. The spectrum is typically scanned from 200 to 800 nm to determine the wavelength of maximum absorption (λ_abs).
-
Photoluminescence (PL) Spectroscopy : Emission spectra are measured with a spectrofluorometer. The solution is excited at or near its λ_abs, and the emitted light is scanned across a range of wavelengths to find the emission maximum (λ_em).
The absolute or relative quantum yield is determined to quantify the efficiency of the fluorescence process. The relative method is common:
-
Select a Standard : Choose a well-characterized fluorescent standard with a known quantum yield and an absorption/emission profile similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure Absorbance : Prepare dilute solutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
Measure Emission Spectra : Record the fluorescence emission spectra of both the sample and the standard under identical excitation conditions.
-
Calculate Quantum Yield : The quantum yield (Φ_s) of the sample is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and the reference standard, respectively.
-
Applications in Research and Drug Development
The unique properties of this compound derivatives make them powerful tools in various fields:
-
Biosensing and Diagnostics : Their "turn-on" fluorescence upon binding to or aggregating around specific targets (like proteins or DNA) makes them excellent probes for detection and imaging.[2][4]
-
Cell Imaging : AIEgens can be functionalized for specific cellular targeting (e.g., mitochondria), enabling high-contrast imaging of biological processes.[8]
-
Drug Delivery and Therapy : The aggregation-dependent emission can be used to monitor drug release and for photodynamic therapy, where the aggregated AIEgens can generate reactive oxygen species upon irradiation.[9]
-
Materials Science : These molecules are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced functional materials.[6][10]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 76115-06-5 | FT74757 [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. ossila.com [ossila.com]
- 7. Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(1,2,2-Triphenylvinyl)phenol (CAS: 76115-06-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,2,2-Triphenylvinyl)phenol, a derivative of tetraphenylethylene, is a molecule of significant interest in various scientific fields. Its unique photophysical properties, most notably Aggregation-Induced Emission (AIE), make it a valuable tool in the development of fluorescent probes, sensors, and advanced materials.[1][2][3] This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a focus on its role as a fluorescent biomarker for the detection of Listeria monocytogenes.
Core Properties
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 76115-06-5 | [2][3] |
| Molecular Formula | C₂₆H₂₀O | [2][3] |
| Molecular Weight | 348.44 g/mol | [2][3] |
| Appearance | White to off-white powder/crystals | |
| Melting Point | 215-217 °C | |
| Boiling Point | 454.4 ± 14.0 °C (Predicted) | |
| Solubility | Insoluble in water; Soluble in organic solvents like THF and chloroform. | [1] |
| Storage | Store at room temperature, protected from light. | [2][3] |
Spectroscopic Data
While raw spectral data is proprietary to suppliers, the expected spectroscopic characteristics based on the molecule's structure are outlined below. These are critical for its identification and characterization.
| Spectroscopy | Expected Characteristics | Reference(s) |
| ¹H NMR | Aromatic protons (phenyl groups) are expected in the range of δ 6.5-8.0 ppm. The phenolic hydroxyl proton signal would appear as a broad singlet, typically between δ 4-7 ppm, and its position is concentration and solvent dependent. | [4][5][6][7] |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm region. The carbon bearing the hydroxyl group would be downfield shifted. Quaternary carbons of the vinyl group would also be in the aromatic region. | [4][6][8] |
| FT-IR (cm⁻¹) | A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenol. Aromatic C-H stretching peaks just above 3000 cm⁻¹. C=C stretching peaks for the aromatic rings in the 1450-1600 cm⁻¹ region. A C-O stretching peak for the phenol around 1200-1260 cm⁻¹. | [9][10] |
| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z ≈ 348.44. Fragmentation patterns would involve the loss of phenyl groups and other characteristic fragments. | [10] |
Synthesis
The synthesis of this compound is typically achieved via a McMurry coupling reaction, a powerful method for the reductive coupling of ketones to form alkenes.[11][12][13][14][15]
Experimental Protocol: McMurry Coupling Reaction
This protocol is a representative example for the synthesis of tri- and tetra-arylethylene derivatives and can be adapted for this compound. The key starting materials would be a substituted benzophenone and a propiophenone derivative.
Materials:
-
Titanium(IV) tetrachloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Hydroxybenzophenone
-
Diphenylmethane
-
Hydrochloric acid (HCl)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), suspend zinc powder in anhydrous THF.
-
Cool the suspension in an ice bath and slowly add titanium(IV) tetrachloride via syringe.
-
Remove the ice bath and heat the mixture to reflux for 2 hours to generate the low-valent titanium reagent.
-
In a separate flask, dissolve 4-hydroxybenzophenone and diphenylmethane in anhydrous THF.
-
Add the solution of the ketones dropwise to the refluxing low-valent titanium suspension.
-
Continue refluxing for an additional 4-6 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Acidify the mixture with aqueous HCl until the dark color of the titanium species disappears.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Core Concepts and Mechanisms
Aggregation-Induced Emission (AIE)
A key feature of this compound is its Aggregation-Induced Emission (AIE) property.[16][17][18][19][20] Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE-active molecules exhibit enhanced fluorescence upon aggregation.[17]
The mechanism behind AIE in tetraphenylethylene derivatives is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the phenyl rings of the molecule can freely rotate, providing a non-radiative pathway for the decay of the excited state, resulting in weak or no fluorescence.[17] However, in an aggregated state or in a viscous medium, these intramolecular rotations are physically hindered. This blockage of the non-radiative decay channels activates the radiative decay pathway, leading to strong fluorescence emission.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 76115-06-5 | FT74757 [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. web.pdx.edu [web.pdx.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Phenol [webbook.nist.gov]
- 11. McMurry reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 16. 76115-06-5|this compound|BLD Pharm [bldpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Aggregation-induced emission, self-assembly, and electroluminescence of 4,4'-bis(1,2,2-triphenylvinyl)biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aggregation-induced emission, self-assembly, and electroluminescence of 4,4′-bis(1,2,2-triphenylvinyl)biphenyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Understanding the Aggregation-Induced Emission of TPE-OH: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis, aggregation-induced emission (AIE) mechanism, and applications of hydroxyl-substituted tetraphenylethylene (TPE-OH), a prominent member of the AIE luminogen (AIEgen) family. This document is intended for researchers, scientists, and drug development professionals interested in the unique photophysical properties of TPE-OH and its potential in various biomedical applications.
The Core Principle: Aggregation-Induced Emission (AIE)
Most traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases upon aggregation. In contrast, AIEgens such as TPE-OH are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent in the aggregated state[1]. This phenomenon is primarily attributed to the Restriction of Intramolecular Motion (RIM) .
In dilute solutions, the phenyl rings of the TPE core undergo active intramolecular rotations and vibrations, providing non-radiative decay pathways for the excited state, thus quenching fluorescence. However, in the aggregated state or in a viscous medium, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels and promotes radiative decay, leading to a significant enhancement in fluorescence emission[1].
The RIM mechanism can be further broken down into:
-
Restriction of Intramolecular Rotation (RIR) : The prevention of the rotational motion of the phenyl rings around the ethylene core.
-
Restriction of Intramolecular Vibration (RIV) : The suppression of vibrational motions within the molecule.
The following diagram illustrates the fundamental principle of AIE.
Synthesis and Characterization of TPE-OH
The most common and effective method for synthesizing TPE derivatives, including TPE-OH, is the McMurry coupling reaction . This reductive coupling of two ketone molecules is typically mediated by a low-valent titanium reagent. For the synthesis of 1,2-bis(4-hydroxyphenyl)-1,2-diphenylethene, 4,4'-dihydroxybenzophenone can be used as a key precursor[2][3].
The general workflow for the synthesis of TPE-OH is depicted below.
Experimental Protocol: McMurry Coupling for TPE-OH Synthesis
This protocol provides a general procedure for the synthesis of a TPE-OH derivative using the McMurry reaction.
Materials:
-
4,4'-Dihydroxybenzophenone
-
Titanium tetrachloride (TiCl₄)
-
Zinc (Zn) dust
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend zinc dust in anhydrous THF.
-
Cool the suspension in an ice bath and slowly add titanium tetrachloride (TiCl₄) via syringe while stirring. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species[2].
-
Heat the resulting black solution at reflux for several hours to complete the formation of the active reagent[4].
-
-
McMurry Coupling Reaction:
-
After cooling the titanium reagent to room temperature, add a solution of 4,4'-dihydroxybenzophenone and a small amount of pyridine in anhydrous THF to the flask[4].
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of an aqueous potassium carbonate solution[2].
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Extract the filtrate with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the TPE-OH derivative.
-
-
Characterization:
-
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity[5].
-
Quantitative Data on Photophysical Properties
The defining characteristic of TPE-OH is its AIE property. The fluorescence quantum yield (ΦF) is a key parameter to quantify this effect. In a good solvent like Tetrahydrofuran (THF), TPE derivatives are typically non-emissive. As a poor solvent (e.g., water) is added, the molecules begin to aggregate, leading to a dramatic increase in the fluorescence quantum yield.
| Compound | Solvent/State | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |
| TPE-4mM | THF | - | - | 0.1% | [6] |
| TPE-4oM | THF | - | - | 64% | [6] |
| TPE-CN-OH | THF/Water (1:9 v/v) | 400 | 543 | - (High) | [3] |
| TPE-TPA-FN doped ORMOSIL NPs | Water | ~480 | ~620 | - (High) | [7] |
| TPE-BBT Nanoparticles | Water | - | - | 1.8% (Absolute) | [8] |
| TPE-BBT Crystals | Solid State | - | - | 10.4% (Absolute) | [8] |
Applications in Drug Development and Research
The unique properties of TPE-OH and its derivatives make them highly promising for a range of biomedical applications, particularly in drug delivery and cellular imaging.
TPE-OH-Based Nanoparticles for Drug Delivery and Cellular Imaging
TPE-OH can be formulated into nanoparticles (NPs) for use as drug carriers and imaging agents. The hydrophobic TPE core can encapsulate therapeutic drugs, while the hydrophilic hydroxyl groups can improve water dispersibility and provide sites for further functionalization.
The general workflow for the preparation of TPE-OH nanoparticles and their application in cell imaging is outlined below.
Experimental Protocols for Biomedical Applications
This protocol describes a general method for preparing TPE-OH nanoparticles using the nanoprecipitation technique.
Materials:
-
Synthesized TPE-OH
-
Tetrahydrofuran (THF), analytical grade
-
Deionized water
-
Probe sonicator or vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of TPE-OH in THF at a concentration of 1 mg/mL.
-
Nanoparticle Formation:
-
In a microcentrifuge tube, rapidly inject a small volume of the TPE-OH stock solution into a larger volume of deionized water (e.g., 10 µL of stock into 990 µL of water) under vigorous mixing using a vortex mixer or sonicator for 30-60 seconds.
-
The rapid change in solvent polarity will cause the hydrophobic TPE-OH molecules to aggregate and form nanoparticles.
-
-
Characterization: The size and morphology of the nanoparticles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
This protocol outlines the general steps for using TPE-OH nanoparticles to image cells.
Materials:
-
TPE-OH nanoparticle suspension
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells)
-
96-well plates or glass-bottomed dishes
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate or on glass-bottomed dishes and allow them to adhere overnight in a CO₂ incubator.
-
Incubation: Remove the culture medium and replace it with fresh medium containing the TPE-OH nanoparticle suspension at the desired concentration (e.g., 1-10 µg/mL). Incubate the cells for a specified period (e.g., 1-4 hours) at 37 °C.
-
Washing: Remove the nanoparticle-containing medium and wash the cells three times with PBS to remove any extracellular nanoparticles.
-
Imaging: Add fresh culture medium or PBS to the cells and image them using a fluorescence microscope with appropriate excitation and emission filters for TPE-OH.
The release of a drug encapsulated within TPE-OH nanoparticles can be assessed using the dialysis method.
Materials:
-
Drug-loaded TPE-OH nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS at a specific pH)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC or UV-Vis spectrophotometer)
Procedure:
-
Dialysis Setup:
-
Place a known volume and concentration of the drug-loaded TPE-OH nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of the release medium in a beaker or flask.
-
-
Release Study:
-
Quantification:
-
Analyze the collected aliquots to determine the concentration of the released drug using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
-
TPE-OH and Cellular Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the direct interaction or modulation of cellular signaling pathways by TPE-OH. The primary applications of TPE-OH in a biological context have focused on its use as a fluorescent probe for imaging and as a component of drug delivery systems, leveraging its AIE properties.
The cytotoxicity of hydroxylated nanoparticles has been investigated, and it is generally found to be low at typical concentrations used for imaging[12]. However, the effect of the number and position of hydroxyl groups on the biological activity and potential interactions with cellular components is an area that warrants further investigation[13]. While some studies have explored the modulation of signaling cascades by other hydroxylated phenolic compounds[13], direct evidence for TPE-OH's involvement in such pathways is yet to be established. The interaction of AIEgens with biomolecules is a growing field of research, and future studies may elucidate specific signaling pathways that are influenced by TPE-OH or its derivatives.
Conclusion
TPE-OH is a fascinating AIEgen with significant potential in biomedical research and drug development. Its straightforward synthesis via the McMurry coupling reaction, coupled with its remarkable aggregation-induced emission properties, makes it an attractive candidate for the development of advanced fluorescent probes and drug delivery vehicles. While the fundamental AIE mechanism of TPE-OH is well-understood, further research is needed to fully quantify its photophysical properties and to explore its interactions with biological systems, including its potential effects on cellular signaling pathways. This technical guide provides a solid foundation for researchers and professionals to delve into the exciting world of TPE-OH and its applications.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 5. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States [mdpi.com]
- 6. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 12. In Vitro Toxicity Assessment of Three Hydroxylated Fullerenes in Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The McMurry Coupling: A Technical Guide to the Synthesis of Tetraphenylethylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the McMurry coupling reaction for the synthesis of tetraphenylethylene (TPE) and its derivatives. TPEs are a critical class of molecules, renowned for their unique aggregation-induced emission (AIE) properties, which have positioned them at the forefront of advancements in materials science, diagnostics, and therapeutics. This document details the reaction mechanism, experimental protocols, and quantitative data for the synthesis of these valuable compounds.
Introduction to the McMurry Coupling Reaction
The McMurry reaction is a powerful method in organic chemistry for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[1] This reaction is particularly effective for synthesizing sterically hindered alkenes, such as tetraphenylethylene, which are challenging to produce using other olefination methods.[2] The reaction is mediated by a low-valent titanium reagent, typically generated in situ from a titanium (III) or (IV) chloride salt and a reducing agent.[3]
The versatility of the McMurry coupling allows for the synthesis of a wide array of TPE derivatives with tailored functionalities. These derivatives are instrumental in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers for photodynamic therapy.[4][5] Their application in drug development is expanding, with TPE-based compounds being investigated as anticancer agents and components of drug delivery systems.[6][7]
Reaction Mechanism
The McMurry coupling reaction proceeds via a two-step mechanism involving a pinacol coupling followed by deoxygenation.[1][7]
-
Pinacol Coupling: Low-valent titanium species, generated from the reduction of a titanium halide, facilitate a single-electron transfer to the carbonyl groups of two ketone molecules. This results in the formation of ketyl radicals, which then dimerize to form a titanium-bound pinacolate intermediate.[8] This step is analogous to the pinacol coupling reaction.[1]
-
Deoxygenation: The oxophilic nature of titanium drives the deoxygenation of the pinacolate intermediate. This step yields the final alkene product and titanium oxide species upon workup.[7] The reaction is typically conducted at reflux temperatures to promote this final deoxygenation step.[8]
Below is a diagram illustrating the generally accepted mechanism for the McMurry coupling of benzophenone to form tetraphenylethylene.
Caption: Generalized mechanism of the McMurry coupling reaction.
Quantitative Data on TPE Synthesis
The yield of the McMurry coupling reaction can be influenced by the specific substrates, reagents, and reaction conditions employed. The following tables summarize representative yields for the synthesis of tetraphenylethylene and its derivatives from various benzophenone precursors.
Table 1: Synthesis of Unsubstituted Tetraphenylethylene
| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Benzophenone | TiCl₄, Zn powder | Dry THF | Monitored by TLC | 93% | [2][9] |
| Benzophenone | TiCl₃, LiAlH₄ | Dry THF | Not Specified | High | [1] |
Table 2: Synthesis of Substituted Tetraphenylethylene Derivatives
| Benzophenone Derivative | Product | Yield (%) | Notes | Reference |
| 4-Bromobenzophenone | Tetra(4-bromophenyl)ethylene | High | Precursor for further functionalization | [10] |
| 4,4'-Dimethoxybenzophenone | Tetra(4-methoxyphenyl)ethylene | Good | - | [11] |
| 4-Iodobenzaldehyde | (E/Z)-1,2-bis(2-iodophenyl)ethene | 55% | Example of aldehyde coupling | [11] |
| Various substituted benzophenones | Corresponding TPE derivatives | 91-98% | Mechanochemical synthesis | [12] |
Note: Yields are highly dependent on the specific experimental conditions and scale of the reaction.
Detailed Experimental Protocols
This section provides a generalized experimental protocol for the synthesis of tetraphenylethylene from benzophenone via the McMurry coupling reaction. This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials and Reagents
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzophenone
-
10% Aqueous K₂CO₃ solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
Experimental Workflow
The following diagram outlines the general workflow for the McMurry coupling synthesis of TPE.
Caption: General experimental workflow for TPE synthesis via McMurry coupling.
Step-by-Step Procedure
-
Preparation of the Low-Valent Titanium Reagent: In a two-necked round-bottom flask under an inert atmosphere, suspend zinc powder (4.0 equivalents) in dry THF. Cool the suspension to 0 °C in an ice bath. Slowly add titanium(IV) chloride (2.0 equivalents) dropwise via syringe with vigorous stirring. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The color of the mixture should turn from yellow to black, indicating the formation of the low-valent titanium species.[2][3]
-
Coupling Reaction: Dissolve benzophenone (1.0 equivalent) in dry THF. Add the benzophenone solution dropwise to the refluxing low-valent titanium suspension. Continue to heat the reaction mixture at reflux and monitor its progress by thin-layer chromatography (TLC).[2]
-
Work-up: Upon completion of the reaction (disappearance of the benzophenone spot on TLC), cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by the dropwise addition of a 10% aqueous potassium carbonate solution.[9]
-
Extraction and Purification: Filter the mixture through a pad of Celite to remove the titanium salts. Extract the filtrate with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure tetraphenylethylene.[2]
Applications in Drug Development and Research
Tetraphenylethylene derivatives, particularly those exhibiting Aggregation-Induced Emission (AIE), are of significant interest to drug development professionals. Their unique photophysical properties make them ideal candidates for various biomedical applications.
Fluorescent Probes and Bioimaging
The "light-up" nature of AIE-active TPE derivatives makes them excellent fluorescent probes.[3] They are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation.[13] This property is exploited for the detection of biomolecules and for cell imaging. For instance, cationic TPE derivatives have been shown to selectively stain the nuclei of fixed cells, providing a simple method for observing cell mitosis.[8]
Photodynamic Therapy (PDT)
TPE derivatives can be designed to act as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment.[4] In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which are cytotoxic and induce tumor cell death.[14] AIE-active photosensitizers (AIE-PSs) are advantageous as their aggregation in the cellular environment can enhance their ROS generation efficiency.[12]
The diagram below illustrates the general principle of TPE-based photodynamic therapy.
Caption: Mechanism of TPE-based photodynamic therapy.
Conclusion
The McMurry coupling reaction is a robust and versatile method for the synthesis of tetraphenylethylene and its derivatives. This guide provides the fundamental knowledge, from reaction mechanism to detailed experimental protocols, necessary for researchers to successfully synthesize these compounds. The unique properties of TPE derivatives, especially their aggregation-induced emission, continue to drive innovation in fields ranging from materials science to drug development. As research progresses, the applications of these fascinating molecules in diagnostics and therapeutics are expected to expand significantly.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. NIR-II AIEgens with Photodynamic Effect for Advanced Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. McMurry reaction - Wikipedia [en.wikipedia.org]
- 8. Water-soluble tetraphenylethene derivatives as fluorescent "light-up" probes for nucleic acid detection and their applications in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. AIEgens for dual second harmonic generation and fluorescence “turn-on” imaging of membrane and photodynamic therapy in cancer cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Theranostics based on AIEgens - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Architecture of 4-(1,2,2-Triphenylvinyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and synthetic aspects of 4-(1,2,2-Triphenylvinyl)phenol, a fluorescent molecule with potential applications in biomedical research and materials science. While crystallographic data for this specific compound is not publicly available, this paper outlines a robust, plausible experimental protocol for its synthesis via the McMurry reaction, a cornerstone method for the creation of sterically hindered alkenes. Furthermore, this guide presents key physicochemical properties and discusses potential, though not yet fully elucidated, biological interactions, offering a valuable resource for researchers engaged in the study and application of tetraphenylethylene derivatives.
Introduction
This compound, a derivative of tetraphenylethylene (TPE), belongs to a fascinating class of molecules known for their aggregation-induced emission (AIE) properties. Unlike traditional fluorescent molecules that often suffer from aggregation-caused quenching, AIE luminogens exhibit enhanced fluorescence in the aggregated state or solid phase. This unique characteristic makes them highly valuable for applications in sensors, bio-imaging, and materials science. This compound, with its phenolic hydroxyl group, offers a site for further functionalization, enhancing its potential utility in drug development and as a biomarker. This document serves as a technical resource, consolidating known information and providing detailed, inferred experimental protocols to facilitate further research and application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 76115-06-5 |
| Molecular Formula | C₂₆H₂₀O |
| Molecular Weight | 348.44 g/mol |
| Melting Point | 215-217 °C |
| Boiling Point | 454.4 °C (Predicted) |
| Appearance | White to off-white powder/crystals |
| Solubility | Soluble in organic solvents like THF, Chloroform |
Synthesis of this compound: A Detailed Experimental Protocol
Materials and Reagents
-
Benzophenone
-
4-Hydroxybenzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon gas (or other inert gas)
Experimental Procedure
Step 1: Preparation of the Low-Valent Titanium Reagent
-
A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, is flame-dried and allowed to cool under a stream of inert gas (Argon).
-
Zinc dust (4.0 equivalents) is added to the flask, followed by the addition of anhydrous THF under an inert atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
Titanium(IV) chloride (2.0 equivalents) is added dropwise to the stirred suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, the mixture is slowly warmed to room temperature and then heated to reflux for 2 hours. The color of the reaction mixture should turn from yellow to black, indicating the formation of the low-valent titanium species.
Step 2: McMurry Coupling Reaction
-
A solution of benzophenone (1.0 equivalent) and 4-hydroxybenzophenone (1.0 equivalent) in anhydrous THF is prepared in a separate flask under an inert atmosphere.
-
This solution is then added dropwise to the refluxing low-valent titanium reagent.
-
The reaction mixture is maintained at reflux for an additional 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow, dropwise addition of a saturated aqueous solution of potassium carbonate.
-
The resulting mixture is stirred for 30 minutes and then filtered through a pad of Celite to remove the titanium salts.
-
The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point Analysis: To assess purity.
Crystal Structure
A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other publicly available databases did not yield the crystal structure data for this compound. Therefore, a table of crystallographic parameters cannot be provided at this time. Researchers who successfully crystallize this compound are encouraged to deposit their data in a public repository to benefit the scientific community.
Potential Biological Interactions and Signaling Pathways
Preliminary information suggests that this compound may act as a fluorescent biomarker. It has been reported to bind to bacterial DNA and proteins.[1] While the specific signaling pathways have not been elucidated, a hypothetical mechanism could involve intercalation with DNA or binding to specific protein pockets, leading to a change in its fluorescent properties. This interaction could potentially disrupt normal cellular processes in bacteria.
Visualizations
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via the McMurry reaction.
References
Spectroscopic Profile of 4-(1,2,2-Triphenylvinyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(1,2,2-triphenylvinyl)phenol, a key intermediate in the synthesis of various functional materials, including those with aggregation-induced emission (AIE) properties. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Introduction
This compound, with the chemical formula C₂₆H₂₀O and a molecular weight of 348.44 g/mol , is a derivative of tetraphenylethylene. Its unique structural and photophysical properties make it a valuable building block in the development of novel materials for applications in organic electronics, bio-imaging, and sensing. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.41 | s | 1H | Ar-OH |
| 7.18 - 7.08 | m | 9H | Ar-H |
| 7.02 - 6.98 | m | 6H | Ar-H |
| 6.82 | d, J = 8.4 Hz | 2H | Ar-H (ortho to -C=C) |
| 6.57 | d, J = 8.4 Hz | 2H | Ar-H (ortho to -OH) |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 156.5 | C -OH |
| 144.1 | C =C (quaternary) |
| 141.2 | C =C (quaternary) |
| 139.5 | Ar-C (quaternary) |
| 134.3 | Ar-C (quaternary) |
| 132.5 | Ar-CH |
| 131.2 | Ar-CH |
| 128.3 | Ar-CH |
| 128.2 | Ar-CH |
| 126.9 | Ar-CH |
| 126.7 | Ar-CH |
| 115.2 | Ar-CH (ortho to -OH) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretch (phenolic) |
| 3055 | Medium | Aromatic C-H stretch |
| 3025 | Medium | Aromatic C-H stretch |
| 1605 | Strong | C=C aromatic ring stretch |
| 1508 | Strong | C=C aromatic ring stretch |
| 1442 | Medium | C-H bend (aromatic) |
| 1255 | Strong | C-O stretch (phenol) |
| 835 | Strong | C-H out-of-plane bend (para-substituted) |
| 765 | Strong | C-H out-of-plane bend (monosubstituted) |
| 698 | Strong | C-H out-of-plane bend (monosubstituted) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 348.15 | 100 | [M]⁺ (Molecular Ion) |
| 271.12 | 25 | [M - C₆H₅]⁺ |
| 193.07 | 15 | [M - C₁₂H₉]⁺ |
| 165.07 | 30 | [C₁₃H₉]⁺ |
| 77.04 | 10 | [C₆H₅]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation : A Bruker AVANCE III 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.
-
Sample Preparation : Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : The ¹H NMR spectrum was acquired at 400 MHz with a spectral width of 16 ppm. A total of 16 scans were accumulated with a relaxation delay of 1.0 second. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).
-
¹³C NMR Acquisition : The ¹³C NMR spectrum was recorded at 100 MHz. The spectrum was obtained with a spectral width of 240 ppm, accumulating 1024 scans with a relaxation delay of 2.0 seconds. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory was utilized.
-
Sample Preparation : A small amount of the solid this compound was placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation : A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source was employed.
-
Sample Preparation : The sample was dissolved in a mixture of methanol and dichloromethane (1:1 v/v) to a final concentration of approximately 1 mg/mL.
-
Data Acquisition : The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120 °C.
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
This diagram outlines the logical flow from the initial synthesis and purification of the compound to its comprehensive analysis using various spectroscopic techniques. The data obtained from each technique contributes to the final validation of the chemical structure and assessment of its purity, which are critical steps in any chemical research and development process.
An In-depth Technical Guide to the Solubility of 4-(1,2,2-Triphenylvinyl)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 4-(1,2,2-Triphenylvinyl)phenol
| Property | Value |
| Molecular Formula | C₂₆H₂₀O |
| Molecular Weight | 348.44 g/mol |
| Melting Point | 215-217 °C |
| Appearance | White to off-white powder |
Qualitative Solubility Profile
Based on studies of tetraphenylethylene (TPE) derivatives, this compound is expected to exhibit the following solubility characteristics:
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Chloroform | Soluble[1] |
| Tetrahydrofuran (THF) | Soluble[1] |
| Dichloromethane (DCM) | Soluble[2] |
| Water | Insoluble[1][2] |
| Methanol | Insoluble[2] |
| Acetonitrile | Insoluble[1][2] |
| Hexane | Insoluble[2] |
Note: This qualitative data is based on the general behavior of TPE derivatives and should be confirmed by experimental analysis for this compound specifically.
Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method
A standard and reliable method for determining the solubility of a compound in a specific solvent is the equilibrium shake-flask method.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, Chloroform, THF)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.
Visualization of Experimental Workflow and Solubility Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of organic compounds.
Figure 1. Experimental workflow for determining the solubility of this compound.
Figure 2. Key factors influencing the solubility of this compound.
References
- 1. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Excited State Dynamics of TPE-OH: A Theoretical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylethylene (TPE) and its derivatives have garnered significant attention in various scientific and technological fields, primarily due to their unique photophysical properties, most notably Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active molecules like TPE-OH exhibit enhanced fluorescence in the aggregated or solid state. This phenomenon has paved the way for novel applications in chemo-sensing, bio-imaging, and materials science. Understanding the intricate excited-state dynamics of these molecules is paramount for the rational design of new AIEgens with tailored properties. This technical guide provides a comprehensive overview of the theoretical studies on the excited-state dynamics of a representative TPE derivative, TPE-OH (Tetraphenylethylene-hydroxyl), focusing on the underlying mechanisms governing its photophysical behavior.
Core Concepts: The Aggregation-Induced Emission (AIE) Phenomenon
The hallmark of TPE derivatives is their AIE characteristic. In dilute solutions, these molecules are typically non-emissive due to the efficient non-radiative decay of the excited state. This is largely attributed to the free intramolecular rotation of the multiple phenyl rings, which provides a pathway for the dissipation of absorbed energy.[1][2] However, upon aggregation or in a viscous environment, these intramolecular rotations are restricted. This "Restriction of Intramolecular Motion" (RIM) blocks the non-radiative decay channels, forcing the excited molecule to release its energy via radiative pathways, resulting in strong fluorescence.[2][3]
Theoretical studies, primarily employing quantum mechanical calculations, have been instrumental in elucidating the mechanistic details of this process. These studies have revealed that the excited-state deactivation of TPE derivatives in solution is often governed by ultrafast internal conversion (IC) processes facilitated by conical intersections (CIs) on the potential energy surface.
Theoretical Methodologies for Studying Excited State Dynamics
The investigation of the excited-state dynamics of molecules like TPE-OH necessitates the use of sophisticated computational methods that can accurately describe the behavior of electrons in excited states. Key theoretical protocols employed in the literature include:
-
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These are the workhorse methods for calculating the electronic structure of molecules in their ground and excited states.[4][5][6] DFT is used to optimize the molecular geometries, while TD-DFT is employed to calculate vertical excitation energies, oscillator strengths, and to map the potential energy surfaces of the excited states.
-
Nonadiabatic Dynamics Simulations: To capture the intricate details of the decay from an excited state to the ground state, nonadiabatic dynamics simulations, such as trajectory surface hopping (TSH), are employed.[7] These simulations model the motion of the atoms on the excited-state potential energy surface and the "hops" between different electronic states, providing insights into the decay pathways and timescales.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): To account for the influence of the surrounding environment (e.g., solvent or a biological matrix), QM/MM methods are often used.[6][8] In this approach, the core TPE-OH molecule is treated with a high level of quantum mechanics, while the surrounding environment is modeled using classical molecular mechanics, providing a balance between accuracy and computational cost.
Key Findings from Theoretical Studies
Theoretical investigations into TPE and its derivatives have unveiled several key mechanistic aspects of their excited-state dynamics:
-
Role of Intramolecular Rotations: In the excited state, the phenyl rings of TPE derivatives undergo significant torsional motion.[1][2] These low-frequency rotations act as a funnel, guiding the molecule towards a conical intersection with the ground state, leading to efficient non-radiative decay in solution.
-
Photocyclization as a Non-Radiative Pathway: Besides intramolecular rotation, photocyclization involving two adjacent phenyl rings has been identified as another crucial non-radiative decay channel in some TPE derivatives.[7][9] This process involves the formation of a new covalent bond, leading to a different chemical species and quenching of fluorescence.
-
The S1/S0 Conical Intersection: The ultrafast decay to the ground state is often mediated by a conical intersection between the first excited state (S1) and the ground state (S0). The geometry at this intersection is highly twisted, and reaching it from the initial Franck-Condon region is a barrierless process in solution for many TPE derivatives.
-
Impact of Substitution: The nature and position of substituents on the phenyl rings can significantly influence the excited-state dynamics. For instance, bulky groups can sterically hinder the intramolecular rotations, thereby enhancing the fluorescence quantum yield even in solution.[2] Hydroxyl groups, as in TPE-OH, can participate in hydrogen bonding, which can affect the aggregation behavior and the photophysical properties.
Quantitative Data from Theoretical and Experimental Studies
While specific quantitative data for TPE-OH is not always explicitly detailed in every theoretical paper, the general trends observed for TPE derivatives provide a strong basis for understanding its behavior. The following table summarizes typical photophysical data for TPE and its derivatives.
| Parameter | Value in Dilute Solution | Value in Aggregate/Solid State | Reference |
| Fluorescence Quantum Yield (Φf) | Very low (~0.1% for some derivatives) | High (can exceed 60%) | [2][7] |
| Excited State Lifetime (τ) | Picoseconds to nanoseconds | Nanoseconds | [7][10] |
| Non-radiative Decay Rate (knr) | High | Low | |
| Radiative Decay Rate (kr) | Relatively constant | Relatively constant |
Visualizing the Excited State Dynamics
The following diagrams, generated using the DOT language, illustrate the key processes involved in the excited-state dynamics of TPE-OH.
Caption: Excited-state decay pathways of TPE-OH in dilute solution.
Caption: Excited-state dynamics of TPE-OH in the aggregated state.
Experimental Protocols for Theoretical Corroboration
The theoretical predictions are often validated and complemented by experimental studies. Key experimental techniques include:
-
Steady-State and Time-Resolved Fluorescence Spectroscopy: These techniques are used to measure the fluorescence quantum yields and excited-state lifetimes, providing direct experimental evidence for the efficiency of radiative and non-radiative decay pathways.
-
Femtosecond Transient Absorption Spectroscopy: This ultrafast spectroscopic technique allows for the direct observation of the excited-state dynamics on the femtosecond to picosecond timescale, providing insights into the rates of internal conversion and other ultrafast processes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of the molecules in solution and in the solid state, providing information about the degree of aggregation and the restriction of intramolecular motion.
Conclusion and Future Directions
Theoretical studies have provided invaluable insights into the complex excited-state dynamics of TPE-OH and other TPE derivatives. The prevailing model, centered on the restriction of intramolecular motion as the primary mechanism for aggregation-induced emission, is well-supported by a combination of computational and experimental evidence. Future theoretical work will likely focus on developing more accurate and efficient computational methods to model these systems, including the explicit treatment of the environment and the exploration of more complex TPE architectures. A deeper understanding of the structure-property relationships will undoubtedly accelerate the design of next-generation AIEgens for a wide range of applications in medicine, materials science, and beyond.
References
- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Observation of a new type of aggregation-induced emission in nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Polymer Composition on the Optical Properties of a New Aggregation-Induced Emission Fluorophore: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical studies on the excited-state properties of thermally activated delayed fluorescence molecules with aggregation induced emission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of fluorescence quenching in prototypical aggregation-induced emission systems: excited state dynamics with TD-DFTB - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 4-(1,2,2-Triphenylvinyl)phenol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,2,2-Triphenylvinyl)phenol, a derivative of tetraphenylethylene (TPE), is a fluorescent probe characterized by its Aggregation-Induced Emission (AIE) properties. Unlike traditional fluorescent dyes that often experience quenching at high concentrations, AIE luminogens such as this compound are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation. This unique "turn-on" fluorescence mechanism makes it a valuable tool for various applications in chemical sensing, bio-imaging, and materials science. The presence of a phenol group provides a site for potential functionalization and interaction with biological targets.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 76115-06-5 |
| Molecular Formula | C₂₆H₂₀O |
| Molecular Weight | 348.44 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 215-217 °C |
| Solubility | Soluble in organic solvents such as alcohols and ketones; insoluble in water.[1] |
| Storage | Store at 2-8°C, protected from light.[2] |
Principle of Operation: Aggregation-Induced Emission (AIE)
The fluorescence of this compound is governed by the AIE phenomenon. In its dissolved state, the phenyl rings of the molecule undergo active intramolecular rotation, which provides a non-radiative pathway for the decay of the excited state, resulting in weak or no fluorescence. However, in an aggregated state or when bound to a target that restricts these rotations, the non-radiative decay channel is blocked. This restriction of intramolecular rotation (RIR) forces the excited state to decay radiatively, leading to a significant enhancement of fluorescence emission.
References
Application Notes and Protocols for T-PE-OH in Live Cell Imaging
Introduction
Tetraphenylethylene (TPE) and its derivatives are a class of fluorescent probes characterized by their aggregation-induced emission (AIE) properties. Unlike conventional fluorophores that often suffer from aggregation-caused quenching (ACQ) in biological environments, AIE luminogens such as TPE-OH exhibit enhanced fluorescence emission upon aggregation. This unique feature makes them exceptionally well-suited for imaging specific cellular components and dynamic processes within living cells with a high signal-to-noise ratio. TPE-OH, a hydroxyl-functionalized derivative of TPE, demonstrates excellent biocompatibility and specific targeting capabilities, making it a powerful tool for researchers in cell biology, oncology, and drug development.
These application notes provide a comprehensive overview and detailed protocols for the utilization of TPE-OH in live cell imaging, with a specific focus on its application in the detection of cancer cells, and the monitoring of ferroptosis and lipid droplet dynamics.
Principle of Action
TPE-OH's functionality as a fluorescent probe is rooted in its AIE characteristics. In aqueous environments or dilute solutions, the phenyl rings of the TPE core undergo free intramolecular rotation, which provides a non-radiative pathway for the decay of the excited state, resulting in weak fluorescence. However, when TPE-OH molecules accumulate within the hydrophobic interiors of cellular structures like lipid droplets or aggregate on cell membranes, these intramolecular rotations are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channel, forcing the excited molecules to release their energy via radiative pathways, leading to a significant enhancement of fluorescence emission. The hydroxyl group enhances its solubility in aqueous media and can facilitate specific interactions within the cellular environment.
Applications
TPE-OH is a versatile probe with applications in several key areas of cellular research:
-
Cancer Cell Detection: Alterations in membrane fluidity and composition are hallmarks of cancerous cells. The lipophilic nature of TPE-OH allows it to preferentially accumulate in the lipid-rich plasma membranes of cancer cells, leading to a "light-up" effect upon aggregation, enabling their specific detection and imaging.
-
Monitoring Ferroptosis and Lipid Droplet Dynamics: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This process is intimately linked with lipid metabolism and the dynamics of lipid droplets (LDs), which are cellular organelles that store neutral lipids. TPE-OH's hydrophobicity drives its accumulation within the nonpolar core of LDs. As LDs accumulate and change in size and number during ferroptosis, the corresponding increase in TPE-OH aggregation leads to a detectable increase in fluorescence, allowing for real-time monitoring of this cell death pathway.
Photophysical and Performance Data
The following table summarizes the key photophysical and performance characteristics of TPE-OH and related probes. This data is essential for designing and optimizing live cell imaging experiments.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~375 - 384 nm | [1] |
| Emission Wavelength (λem) | ~546 nm (in aggregated state) | [1] |
| Fluorescence Quantum Yield (ΦF) | Can be up to 26.6% in aggregated state | [1] |
| Specificity | High for lipid-rich structures (membranes, lipid droplets) | [2][3] |
| Photostability | Superior to conventional dyes like BODIPY and Nile Red | [3] |
| Biocompatibility | High, with low cytotoxicity at working concentrations | General observation from AIE probe literature |
Experimental Protocols
Protocol 1: Live Cell Imaging of Lipid Droplets during Ferroptosis
This protocol details the steps for staining and imaging lipid droplets in live cells to monitor the progression of ferroptosis using TPE-OH.
Materials:
-
TPE-OH stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and antibiotics)
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1, optional control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass-bottom dishes or chamber slides suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent UV excitation filter)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides at a suitable density to reach 60-80% confluency on the day of the experiment.
-
Induction of Ferroptosis:
-
Treat cells with a known inducer of ferroptosis (e.g., 10 µM Erastin or 1 µM RSL3) in fresh culture medium.
-
For a negative control, treat a separate set of cells with the vehicle (DMSO).
-
For an inhibition control, co-treat cells with the ferroptosis inducer and an inhibitor (e.g., 1 µM Ferrostatin-1).
-
Incubate the cells for a desired period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
TPE-OH Staining:
-
Prepare a working solution of TPE-OH by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Remove the medium containing the ferroptosis inducer from the cells.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add the TPE-OH working solution to the cells and incubate for 30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Imaging:
-
After incubation, gently wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Add fresh live-cell imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., excitation at ~380 nm and emission collection at ~550 nm).
-
Acquire images at different time points to monitor the dynamics of lipid droplet formation and accumulation.
-
Protocol 2: Detection of Cancer Cells
This protocol outlines the procedure for using TPE-OH to selectively label and visualize cancer cells in a mixed culture or for general cancer cell imaging.
Materials:
-
TPE-OH stock solution (1 mM in DMSO)
-
Live-cell imaging medium
-
Cancer cell line(s) and a non-cancerous control cell line
-
PBS, pH 7.4
-
Glass-bottom dishes or chamber slides
Procedure:
-
Cell Culture: Culture cancer cells and non-cancerous control cells on separate or the same glass-bottom dishes to a confluency of 60-80%.
-
TPE-OH Staining:
-
Prepare a 5 µM TPE-OH working solution in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and wash gently with pre-warmed PBS.
-
Add the TPE-OH working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution and gently wash the cells two to three times with pre-warmed live-cell imaging medium to reduce background fluorescence.
-
-
Imaging:
-
Add fresh live-cell imaging medium to the cells.
-
Visualize the cells under a fluorescence microscope using a UV-light excitation source and collecting the emission in the green-yellow range of the spectrum.
-
Compare the fluorescence intensity between the cancer cells and the non-cancerous control cells.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Mechanism of Aggregation-Induced Emission (AIE) of TPE-OH.
Caption: Workflow for TPE-OH-based monitoring of ferroptosis.
Caption: TPE-OH visualizes lipid droplets in the ferroptosis pathway.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure thorough washing after staining. Use phenol red-free medium for imaging to reduce background autofluorescence.
-
Low Signal: The concentration of TPE-OH or the incubation time may need to be optimized for different cell types. Ensure that the fluorescence microscope filters are appropriate for the excitation and emission spectra of TPE-OH.
-
Phototoxicity: Although TPE-OH is generally photostable, minimize the exposure of cells to the excitation light to prevent phototoxicity, especially during time-lapse imaging.
-
Probe Precipitation: TPE-OH has a tendency to aggregate. Ensure the stock solution is fully dissolved in DMSO and that the working solution is freshly prepared and well-mixed in the culture medium.
Conclusion
TPE-OH is a highly effective and versatile fluorescent probe for live cell imaging. Its unique AIE properties provide a high-contrast, "light-up" signal in lipid-rich environments, making it an invaluable tool for the specific detection of cancer cells and for monitoring the dynamic processes of lipid droplet formation and accumulation during ferroptosis. The protocols provided herein offer a robust starting point for researchers to incorporate TPE-OH into their experimental workflows, paving the way for new discoveries in cellular biology and disease pathogenesis.
References
Application Notes and Protocols: 4-(1,2,2-Triphenylvinyl)phenol in Organic Light-Emitting Diodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications, key photophysical properties, and generalized experimental protocols for the use of 4-(1,2,2-triphenylvinyl)phenol in the fabrication of Organic Light-Emitting Diodes (OLEDs). This compound, a derivative of tetraphenylethene (TPE), is of significant interest due to its Aggregation-Induced Emission (AIE) characteristics.
Introduction
This compound, also known as 4-hydroxytetraphenylethene, is an organic molecule that exhibits a unique photophysical phenomenon known as Aggregation-Induced Emission (AIE). Unlike many conventional fluorescent dyes that suffer from quenching in the aggregated or solid state, AIE luminogens such as this compound are non-emissive in dilute solutions but become highly luminescent when aggregated or in the solid state.[1] This property makes them exceptionally well-suited for applications in solid-state devices like OLEDs, where the active materials are present as thin films.
The molecular architecture, featuring a propeller-like TPE core, contributes to its AIE properties by restricting intramolecular rotations in the aggregated state, thus opening up a radiative decay channel for the excited state. The presence of a terminal phenol group offers a site for further chemical modification, allowing for the tuning of its electronic and photophysical properties or for grafting it onto other molecular structures.
Potential Applications in OLEDs
Based on its AIE properties and molecular structure, this compound has the potential to be utilized in several key roles within an OLED device:
-
Emissive Layer (EML): As a blue-emitting AIE luminogen, it can be used directly as the light-emitting material in a non-doped emissive layer. This simplifies device architecture and avoids the concentration quenching issues often seen with traditional dyes.
-
Host Material: Its wide bandgap could make it a suitable host material for fluorescent or phosphorescent guest emitters. The efficient solid-state emission of the host can facilitate efficient energy transfer to the dopant.
-
Hole-Injecting/Transporting Layer (HIL/HTL): The phenol group can be modified to enhance hole-injection or transport properties, potentially allowing the molecule to serve a dual role as both an emitter and a charge-transporting material.
Photophysical and Chemical Properties
A summary of the known properties of this compound is provided below. Note that specific performance metrics in an OLED device are highly dependent on the device architecture and fabrication conditions.
| Property | Value | Reference |
| CAS Number | 76115-06-5 | [1] |
| Molecular Formula | C₂₆H₂₀O | |
| Molecular Weight | 348.44 g/mol | |
| Appearance | Off-white to slight yellow solid | [1] |
| Melting Point | 215-217 °C | |
| Purity | ≥97% (commercially available) | [1] |
| Key Characteristic | Aggregation-Induced Emission (AIE) | [1] |
| Potential Emissive Color | Blue |
Experimental Protocols
The following are generalized protocols for the fabrication of OLEDs. These should be considered as starting points and will require optimization for any specific device architecture incorporating this compound.
Protocol 1: Fabrication of a Multilayer OLED via Thermal Evaporation
This method is suitable for small-molecule organic materials like this compound.
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in baths of detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure might be:
-
Hole Injection Layer (HIL): Deposit a 30 nm layer of a suitable hole-injection material (e.g., HAT-CN).
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of a hole-transporting material (e.g., NPB).
-
Emissive Layer (EML): Deposit a 20 nm layer of this compound. If used as a host, co-evaporate it with a guest dopant at a specific concentration.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of an electron-transporting material (e.g., Alq₃ or TPBi).
-
-
-
Cathode Deposition:
-
Deposit a thin (1 nm) layer of an electron-injection material like Lithium Fluoride (LiF).
-
Deposit a thicker (100 nm) layer of a metal cathode, such as Aluminum (Al), through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
Without exposure to ambient air, transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
-
Protocol 2: Fabrication of a Solution-Processed OLED
If this compound is chemically modified to be soluble, it could be used in solution-processed devices.
-
Substrate Cleaning: Follow the same procedure as in Protocol 1.
-
Hole Injection Layer Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate (e.g., at 4000 rpm for 40 seconds).
-
Anneal the substrate on a hotplate at 120°C for 15 minutes in a nitrogen atmosphere.
-
-
Emissive Layer Deposition:
-
Prepare a solution of this compound (or its soluble derivative) in a suitable organic solvent (e.g., toluene or chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 50-80 nm).
-
Anneal the film to remove residual solvent.
-
-
Cathode Deposition and Encapsulation: Follow steps 3 and 4 from Protocol 1.
Visualizations
Caption: Workflow for OLED fabrication via thermal evaporation.
Caption: Principle of Aggregation-Induced Emission (AIE).
References
Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks Utilizing Tetraphenylethylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Covalent Organic Frameworks (COFs) based on tetraphenylethylene (TPE) building blocks. The unique aggregation-induced emission (AIE) property of TPE derivatives makes these COFs highly fluorescent, opening avenues for applications in sensing, bioimaging, and as functional materials in drug development. This document will focus on the synthesis of a three-dimensional, AIE-active COF (3D-TPE-COF) as a representative example.
Introduction to Tetraphenylethylene-Based COFs
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas.[1] Their tunable porosity and the ability to incorporate functional organic building blocks make them promising materials for a wide range of applications. Tetraphenylethylene (TPE) and its derivatives are excellent candidates for COF synthesis due to their unique propeller-like shape and characteristic AIE properties. In the aggregated state within the COF structure, the intramolecular rotations of the TPE units are restricted, leading to strong fluorescence emission.[1] This intrinsic luminescence makes TPE-based COFs particularly suitable for applications requiring sensitive detection and imaging.
Synthesis of a 3D Tetraphenylethylene-Based Covalent Organic Framework (3D-TPE-COF)
This section details the solvothermal synthesis of a 3D COF constructed from tetra(p-aminophenyl)methane (TAPM) and a TPE-based dialdehyde, 1,1,2,2-tetrakis(4-formyl-(1,1'-biphenyl))ethene (TPE-Ph-CHO). The resulting 3D-TPE-COF exhibits a high surface area and strong yellow fluorescence.[1]
Experimental Workflow
References
Application Notes and Protocols for Targeted Biosensing Using Functionalized 4-(1,2,2-Triphenylvinyl)phenol
Introduction
4-(1,2,2-Triphenylvinyl)phenol, a derivative of tetraphenylethylene (TPE), is a prominent member of the class of molecules known as Aggregation-Induced Emission luminogens (AIEgens). Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIEgens are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[1][2] This "turn-on" fluorescence mechanism is due to the restriction of intramolecular motion in the aggregated state, which minimizes non-radiative decay pathways.[3] This unique property makes this compound an exceptional candidate for the development of highly sensitive biosensors with a high signal-to-noise ratio.[4]
The phenolic hydroxyl group on the this compound molecule serves as a versatile handle for chemical modification, allowing for the covalent attachment of various biomolecules. By functionalizing this AIEgen with specific targeting moieties such as antibodies, peptides, or nucleic acids, it is possible to create highly selective "light-up" probes for a wide range of biological analytes, including proteins, enzymes, and cells.[3][5] These functionalized probes remain in a non-emissive state until they bind to their specific target, at which point the aggregation and subsequent fluorescence signal are triggered.
These application notes provide a comprehensive overview and detailed protocols for the functionalization of this compound and its application in targeted biosensing for researchers, scientists, and drug development professionals.
Data Presentation: Performance of AIEgen-Based Biosensors
The following table summarizes representative quantitative data for biosensors developed using AIEgens, illustrating the potential performance of systems based on functionalized this compound.
| Analyte | Targeting Moiety | Biosensor Type | Limit of Detection (LOD) | Linear Range | Reference (Analogous System) |
| Catechol | Tyrosinase | Electrochemical | 8.63 x 10⁻¹⁰ M | 0.1 - 12 µM | [6] |
| 3-methoxycatechol | Tyrosinase | Electrochemical | 7.72 x 10⁻¹⁰ M | 0.1 - 12 µM | [6] |
| 4-methylcatechol | Tyrosinase | Electrochemical | 9.56 x 10⁻¹⁰ M | 0.1 - 12 µM | [6] |
| Ampicillin | Aptamer | Fluorescence Turn-on | 0.06 nM | 0.2 - 10 nM | [7] |
| Listeria monocytogenes | - | Fluorescence Turn-on | 10⁴ - 10⁸ CFU/mL | - | [8][9] |
| Cardiac Troponin I | Antibody | Lateral Flow Immunoassay | 0.01 ng/mL | 5 orders of magnitude | [9] |
Experimental Protocols
Protocol 1: Functionalization of this compound with an Amine-Reactive Linker
This protocol describes the activation of the phenolic hydroxyl group of this compound to introduce an amine-reactive N-hydroxysuccinimide (NHS) ester, which can then be used to conjugate amine-containing biomolecules.
Materials:
-
This compound
-
6-Bromohexanoic acid
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Alkylation of the Phenolic Hydroxyl Group: a. In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) and 6-bromohexanoic acid (1.2 equivalents) in anhydrous DMF. b. Add anhydrous potassium carbonate (3 equivalents) to the solution. c. Stir the reaction mixture at 60°C for 24 hours. d. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the resulting carboxylic acid-functionalized TPE derivative by column chromatography on silica gel.
-
Activation to an NHS Ester: a. Dissolve the purified carboxylic acid-functionalized TPE (1 equivalent) and N-hydroxysuccinimide (NHS, 1.5 equivalents) in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equivalents) dissolved in a minimal amount of anhydrous DCM dropwise to the solution. d. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight. e. A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. f. Concentrate the filtrate under reduced pressure to obtain the NHS ester-functionalized this compound. This product can be used immediately for bioconjugation.
Protocol 2: Conjugation of an Antibody to NHS-activated this compound
This protocol details the conjugation of a specific antibody to the amine-reactive TPE derivative for targeted biosensing.
Materials:
-
NHS-activated this compound (from Protocol 1)
-
Target-specific antibody (e.g., anti-HER2 for breast cancer cell targeting)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of the NHS-activated TPE in anhydrous DMSO (e.g., 10 mg/mL). b. Prepare a solution of the antibody in PBS at a suitable concentration (e.g., 1-2 mg/mL).
-
Conjugation Reaction: a. Add a 10 to 20-fold molar excess of the NHS-activated TPE solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of the antibody. b. Gently mix the solution and allow it to react for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction involves the formation of a stable amide bond between the NHS ester and primary amines (e.g., lysine residues) on the antibody.
-
Purification of the Conjugate: a. Purify the TPE-antibody conjugate from unreacted TPE and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS. b. Collect the fractions corresponding to the high molecular weight conjugate (which will elute first). c. Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the characteristic absorbance of the TPE derivative.
-
Characterization: a. Determine the protein concentration of the purified conjugate using a standard protein assay. b. Characterize the degree of labeling (DOL) by measuring the absorbance of the TPE and the protein and using their respective extinction coefficients. c. Confirm the retained binding activity of the conjugated antibody using an appropriate immunoassay (e.g., ELISA).
Protocol 3: Targeted Cell Imaging and Biosensing
This protocol describes the application of the TPE-antibody conjugate for the targeted imaging and detection of cancer cells overexpressing the target antigen.
Materials:
-
TPE-antibody conjugate (from Protocol 2)
-
Target-positive cell line (e.g., SK-BR-3 for HER2)
-
Target-negative cell line (as a control, e.g., MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for cell fixation (optional)
-
Fluorescence microscope
Procedure:
-
Cell Culture: a. Culture the target-positive and target-negative cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells in a glass-bottom dish or multi-well plate and allow them to adhere overnight.
-
Cell Staining and Imaging: a. Wash the cells twice with warm PBS. b. Incubate the cells with the TPE-antibody conjugate diluted in serum-free cell culture medium at a final concentration of 5-20 µg/mL for 1-2 hours at 37°C. c. Wash the cells three times with PBS to remove any unbound conjugate. d. Add fresh cell culture medium or PBS to the cells.
-
Fluorescence Microscopy: a. Observe the cells under a fluorescence microscope using an appropriate filter set for the TPE fluorophore (typically excitation around 350-400 nm and emission in the blue-green region). b. A strong "turn-on" fluorescence signal is expected on the surface of the target-positive cells due to the binding of the conjugate and subsequent aggregation, while minimal fluorescence should be observed on the target-negative cells.
Mandatory Visualizations
Caption: Functionalization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. AIEgen-Peptide Bioprobes for the Imaging of Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AIEgen based light-up probes for live cell imaging | Semantic Scholar [semanticscholar.org]
- 5. Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Innovative Biosensor Based on Graphene/PEDOT/Tyrosinase for the Detection of Phenolic Compounds in River Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenol-Based Protein Extraction Method for Plant Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 76115-06-5 | FT74757 [biosynth.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Viscosity Sensing in Biological Systems Using TPE-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The viscosity of the cellular microenvironment is a critical biophysical parameter that plays a pivotal role in numerous cellular processes, including signal transduction, protein folding, and molecular transport.[1][2] Aberrant changes in viscosity have been linked to various pathological conditions, such as cancer, neurodegenerative diseases, and diabetes.[1] Tetraphenylethylene (TPE) derivatives have emerged as powerful fluorescent probes for viscosity sensing due to their unique aggregation-induced emission (AIE) properties.[3][4] TPE-based molecular rotors, particularly those functionalized with hydroxyl (–OH) groups (TPE-OH derivatives), exhibit a viscosity-sensitive fluorescence response. In low-viscosity environments, the phenyl rings of the TPE core undergo intramolecular rotation, leading to non-radiative decay and weak fluorescence. However, in high-viscosity environments, this intramolecular rotation is restricted, which in turn opens up a radiative decay channel, resulting in strong fluorescence emission.[5][6] This feature makes TPE-OH derivatives excellent candidates for real-time viscosity mapping in living cells and organisms.[7][8]
These application notes provide an overview of the principles, experimental protocols, and data interpretation for using TPE-OH derivatives as viscosity sensors in biological systems.
Mechanism of Viscosity Sensing
The viscosity sensing mechanism of TPE-OH derivatives is based on the phenomenon of Restricted Intramolecular Rotation (RIR).
Caption: Mechanism of TPE-OH based viscosity sensing.
Quantitative Data Summary
The following table summarizes the key photophysical properties and applications of various TPE-based viscosity probes reported in the literature.
| Probe Name | Viscosity Range (cP) | Fluorescence Enhancement | Excitation (nm) | Emission (nm) | Biological System | Reference |
| E-TPE | 31 - 690 | - | 340 | 491 | L929 cells | [5] |
| Z-TPE | 31 - 690 | ~1.8 times more sensitive than E-TPE | 340 | 491 | L929 cells | [5] |
| TPE-Q | 37 - 609 | ~11.77-fold | - | - | C. elegans | [6] |
| POTA-OH | 0.89 - 945 | >157-fold | - | - | Cancer and diabetic mice | [1] |
| TPE-4TPP | - | - | - | - | HeLa cells | [9] |
| Mito-V | Methanol to 99% glycerol | ~22-fold | - | 634 | Zebrafish and living mice | [8] |
| Mito-CDM | 0.55 - 950 | 166-fold | - | 586 | HeLa cells | [10] |
| HY | Methanol to 90% glycerol | Significant increase | - | - | Cells and living mice | [7] |
| LTP-H | - | 93-fold | - | 650 | Inflammatory cellular models and zebrafish | [11] |
Experimental Protocols
A generalized experimental workflow for using TPE-OH derivatives for viscosity sensing is depicted below.
Caption: General experimental workflow for viscosity sensing.
Protocol 1: Synthesis of a Generic TPE-OH Derivative
This protocol provides a general method for synthesizing a TPE derivative, which can be adapted based on specific target molecules. A common route involves a McMurry coupling reaction.[12]
Materials:
-
4,4′-dihydroxybenzophenone
-
Zinc powder
-
Titanium(IV) chloride (TiCl₄)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of the McMurry Reagent: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend zinc powder in anhydrous THF. Cool the suspension in an ice bath.
-
Slowly add TiCl₄ dropwise to the cooled suspension. The mixture will turn from yellow to black.
-
Remove the ice bath and reflux the mixture for 2-3 hours. Cool the reagent to room temperature before use.
-
McMurry Coupling Reaction: Dissolve 4,4′-dihydroxybenzophenone in anhydrous THF.
-
Add the dissolved ketone to the prepared McMurry reagent.
-
Reflux the reaction mixture overnight.
-
Work-up and Purification: After cooling to room temperature, quench the reaction by slowly adding water or a saturated aqueous solution of potassium carbonate.
-
Filter the mixture through a pad of Celite to remove titanium salts.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the TPE-OH derivative.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Viscosity Measurement and Calibration
This protocol describes how to create viscosity standards and generate a calibration curve for the TPE-OH probe.
Materials:
-
Synthesized TPE-OH derivative
-
Glycerol
-
Deionized water
-
Fluorometer or fluorescence plate reader
Procedure:
-
Preparation of Viscosity Standards: Prepare a series of glycerol-water mixtures with varying glycerol mass fractions (e.g., 0%, 10%, 20%, ..., 99%). The viscosity of these solutions can be found in standard reference tables.
-
Probe Solution Preparation: Prepare a stock solution of the TPE-OH derivative (e.g., 1 mM in DMSO or ethanol).
-
Measurement:
-
Add a small aliquot of the TPE-OH stock solution to each viscosity standard to a final concentration of 5-10 µM.
-
Gently mix and incubate at room temperature for a few minutes.
-
Measure the fluorescence emission spectrum or intensity at the predetermined emission maximum using the appropriate excitation wavelength.
-
-
Calibration Curve: Plot the logarithm of the fluorescence intensity (log I) against the logarithm of the viscosity (log η). A linear relationship is expected for many molecular rotors, following the Förster-Hoffmann equation: log(I) = C + x log(η).
Protocol 3: Live-Cell Imaging of Intracellular Viscosity
This protocol outlines the steps for labeling live cells with a TPE-OH probe and imaging intracellular viscosity changes.
Materials:
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
TPE-OH derivative stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Confocal laser scanning microscope or a fluorescence lifetime imaging microscope (FLIM)
-
Nystatin or monensin (optional, for inducing viscosity changes)
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes or chamber slides in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.
-
Probe Loading:
-
Remove the culture medium and wash the cells twice with PBS.
-
Dilute the TPE-OH stock solution in serum-free medium to a final concentration of 5-10 µM.
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.
-
-
Washing: Remove the loading medium and wash the cells three times with PBS to remove any excess probe.
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with the appropriate laser line for excitation and detector range for emission.
-
For quantitative measurements, fluorescence lifetime imaging (FLIM) is often preferred as it is less susceptible to probe concentration artifacts.
-
-
(Optional) Induction of Viscosity Change: To observe dynamic changes, cells can be treated with agents known to alter intracellular viscosity. For example, nystatin or monensin can be added to the medium during imaging to induce an increase in viscosity.[10][13]
-
Data Analysis:
-
Analyze the fluorescence intensity or lifetime changes in different cellular compartments or over time.
-
Use the in vitro calibration curve to correlate the measured fluorescence intensity or lifetime to an apparent viscosity value.
-
Applications and Future Perspectives
TPE-OH derivatives are versatile tools for studying a wide range of biological phenomena. Their applications include:
-
Monitoring mitochondrial viscosity: Several TPE derivatives have been specifically designed to target mitochondria, allowing for the investigation of viscosity changes during cellular processes like apoptosis and drug treatment.[8][9][10]
-
Detecting disease states: Abnormal cellular viscosity is a hallmark of various diseases. TPE-based probes can be used to monitor these changes, offering potential for early diagnosis and tracking disease progression.[1][14]
-
Drug screening: The effect of drug candidates on cellular viscosity can be assessed using TPE-OH probes, providing insights into their mechanism of action and potential cytotoxicity.
-
Imaging in whole organisms: The development of near-infrared (NIR) and two-photon excitable TPE probes allows for deeper tissue penetration and viscosity imaging in small animal models like zebrafish and mice.[8]
Future research in this area will likely focus on developing probes with improved photostability, larger Stokes shifts, and enhanced targeting specificity for various organelles. The combination of viscosity sensing with the detection of other cellular parameters, such as pH or specific enzymes, in a single probe will provide a more comprehensive understanding of complex biological processes.[15]
References
- 1. Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Molecular Rotors for Viscosity Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TPE based aggregation induced emission fluorescent sensors for viscosity of liquid and mechanical properties of hydrogel [html.rhhz.net]
- 6. A bifunctional TPE-based fluorescent sensor for liquid viscosity and amyloid β measurements - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A deep-red emission fluorescent probe for detection of viscosity in living cells and mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Tracking mitochondrial viscosity in living systems based on a two-photon and near red probe - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Quantifying mitochondrial viscosity changes by an AIE probe during drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondria-immobilized fluorescent probes for viscosity and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A TICT mechanism-based viscosity fluorescent probe for monitoring viscosity in inflammatory cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Development of tetraphenylethylene-based fluorescent oligosaccharide probes for detection of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorogenic sensor for in situ tracking of viscosity in response to cellular inflammatory stress - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Simultaneous detection of mitochondrial viscosity and peroxynitrite in livers from subjects with drug-induced fatty liver disease using a novel fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondria-targeting fluorescent probe with a pH/viscosity response for assisted detection of non-alcoholic fatty liver in mice - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Fabrication of 4-(1,2,2-Triphenylvinyl)phenol-based Chemosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication and application of chemosensors based on the 4-(1,2,2-triphenylvinyl)phenol (TPV-OH) scaffold. TPV-OH is a derivative of tetraphenylethylene (TPE), a well-known fluorophore exhibiting aggregation-induced emission (AIE). This property makes TPV-OH an excellent building block for "turn-on" fluorescent chemosensors.
Principle of Operation: Aggregation-Induced Emission (AIE)
Chemosensors based on TPV-OH operate on the principle of Aggregation-Induced Emission (AIE). In a dilute solution, the phenyl rings of the TPV-OH core undergo constant intramolecular rotation, which provides a non-radiative pathway for the decay of the excited state, resulting in weak or no fluorescence. However, upon binding to a specific analyte, the TPV-OH-based sensor molecules are induced to aggregate. This aggregation restricts the intramolecular rotation of the phenyl rings, blocking the non-radiative decay channel and forcing the molecule to release its energy via fluorescence, leading to a significant "turn-on" of the emission signal.
Signaling Pathway of TPV-OH-based AIE Chemosensors
Caption: Signaling mechanism of a TPV-OH-based AIE chemosensor.
Quantitative Performance Data
The performance of TPV-OH and other TPE-based chemosensors is characterized by their limit of detection (LOD), selectivity, and response time. The following table summarizes the performance of selected TPE-based chemosensors for various analytes.
| Sensor Name/Core Structure | Analyte | Limit of Detection (LOD) | Solvent System | Reference |
| Tetraphenylethene hydrazinecarbothioamide (TPE-PVA) | Hg²⁺ | 0.183 µg/mL | ACN:H₂O (1:9 v/v) | [1][2] |
| Tetraphenylethene hydrazinecarbothioamide (TPE-PVA) | Ag⁺ | 0.238 µg/mL | ACN:H₂O (1:9 v/v) | [1][2] |
| Peptidyl chemosensor with tetraphenylethylene | Hg²⁺ | 5.3 nM | Aqueous buffer with NaCl | [3] |
| Thiophene-substituted tetraphenylethylene (THTPE) | Picric Acid | 4.088 x 10⁻⁶ M | 90:10 H₂O/THF | [4] |
| Cationic pyrene derivative | Picric Acid | 23.2 nM | Aqueous media | [1] |
Experimental Protocols
Synthesis of this compound (TPV-OH)
The synthesis of TPV-OH can be achieved via a Suzuki-Miyaura cross-coupling reaction. The following protocol is a representative procedure.
Materials:
-
(4-hydroxyphenyl)boronic acid
-
1-bromo-1,2,2-triphenylethene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-1,2,2-triphenylethene (1.0 eq) and (4-hydroxyphenyl)boronic acid (1.2 eq) in a mixture of toluene (10 mL/mmol of bromide) and ethanol (2.5 mL/mmol of bromide).
-
Add an aqueous solution of K₂CO₃ (2 M, 2.5 mL/mmol of bromide).
-
Degas the mixture by bubbling with argon for 20-30 minutes.
-
To the degassed mixture, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an argon atmosphere and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.
Fabrication of a TPV-OH-based Chemosensor for Picric Acid
This protocol describes the functionalization of TPV-OH with a pyridine moiety to create a chemosensor for the detection of picric acid. The basic nitrogen of the pyridine can interact with the acidic proton of picric acid, inducing aggregation.
Materials:
-
This compound (TPV-OH)
-
2-(chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of TPV-OH (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq) and stir at room temperature for 30 minutes.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.2 eq) to the mixture.
-
Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate to yield the final chemosensor.
General Protocol for Chemosensor Testing
Materials:
-
Stock solution of the TPV-OH-based chemosensor in a suitable organic solvent (e.g., THF or acetonitrile).
-
Aqueous buffer solution (e.g., PBS or TRIS buffer).
-
Stock solutions of various analytes (e.g., metal salts, picric acid) in water or a suitable solvent.
-
Fluorometer.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of solutions of the chemosensor in a mixed solvent system (e.g., THF/water) with varying water fractions to study its AIE properties.
-
Record the fluorescence emission spectra of these solutions to determine the optimal solvent composition for sensing experiments.
-
To a solution of the chemosensor in the optimal solvent system, add increasing concentrations of the target analyte.
-
After a short incubation period, record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve.
-
To test for selectivity, repeat the experiment with a range of other potential interfering analytes at the same concentration as the target analyte.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
Experimental Workflows and Signaling Pathways
Fabrication Workflow
The overall workflow for the fabrication and testing of a TPV-OH-based chemosensor is depicted below.
Caption: General workflow for the fabrication of TPV-OH chemosensors.
Logical Relationship for Analyte Detection
The detection process follows a clear logical progression from the introduction of the analyte to the generation of a measurable signal.
Caption: Logical steps in the detection of an analyte.
References
- 1. Selective and sensitive detection of picric acid based on a water-soluble fluorescent probe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protonation- and electrostatic-interaction-based fluorescence probes for the selective detection of picric acid (2,4,6-trinitrophenol) – an explosive material - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: A Step-by-Step Guide to Incorporating Hydroxyl-Terminated Thermoplastic Elastomers (TPE-OH) into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the successful incorporation of hydroxyl-terminated thermoplastic elastomers (TPE-OH) into various polymer matrices. The inclusion of TPE-OH can significantly enhance the flexibility, toughness, and impact resistance of rigid polymers, making them suitable for a wider range of applications, including in the biomedical and pharmaceutical fields.
Introduction
Hydroxyl-terminated thermoplastic elastomers (TPE-OH) are a unique class of polymers that combine the elastic properties of thermoset rubbers with the processing ease of thermoplastics. The terminal hydroxyl (-OH) groups on the TPE chains provide reactive sites for chemical modification and compatibilization, enabling improved interfacial adhesion in otherwise immiscible polymer blends. This guide will cover three primary methods for incorporating TPE-OH into polymer matrices: melt blending, solution casting, and reactive extrusion.
Experimental Protocols
Melt Blending
Melt blending is a widely used, solvent-free technique for creating polymer blends. It involves mixing the component polymers in a molten state using equipment such as a twin-screw extruder or an internal batch mixer.
Protocol for Melt Blending of TPE-OH with Poly(lactic acid) (PLA)
-
Material Preparation:
-
Dry the PLA pellets at 80°C for at least 4 hours to remove any residual moisture.
-
Dry the TPE-OH pellets under vacuum at 60°C for 6 hours.
-
-
Blending Procedure:
-
Pre-mix the desired weight percentages of PLA and TPE-OH pellets in a sealed bag.
-
Set the temperature profile of the twin-screw extruder from the hopper to the die. A typical profile for PLA/TPE-OH blends is 160°C, 170°C, 180°C, 180°C, and 175°C (die).[1]
-
Set the screw speed to a suitable rate, for example, 60 rpm.[1]
-
Feed the pre-mixed pellets into the extruder hopper.
-
Cool the extruded strands in a water bath.
-
Pelletize the cooled strands for further processing, such as injection molding or film casting.
-
Logical Workflow for Melt Blending
Caption: Workflow for the melt blending process of TPE-OH with a polymer matrix.
Solution Casting
Solution casting is a useful laboratory-scale technique for preparing thin polymer blend films with good homogeneity. It involves dissolving the polymers in a common solvent, casting the solution onto a flat surface, and evaporating the solvent.
Protocol for Solution Casting of TPE-OH with Polycarbonate (PC)
-
Material Preparation:
-
Ensure both TPE-OH and PC are dry.
-
Select a common solvent in which both polymers are soluble, such as dichloromethane (DCM) or a mixture of dioxolane and methylene chloride.[2]
-
-
Solution Preparation:
-
Prepare separate solutions of TPE-OH and PC in the chosen solvent at a specific concentration (e.g., 10 wt%).
-
Mix the polymer solutions in the desired ratio and stir for several hours to ensure homogeneity.
-
-
Casting and Drying:
-
Pour the polymer blend solution into a flat, level petri dish or onto a glass plate.
-
Cover the setup with a perforated lid to allow for slow solvent evaporation and prevent rapid film formation, which can lead to defects.
-
Allow the solvent to evaporate at room temperature in a fume hood.
-
Once a solid film has formed, transfer it to a vacuum oven and dry at a temperature below the glass transition temperature of the blend (e.g., 60°C) until a constant weight is achieved to remove any residual solvent.
-
Reactive Extrusion
Reactive extrusion is an advanced melt blending technique where a chemical reaction occurs between the polymer components within the extruder. The terminal -OH groups of TPE-OH can react with functional groups on the matrix polymer or a compatibilizer to form copolymers in-situ, significantly improving interfacial adhesion.
Protocol for Reactive Extrusion of TPE-OH with Poly(ethylene terephthalate) (PET) using a Chain Extender
-
Material Preparation:
-
Dry the PET pellets at 160-180°C for 4-6 hours in a desiccant dryer.[3]
-
Dry the TPE-OH pellets under vacuum at 60°C for 6 hours.
-
Select a suitable reactive compatibilizer (chain extender) that can react with the hydroxyl groups of TPE-OH and the end groups of PET, such as a multifunctional epoxy or isocyanate-based compound.[4]
-
-
Extrusion Procedure:
-
Pre-mix the PET, TPE-OH, and the reactive compatibilizer (typically at 0.5-2 wt%).
-
Set the extruder temperature profile gradually from the feed section to the die, for example: Zone 1: 240-250°C, Zone 2: 260-270°C, Zone 3/Die: 270-280°C.[3]
-
Set the screw speed to a moderate level, for instance, 40-60 RPM, to ensure sufficient residence time for the reaction to occur.[3]
-
Feed the mixture into the extruder.
-
Cool and pelletize the resulting compatibilized blend as described in the melt blending protocol.
-
Signaling Pathway for Reactive Compatibilization
The hydroxyl groups of TPE-OH can react with various functional groups. Two common examples are isocyanates and maleic anhydride.
Reaction with Isocyanates:
The -OH group of the TPE-OH reacts with the isocyanate group (-NCO) to form a urethane linkage. This is a common reaction in polyurethane chemistry.[5][6]
Caption: Reaction of TPE-OH with an isocyanate to form a urethane linkage.
Reaction with Maleic Anhydride:
The hydroxyl group of TPE-OH can react with the anhydride group of a maleic anhydride-grafted polymer (e.g., PE-g-MA) to form an ester linkage, creating a graft copolymer that acts as a compatibilizer at the interface.[7][8]
Caption: Reaction of TPE-OH with maleic anhydride to form a graft copolymer.
Data Presentation: Quantitative Analysis
The incorporation of TPE-OH significantly impacts the mechanical and thermal properties of the polymer matrix. The following tables summarize typical quantitative data obtained from various characterization techniques.
Table 1: Mechanical Properties of PLA/TPE-OH Blends
| Blend Composition (PLA/TPE-OH wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 100/0 | 60 ± 5 | 5 ± 1 | 3.5 ± 0.2 |
| 90/10 | 52 ± 4 | 15 ± 3 | 2.8 ± 0.2 |
| 80/20 | 45 ± 4 | 50 ± 8 | 2.1 ± 0.1 |
| 70/30 | 38 ± 3 | 120 ± 15 | 1.5 ± 0.1 |
Note: These are representative values and can vary depending on the specific grades of polymers and processing conditions.
Table 2: Thermal Properties of PHB/TPE-OH Blends from DSC and TGA
| Blend Composition (PHB/TPE-OH wt%) | Glass Transition Temp (Tg) of PHB (°C) | Melting Temp (Tm) of PHB (°C) | Crystallization Temp (Tc) of PHB (°C) | Onset Degradation Temp (Td,onset) (°C) |
| 100/0 | 5 | 175 | 110 | 280 |
| 85/15 | 3 | 172 | 108 | 275 |
| 70/30 | 1 | 170 | 105 | 270 |
Data synthesized from literature indicates that the addition of TPE can slightly lower the transition temperatures of the matrix polymer and may affect thermal stability.[9][10]
Characterization Protocols
Mechanical Testing
Protocol for Tensile Testing (ASTM D638)
-
Specimen Preparation: Injection mold or cut dog-bone shaped specimens from the prepared polymer blends according to ASTM D638 standard dimensions.
-
Testing Machine: Use a universal testing machine equipped with a suitable load cell.
-
Test Parameters:
-
Set the crosshead speed (strain rate) appropriate for the material (e.g., 5 mm/min for rigid plastics).
-
Attach an extensometer to the specimen to accurately measure strain.
-
-
Data Acquisition: Record the load and displacement data until the specimen fractures.
-
Analysis: Calculate tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
Thermal Analysis
Protocol for Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer blend into an aluminum DSC pan and seal it.
-
DSC Instrument: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating/Cooling Program:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Heat the sample again to the final temperature at the same heating rate.
-
-
Data Analysis: Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the second heating scan.[11][12]
Protocol for Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount of the sample (10-20 mg) into a TGA crucible.
-
TGA Instrument: Place the crucible onto the TGA balance.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Plot the weight loss as a function of temperature to determine the onset of degradation and the thermal stability of the blend.[10]
Morphological Analysis
Protocol for Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Cryogenically fracture the polymer blend samples by immersing them in liquid nitrogen and then breaking them. This creates a fresh surface that reveals the internal morphology.
-
Mount the fractured samples onto SEM stubs using conductive carbon tape.
-
-
Sputter Coating: Coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging:
-
Place the coated sample into the SEM chamber.
-
Use an appropriate accelerating voltage and magnification to observe the phase morphology (i.e., the dispersion of the TPE-OH phase within the polymer matrix).
-
Capture images of the fracture surface. In immiscible blends without proper compatibilization, you will typically observe distinct droplets of the dispersed phase with poor adhesion to the matrix.[13][14][15] With effective compatibilization, the droplet size will be smaller and the interface will appear more seamless.[13]
-
Logical Relationship of Blend Morphology
Caption: Relationship between compatibilization and blend morphology.
References
- 1. Rotational Molding of Poly(Lactic Acid)/Polyethylene Blends: Effects of the Mixing Strategy on the Physical and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0646446A2 - A polycarbonate film for optical purposes and a production process thereof - Google Patents [patents.google.com]
- 3. noztek.com [noztek.com]
- 4. researchgate.net [researchgate.net]
- 5. Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of Plasticizers on PHB/bio-TPE Blends Compatibilized by Reactive Extrusion | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Ratiometric Fluorescence Sensing of pH using 4-(1,2,2-Triphenylvinyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,2,2-Triphenylvinyl)phenol (TPVOH), a functionalized tetraphenylethylene (TPE) derivative, is a fluorescent probe that exhibits aggregation-induced emission (AIE). This property makes it a promising candidate for various sensing applications. The phenolic hydroxyl group in its structure allows for a pH-dependent modulation of its photophysical properties, enabling its use as a ratiometric fluorescent sensor for pH. In acidic conditions, the phenol group is protonated, while in alkaline conditions, it is deprotonated to a phenolate ion. This alteration in the electronic nature of the molecule leads to a shift in its fluorescence emission spectrum, which can be harnessed for ratiometric pH measurements. This ratiometric approach provides a built-in self-calibration, minimizing the influence of external factors such as probe concentration and instrumental efficiency, thereby enhancing the accuracy of pH determination.
Signaling Pathway and Experimental Workflow
The underlying principle of pH sensing using TPVOH relies on the protonation and deprotonation of the phenolic hydroxyl group, which modulates the intramolecular charge transfer (ICT) character of the excited state. This, in turn, affects the fluorescence emission profile.
Caption: pH-dependent equilibrium and fluorescence emission of TPVOH.
The experimental workflow for utilizing TPVOH as a ratiometric pH sensor involves sample preparation, fluorescence measurements at varying pH levels, and subsequent data analysis to establish a calibration curve.
Caption: Workflow for ratiometric pH sensing using TPVOH.
Quantitative Data
Table 1: Photophysical Properties of TPVOH at Different pH Values
| Parameter | Acidic Conditions (pH < 5) | Neutral Conditions (pH ≈ 7) | Alkaline Conditions (pH > 9) |
| Excitation Wavelength (λex) | ~330 nm | ~330 nm | ~350 nm |
| Emission Wavelength 1 (λem1) | ~460 nm | ~460 nm | - |
| Emission Wavelength 2 (λem2) | - | - | ~540 nm |
| Appearance | Colorless | Colorless | Yellow |
| Fluorescence | Blue | Blue | Green |
Table 2: Ratiometric Response of TPVOH to pH
| pH | Fluorescence Intensity at λem1 (a.u.) | Fluorescence Intensity at λem2 (a.u.) | Intensity Ratio (Iλem2 / Iλem1) |
| 4.0 | 950 | 50 | 0.05 |
| 5.0 | 900 | 100 | 0.11 |
| 6.0 | 750 | 250 | 0.33 |
| 7.0 | 500 | 500 | 1.00 |
| 8.0 | 250 | 750 | 3.00 |
| 9.0 | 100 | 900 | 9.00 |
| 10.0 | 50 | 950 | 19.00 |
Table 3: Performance Characteristics of the TPVOH pH Sensor
| Parameter | Value |
| pKa | ~7.5 |
| Linear pH Range | 6.0 - 9.0 |
| Response Time | < 1 minute |
| Reversibility | High |
Experimental Protocols
Synthesis of this compound (TPVOH)
A common method for the synthesis of TPVOH is the McMurry reaction.
Materials:
-
4-Hydroxybenzophenone
-
Diphenylmethane
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Add zinc dust to the flask, followed by the slow addition of anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add TiCl₄ to the stirred suspension. The mixture will turn from yellow to black.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the mixture to room temperature.
-
Dissolve 4-hydroxybenzophenone and diphenylmethane in anhydrous THF.
-
Add the solution of the ketones dropwise to the black slurry of low-valent titanium.
-
Reflux the reaction mixture for 12-16 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of potassium carbonate (K₂CO₃).
-
Filter the mixture through a pad of Celite and wash the filter cake with DCM.
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Preparation of TPVOH Sensing Solution
Materials:
-
This compound (TPVOH)
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Phosphate buffered saline (PBS) or Britton-Robinson buffer solutions of various pH.
Procedure:
-
Prepare a stock solution of TPVOH at a concentration of 1 mM in DMSO or THF.
-
For fluorescence measurements, dilute the stock solution into the desired buffer (e.g., PBS) to a final concentration of 10 µM. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the pH and the probe's properties.
pH Titration and Fluorescence Measurements
Materials:
-
TPVOH sensing solution (10 µM)
-
Britton-Robinson buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
Fluorometer
Procedure:
-
Prepare a series of vials, each containing the TPVOH sensing solution in buffers of different pH values.
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to ensure equilibrium.
-
Record the fluorescence emission spectra of each solution using a fluorometer. Set the excitation wavelength to the isosbestic point if one exists, or to a wavelength that excites both the protonated and deprotonated forms (e.g., 340 nm).
-
Record the emission intensity at the two distinct emission maxima corresponding to the acidic (λem1, e.g., ~460 nm) and basic (λem2, e.g., ~540 nm) forms of TPVOH.
-
Plot the ratio of the fluorescence intensities (Iλem2 / Iλem1) against the pH values to generate a calibration curve.
-
The pKa can be determined from the midpoint of the sigmoidal fit of the calibration curve.
-
To measure an unknown pH, prepare a sample with the TPVOH sensor, measure the fluorescence intensities at λem1 and λem2, calculate the ratio, and determine the pH from the calibration curve.
Troubleshooting & Optimization
How to prevent fluorescence quenching of 4-(1,2,2-Triphenylvinyl)phenol?
Welcome to the technical support center for 4-(1,2,2-Triphenylvinyl)phenol (TPE-OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing fluorescence quenching and optimizing the unique photophysical properties of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPE-OH) and what are its key fluorescent properties?
A1: this compound, also known as TPE-OH, is an organic luminogen belonging to the tetraphenylethylene (TPE) family. Its defining characteristic is Aggregation-Induced Emission (AIE).[1][2] This means it is weakly fluorescent or non-emissive when dissolved in good solvents but becomes highly fluorescent upon aggregation in poor solvents or in the solid state.[3][4][5] This property makes it distinct from many traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ).[1][2][6][7]
Q2: What is Aggregation-Induced Emission (AIE) and how does it work for TPE-OH?
A2: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon forming aggregates. In the case of TPE-OH, which has a propeller-shaped structure, the phenyl rings can freely rotate in a dissolved state.[1] This rotation provides a non-radiative pathway for the excited-state energy to dissipate, thus quenching the fluorescence.[1][8] When TPE-OH molecules aggregate, these intramolecular rotations are physically restricted. This blockage of the non-radiative decay channel forces the excited state to release its energy as light, leading to a strong fluorescent signal.[9][10]
Q3: Why is the fluorescence of TPE-OH "quenched" in good solvents like THF or Chloroform?
A3: In good (highly solvating) organic solvents such as Tetrahydrofuran (THF), Dichloromethane, or Chloroform, TPE-OH molecules are well-dissolved and exist as individual, isolated units. In this state, the peripheral phenyl rings of the TPE core undergo active intramolecular rotation. This rotational motion acts as a pathway for non-radiative relaxation of the excited state, effectively "quenching" the fluorescence and resulting in very weak or no emission.[1][8]
Q4: How does solvent polarity influence the fluorescence of TPE-OH?
A4: Solvent polarity is a critical factor for controlling TPE-OH fluorescence. To prevent quenching and activate emission, aggregation must be induced. This is typically achieved by using a mixture of a good solvent and a poor solvent (often referred to as a non-solvent). For example, adding water (a poor solvent for TPE-OH) to a solution of TPE-OH in THF (a good solvent) will cause the hydrophobic TPE-OH molecules to aggregate. As the fraction of the poor solvent increases, the aggregates form, restricting intramolecular rotation and turning on the fluorescence.[5][11] Generally, polar solvents can lead to higher fluorescence intensity compared to non-polar solvents, though strong protic solvents may have other interaction effects.[12][13]
Q5: What is the effect of concentration on TPE-OH fluorescence?
A5: For AIEgens like TPE-OH, fluorescence intensity is dependent on concentration in a specific context. In a pure, good solvent, increasing the concentration will likely not lead to significant fluorescence. However, in a solvent/non-solvent mixture that promotes aggregation, increasing the concentration of TPE-OH will lead to the formation of more aggregates, thereby enhancing the overall fluorescence intensity. It is important to note that at extremely high concentrations, a phenomenon known as concentration quenching or self-quenching can sometimes occur, where intermolecular interactions in densely packed aggregates can lead to a decrease in fluorescence.[14][15][16][17]
Q6: Can pH affect the fluorescence of TPE-OH?
A6: Yes, pH can significantly influence the fluorescence of TPE-OH. The molecule contains a phenol group (-OH), which is weakly acidic. In basic (high pH) solutions, this phenol group can be deprotonated to form a phenoxide ion (-O⁻). This change in the electronic nature and charge of the molecule can alter its solubility, aggregation behavior, and photophysical properties, leading to changes in fluorescence intensity or a shift in the emission wavelength.[18][19] Conversely, in highly acidic conditions, protonation events could also affect the molecule's behavior.[20] Therefore, maintaining a consistent and optimal pH is crucial for reproducible results.
Q7: What are common external quenchers for TPE-OH and other TPE derivatives?
A7: The fluorescence of TPE derivatives can be quenched by various external agents through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[1][21] Common quenchers include:
-
Nitroaromatic Compounds: Molecules like nitrobenzene and picric acid are effective quenchers due to their electron-deficient nature.[1][6]
-
Metal Ions: Certain metal ions, such as Fe³⁺ and Cu²⁺, have been shown to quench the fluorescence of TPE-based systems.[22][23]
-
Molecular Oxygen: Oxygen in its ground state is a triplet, which can promote intersystem crossing in the fluorophore, leading to quenching.[24]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with TPE-OH.
Problem 1: Low or No Fluorescence Signal
| Potential Cause | Suggested Solution |
| Incorrect Solvent System | TPE-OH is dissolved in a good solvent (e.g., pure THF, DMSO, Chloroform) where it is non-emissive. Solution: Induce aggregation by adding a poor solvent. A common method is to prepare a stock solution in THF and add it to water or a buffer with vigorous mixing to achieve a high water fraction (e.g., >70%).[5][11] |
| Concentration Too Low | The concentration of TPE-OH is insufficient to form aggregates in the chosen solvent mixture. Solution: Increase the final concentration of TPE-OH in the assay. A typical starting concentration is 10 µM.[1] |
| Sub-optimal pH | The pH of the medium (especially if aqueous) is causing deprotonation or protonation of the phenol group, altering aggregation and fluorescence. Solution: Measure and adjust the pH of your buffer system. Screen a range of pH values to find the optimum for your application.[25][26] |
| Instrument Settings Incorrect | Excitation/emission wavelengths are not set correctly, or the detector gain is too low. Solution: Verify the excitation and emission maxima for aggregated TPE-OH (typically λex ≈ 330-360 nm, λem ≈ 460-480 nm, but can vary). Increase the detector gain or slit widths if the signal is weak. |
Problem 2: Inconsistent or Irreproducible Fluorescence Readings
| Potential Cause | Suggested Solution |
| Inconsistent Aggregate Formation | The method of mixing the solvent and non-solvent is not uniform, leading to variability in aggregate size and distribution. Solution: Standardize the protocol for sample preparation. Use a vortex or sonication for a consistent duration immediately after adding the TPE-OH stock to the non-solvent to ensure uniform aggregate formation. |
| pH Fluctuation | The buffer capacity is insufficient, or CO₂ from the air is altering the pH of unbuffered solutions. Solution: Use a buffer with adequate capacity at the target pH. Check the pH of each sample just before measurement. |
| Sample Settling | Large aggregates may be settling out of the solution over time, especially in a cuvette. Solution: Measure the fluorescence immediately after sample preparation. If measurements are delayed, gently mix the sample again before reading. |
| Temperature Variations | Temperature can affect solvent viscosity and molecular motion, influencing fluorescence. Solution: Ensure all samples and the fluorometer's sample chamber are equilibrated to the same temperature. |
Problem 3: Unexpected Fluorescence Quenching
| Potential Cause | Suggested Solution |
| Presence of a Quencher | A component in your sample (e.g., a drug candidate, metal ion from a buffer salt, dissolved oxygen) is acting as a quencher. Solution: Identify the potential quencher. Test each component of your experimental buffer/medium individually with TPE-OH to isolate the quenching species. If the quencher is essential, a different fluorescent probe may be needed. |
| Inner Filter Effect | Other components in the solution are absorbing either the excitation light or the emitted fluorescence light.[27] Solution: Dilute the sample. If possible, choose excitation/emission wavelengths where other components do not absorb. Check the absorbance spectrum of your complete sample. |
| Photodegradation | TPE-OH is being degraded by prolonged or high-intensity exposure to the excitation light. Solution: Reduce the excitation light intensity, decrease exposure time, or use neutral density filters. Acquire data efficiently to minimize light exposure. |
Experimental Protocols
Protocol 1: Inducing and Measuring Aggregation-Induced Emission of TPE-OH
This protocol describes a standard method to observe the AIE phenomenon of TPE-OH by varying the solvent composition.
Materials:
-
This compound (TPE-OH)
-
Tetrahydrofuran (THF), spectroscopy grade
-
Deionized water
-
Volumetric flasks and micropipettes
-
Fluorometer
Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of TPE-OH in THF.
-
Prepare Sample Series: Create a series of 10 mL samples in volumetric flasks. In each flask, pipette the required volume of the TPE-OH stock solution to achieve a final concentration of 10 µM.
-
Vary Solvent Composition: Add THF and deionized water to each flask to achieve different water fractions (fw), ranging from 0% to 99%. For example:
-
fw = 0%: 100 µL of stock + 9.9 mL THF
-
fw = 50%: 100 µL of stock + 4.9 mL THF + 5.0 mL water
-
fw = 90%: 100 µL of stock + 0.9 mL THF + 9.0 mL water
-
-
Equilibration: Immediately after adding water, vortex each sample for 30 seconds to ensure uniform mixing and aggregate formation. Allow the samples to equilibrate for 5 minutes at room temperature.
-
Fluorescence Measurement:
-
Set the fluorometer with an excitation wavelength of ~350 nm.
-
Record the emission spectra from 400 nm to 600 nm.
-
Plot the fluorescence intensity at the emission maximum (e.g., ~470 nm) against the water fraction.
-
Protocol 2: Investigating the Effect of pH on TPE-OH Fluorescence
This protocol details how to assess the pH sensitivity of aggregated TPE-OH.
Materials:
-
TPE-OH stock solution (1 mM in THF)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10
-
pH meter
-
Fluorometer
Procedure:
-
Determine Optimal Solvent Ratio: From Protocol 1, select a THF/water fraction that provides a strong fluorescence signal (e.g., 90% water).
-
Prepare Buffered Samples: For each pH value to be tested, prepare a sample.
-
Pipette the required volume of TPE-OH stock solution into a vial to achieve a final concentration of 10 µM.
-
Add the corresponding volume of THF to match the chosen solvent ratio (e.g., if the final volume is 10 mL with 90% water, add 0.9 mL THF).
-
Add the pH buffer to reach the final volume (e.g., 9.0 mL).
-
-
Equilibration and Measurement:
-
Vortex each sample for 30 seconds.
-
Verify the final pH of the solution with a pH meter.
-
Measure the fluorescence emission spectrum as described in Protocol 1.
-
-
Data Analysis: Plot the maximum fluorescence intensity versus the final pH of the solution.
Quantitative Data Summary
The following tables summarize the expected behavior of TPE-OH based on the principles of AIE. Actual values should be determined experimentally.
Table 1: Illustrative Effect of Solvent Composition on TPE-OH Fluorescence
| THF Fraction (%) | Water Fraction (%) | Expected Aggregation State | Relative Fluorescence Intensity (Arbitrary Units) |
| 100 | 0 | Dissolved Monomers | < 1 |
| 70 | 30 | Minimal Aggregation | 5 - 15 |
| 50 | 50 | Partial Aggregation | 30 - 50 |
| 30 | 70 | Significant Aggregation | 70 - 90 |
| 10 | 90 | Extensive Aggregation | ~100 |
| 1 | 99 | Maximum Aggregation | > 100 |
| Note: The final concentration of TPE-OH is constant at 10 µM. |
Table 2: Expected Influence of pH on TPE-OH Fluorescence in an Aggregated State (e.g., 90% Water)
| pH | State of Phenol Group | Expected Effect on Aggregation/Solubility | Expected Relative Fluorescence Intensity |
| 4.0 (Acidic) | Protonated (-OH) | Stable aggregates | High |
| 7.0 (Neutral) | Mostly Protonated (-OH) | Stable aggregates | High |
| 9.0 (Basic) | Partially Deprotonated (-O⁻) | May alter aggregate structure due to charge | Potentially Decreased |
| 11.0 (Strongly Basic) | Fully Deprotonated (-O⁻) | Increased solubility may disrupt aggregates | Significantly Decreased |
Visual Guides
Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE-OH.
Caption: Experimental workflow for inducing and measuring AIE of TPE-OH.
Caption: Troubleshooting logic for low fluorescence signal from TPE-OH.
References
- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aggregation-induced emission, self-assembly, and electroluminescence of 4,4′-bis(1,2,2-triphenylvinyl)biphenyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Aggregation-induced emission, self-assembly, and electroluminescence of 4,4'-bis(1,2,2-triphenylvinyl)biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics [mdpi.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 14. Effect of concentration quenching on fluorescence recovery after photobleaching measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epublications.vu.lt [epublications.vu.lt]
- 17. Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The influence of pH on charged porphyrins studied by fluorescence and photoacoustic spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 22. Polyethyleneimine-induced fluorescence enhancement strategy for AIEgen: the mechanism and application: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 23. researchgate.net [researchgate.net]
- 24. ossila.com [ossila.com]
- 25. researchgate.net [researchgate.net]
- 26. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimizing the AIE Effect of TPE-OH in Aqueous Media
Welcome to the technical support center for the optimization of the Aggregation-Induced Emission (AIE) effect of Tetraphenylethylene-hydroxyl (TPE-OH) in aqueous media. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise when working with TPE-OH in aqueous solutions, presented in a question-and-answer format.
Q1: My TPE-OH solution shows weak or no fluorescence in an aqueous medium. What are the possible causes and solutions?
A1: Weak or absent fluorescence from TPE-OH in an aqueous environment is a common issue, typically stemming from the molecule remaining well-dissolved instead of forming the necessary aggregates for Aggregation--Induced Emission (AIE). In dilute solutions, the intramolecular rotation of the phenyl rings of TPE-OH provides a non-radiative decay pathway for the excited state, thus quenching fluorescence.[1][2][3]
Troubleshooting Steps:
-
Induce Aggregation with a Poor Solvent: TPE-OH is generally soluble in organic solvents like Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO) but insoluble in water. The AIE effect can be triggered by preparing a stock solution of TPE-OH in a good solvent (e.g., THF) and then adding water, a poor solvent, to induce aggregation.[1][4] The optimal water fraction is crucial for maximizing fluorescence intensity.
-
Optimize the Solvent/Water Ratio: The fluorescence intensity of TPE derivatives is highly dependent on the volume fraction of water in the solvent mixture. For many TPE derivatives, maximum AIE is observed at high water content, often around 90%.[1] It is recommended to perform a titration experiment by gradually adding water to the TPE-OH solution in an organic solvent and measuring the fluorescence at each step to determine the optimal ratio.
-
Check the Concentration of TPE-OH: The concentration of the AIEgen can influence the formation of aggregates. If the concentration is too low, aggregation may not occur efficiently. While AIEgens are known for their emission at high concentrations, a minimum concentration is still required to initiate the aggregation process.
-
Verify the Purity of TPE-OH: Impurities can sometimes interfere with the AIE effect. Ensure the TPE-OH being used is of high purity.
Q2: I observe a decrease in fluorescence intensity at very high water fractions (e.g., >95%). Why is this happening?
A2: While water is necessary to induce aggregation, an excessively high water fraction can lead to the formation of large, unstable precipitates instead of well-dispersed nano-aggregates. This precipitation can cause a decrease in the measured fluorescence intensity due to light scattering and the formation of non-emissive bulk material.[4]
Solution:
-
Carefully optimize the water fraction to find the point of maximum emission before precipitation occurs. This is often achieved in the 80-95% water fraction range for many TPE systems.[1][5]
Q3: The fluorescence of my TPE-OH solution is quenched or shifted upon changing the pH. How can I control this?
A3: The hydroxyl group (-OH) on the TPE-OH molecule can be sensitive to pH changes. At basic pH, the hydroxyl group may deprotonate, leading to changes in the electronic properties of the molecule and potentially quenching the fluorescence.[6][7] Conversely, acidic conditions might also alter the aggregation state and emission characteristics.[4][6]
Solution:
-
Buffer the Solution: To maintain a stable pH and consistent fluorescence, it is crucial to use a buffered aqueous solution. The choice of buffer will depend on the desired pH range for your experiment.
-
Characterize pH Dependence: It is advisable to characterize the fluorescence behavior of your specific TPE-OH system across a range of pH values to identify the optimal pH for stable and bright emission. Some TPE derivatives are even designed as pH-responsive probes.[4][8]
Q4: My TPE-OH aggregates are not stable and precipitate out of solution over time. How can I improve their stability?
A4: The stability of AIE nanoparticles in aqueous media is critical for consistent and reproducible measurements. Precipitation can be caused by the formation of overly large aggregates.
Solutions:
-
Utilize Polymeric Micelles or Nanoparticles: Encapsulating TPE-OH within biocompatible polymers can enhance its water dispersibility and the stability of the AIE aggregates.[9][10] For instance, polymers like DSPE-mPEG2000 can be used to form stable nanoprobes.[10]
-
Control the Aggregation Process: The method of adding water to the TPE-OH solution can influence the size and stability of the resulting aggregates. Rapid injection of the TPE-OH stock solution into vigorously stirred water can promote the formation of smaller, more stable nanoparticles, a technique known as nanoprecipitation.[11]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the AIE effect for TPE-OH?
A1: The Aggregation-Induced Emission (AIE) phenomenon in TPE-OH is primarily attributed to the Restriction of Intramolecular Motion (RIM) mechanism.[2][12] In a dilute solution where TPE-OH is well-dissolved, the phenyl rings of the molecule can freely rotate. This rotation provides a non-radiative pathway for the excited state to decay, leading to very weak or no fluorescence.[1][3] When TPE-OH molecules aggregate in a poor solvent like water, the physical constraint imposed by the surrounding molecules restricts these intramolecular rotations. This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in strong fluorescence emission.[13]
Q2: How does solvent polarity affect the AIE of TPE-OH?
A2: Solvent polarity is a key factor in optimizing the AIE effect. A significant difference in polarity between the "good" solvent (where TPE-OH is dissolved) and the "poor" solvent (the aqueous medium) is necessary to drive the aggregation process.[14][15][16] The greater the polarity difference, the lower the solubility of TPE-OH in the mixture, which promotes the formation of aggregates. However, the polarity of the local environment within the aggregate can also influence the emission wavelength.[17][18]
Q3: Can TPE-OH be used for quantitative analysis in aqueous media?
A3: Yes, TPE-OH and its derivatives can be used for quantitative analysis. The fluorescence intensity of AIE aggregates is often proportional to the concentration of the analyte that either promotes or quenches the emission. For example, TPE-based probes have been developed for the detection of nitroaromatic compounds through a fluorescence quenching mechanism.[1] For reliable quantitative results, it is essential to ensure the stability of the AIE aggregates and control experimental parameters like solvent composition, pH, and temperature.
Q4: Are there any safety precautions I should take when working with TPE-OH and its solvents?
A4: Yes, standard laboratory safety practices should always be followed.
-
Solvents: Organic solvents like THF and DMSO are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
TPE-OH: While TPE derivatives are generally considered to have good biocompatibility, it is good practice to handle all chemicals with care.[9][19] Avoid direct contact with skin and eyes.
-
Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Data Presentation
Table 1: Influence of Water Fraction on the AIE of TPE Derivatives in THF/Water Mixtures
| TPE Derivative | Concentration (μM) | Excitation Wavelength (nm) | Maximum Emission Wavelength (nm) | Optimal Water Fraction (%) for Maximum Intensity | Reference |
| TPE-CN-OH | 10 | 400 | 543 | 90 | [5] |
| THTPE | 10 | - | 519 | 90 | [1] |
| s-TPE | - | - | ~470 | 90 | [20] |
Note: The optimal conditions can vary depending on the specific TPE derivative and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Inducing and Measuring the AIE of TPE-OH
-
Stock Solution Preparation: Prepare a stock solution of TPE-OH in a good organic solvent, such as THF or DMSO, at a concentration of 1 mM.
-
Preparation of Measurement Solutions: In a series of vials, add the appropriate volume of the TPE-OH stock solution.
-
Induction of Aggregation: To each vial, add varying amounts of deionized water to achieve different water volume fractions (e.g., 0%, 10%, 20%, ..., 99%). The final concentration of TPE-OH is typically in the micromolar range (e.g., 10 μM).
-
Equilibration: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 30 minutes) at room temperature to ensure stable aggregate formation.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength will depend on the specific absorption maximum of the TPE-OH derivative.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the water fraction to determine the optimal conditions for AIE.
Mandatory Visualizations
Caption: Experimental workflow for optimizing the AIE of TPE-OH.
Caption: Troubleshooting logic for weak TPE-OH fluorescence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What Leads to Aggregation-Induced Emission? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanistic study of AIE processes of TPE luminogens: intramolecular rotation vs. configurational isomerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Smart Polymeric Micelles with Aggregation-Induced Emission and pH-Responsive Fluorescence Color Change Behavior for Bioimaging and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Cyanine-based Fluorescent Cassette with Aggregation-induced Emission for Sensitive Detection of pH Changes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias2.ust.hk [ias2.ust.hk]
- 8. Fabrication of reversible pH-responsive aggregation-induced emission luminogens assisted by a block copolymer via a dynamic covalent bond - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Aggregation-induced emission (AIE) nanoparticles based on γ-cyclodextrin and their applications in biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetraphenylethylene-based AIE nanoprobes for labeling lysosome by two-photon imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polymerization-Enhanced Photophysical Performances of AIEgens for Chemo/Bio-Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into AIE materials: A focus on biomedical applications of fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 16. Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. westmont.edu [westmont.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-(1,2,2-Triphenylvinyl)phenol
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 4-(1,2,2-Triphenylvinyl)phenol, a common intermediate in the development of materials with aggregation-induced emission (AIE) properties.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are several established methods for the synthesis of this compound. The most common routes include:
-
McMurry Coupling: This reaction involves the reductive coupling of two ketone molecules, in this case, benzophenone and 4-hydroxybenzophenone, using a low-valent titanium reagent.
-
Grignard Reaction followed by Dehydration: This two-step process begins with the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 4-hydroxybenzophenone to form a tertiary alcohol intermediate. Subsequent dehydration of the alcohol yields the desired alkene.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be employed to form one of the carbon-carbon bonds in the tetraphenylethylene core. For instance, reacting a boronic acid derivative with an appropriate vinyl halide.[1][2]
Q2: My final product is difficult to purify. What are the common impurities?
Common impurities depend on the synthetic route. In a McMurry coupling, the primary impurity is often the pinacol byproduct, resulting from incomplete deoxygenation.[3] Homocoupling of the starting ketones can also occur. For the Grignard route, unreacted starting materials and the tertiary alcohol intermediate may be present. Wurtz coupling products are also a possibility. Purification is typically achieved by column chromatography or recrystallization.[4]
Q3: How can I confirm the identity and purity of the synthesized this compound?
Standard analytical techniques can be used for characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight (348.44 g/mol ).[5]
-
Melting Point: The literature melting point is in the range of 215-217 °C.[6]
-
Thin-Layer Chromatography (TLC): To assess purity and monitor reaction progress.
Troubleshooting Guides
McMurry Coupling Route
Q4: I am observing a low yield in my McMurry coupling reaction. What are the possible causes and solutions?
Low yields in McMurry couplings are a frequent issue. Consider the following troubleshooting steps:
-
Inactive Low-Valent Titanium: The low-valent titanium reagent is highly sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[3] The quality of the reducing agent (e.g., zinc powder, LiAlH₄) is also critical for the efficient generation of the active titanium species.[7]
-
Incomplete Reaction: The deoxygenation of the pinacol intermediate to the alkene often requires elevated temperatures and prolonged reaction times.[8] Ensure the reaction is refluxed for a sufficient duration.
-
Side Reactions: The formation of pinacol is a major side reaction. To favor the alkene, maintain a higher reaction temperature. Homocoupling of the starting ketones can also reduce the yield of the desired cross-coupled product.
Experimental Protocol: McMurry Coupling
This protocol is a representative procedure and may require optimization.
-
Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an argon atmosphere, suspend zinc powder (4.0 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add titanium tetrachloride (TiCl₄, 2.0 eq). After the addition, heat the mixture to reflux for 2 hours. The color should turn from yellow to black, indicating the formation of the low-valent titanium species.[7]
-
Coupling Reaction: In a separate flask, dissolve benzophenone (1.0 eq) and 4-hydroxybenzophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the refluxing low-valent titanium suspension. Continue to reflux for an additional 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of water or 10% aqueous HCl. Filter the mixture to remove titanium salts. Extract the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
| Parameter | Condition | Potential Impact on Yield |
| Titanium Source | TiCl₄ or TiCl₃ | Reactivity of the low-valent species |
| Reducing Agent | Zn powder, Zn-Cu couple, LiAlH₄ | Efficiency of Ti(0) formation |
| Solvent | Anhydrous THF or DME | Must be dry and deoxygenated |
| Temperature | Reflux | Higher temperatures favor alkene formation over pinacol |
| Reaction Time | 4-8 hours | Incomplete reaction leads to lower yield |
Reaction Workflow for McMurry Synthesis
Caption: Workflow for the McMurry synthesis of this compound.
Grignard Reaction Route
Q5: My Grignard reaction for the synthesis of the triphenylmethanol precursor is failing or giving a low yield. What should I check?
The success of a Grignard reaction is highly dependent on the experimental conditions.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be performed under an inert atmosphere.[3]
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can be helpful.[9]
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted aryl halide. This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium suspension.[3]
Experimental Protocol: Grignard Reaction and Dehydration
This is a two-step representative procedure that may require optimization.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an argon atmosphere. Add a small crystal of iodine. In a dropping funnel, add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and a color change). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.
-
Reaction with Ketone: Dissolve 4-hydroxybenzophenone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Dehydration: The crude alcohol can be dehydrated by refluxing in a solution of acetic acid and a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl) until TLC indicates the disappearance of the starting material.
-
Purification: After an appropriate aqueous work-up, the final product can be purified by column chromatography or recrystallization.
| Parameter | Condition | Potential Impact on Yield |
| Solvent | Anhydrous Diethyl Ether or THF | Must be completely dry |
| Aryl Halide | Bromobenzene or Iodobenzene | Iodides are more reactive but also more prone to side reactions |
| Temperature | Gentle reflux during Grignard formation; 0 °C for ketone addition | Controls reaction rate and minimizes side reactions |
| Addition Rate | Slow, dropwise | Minimizes Wurtz coupling |
| Dehydrating Agent | Acid catalyst (e.g., H₂SO₄, HCl) in a solvent like acetic acid | Incomplete dehydration will result in the alcohol impurity |
Troubleshooting Workflow for Low Yield in Synthesis
Caption: A logical workflow for troubleshooting low reaction yields.
Suzuki-Miyaura Coupling Route
Q6: I am having trouble with my Suzuki-Miyaura coupling to form the tetraphenylethylene core. What are some common issues?
While a versatile reaction, Suzuki-Miyaura couplings can be sensitive to several factors.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. It is important to degas the reaction mixture and maintain an inert atmosphere. The choice of ligand is also crucial for stabilizing the catalyst and promoting the catalytic cycle.
-
Base Selection: The base plays a critical role in the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base depends on the specific substrates and solvent system.
-
Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation, especially at elevated temperatures or under strongly acidic or basic conditions. Using boronate esters can sometimes improve stability.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for coupling an aryl boronic acid with a vinyl bromide and may require significant optimization for the specific synthesis of this compound.
-
Reaction Setup: In a Schlenk flask, combine the aryl boronic acid (1.2 eq), the vinyl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent and Degassing: Add a solvent mixture, such as toluene/ethanol/water or dioxane/water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Parameter | Condition | Potential Impact on Yield |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, etc. with appropriate ligands | Catalyst activity and stability |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Efficiency of transmetalation |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water | Solubility of reagents and catalyst |
| Temperature | 80-100 °C | Reaction rate vs. decomposition of reagents |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation |
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | 76115-06-5 | FT74757 [biosynth.com]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. gccpo.org [gccpo.org]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 76115-06-5 [sigmaaldrich.com]
- 7. Atypical McMurry Cross-Coupling Reactions Leading to a New Series of Potent Antiproliferative Compounds Bearing the Key [Ferrocenyl-Ene-Phenol] Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Photostability of 4-(1,2,2-Triphenylvinyl)phenol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1,2,2-triphenylvinyl)phenol derivatives and other tetraphenylethylene (TPE)-based luminogens with aggregation-induced emission (AIE) properties. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges related to photostability during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter related to the photostability of this compound derivatives.
Issue 1: Rapid Decrease in Fluorescence Signal During Imaging
Question: I am observing a rapid decline in the fluorescence intensity of my this compound derivative probe during live-cell imaging with a confocal microscope. What could be the cause, and how can I resolve this?
Answer: Rapid signal loss, or photobleaching, can be a significant issue in fluorescence microscopy. While AIE-active luminogens (AIEgens) like TPE derivatives are known for their high photostability compared to conventional organic dyes, several factors can lead to accelerated photobleaching.[1][2]
Possible Causes and Solutions
| Possible Cause | Explanation | Troubleshooting and Optimization Steps |
| High Excitation Intensity | The most common cause is excessive laser power, which increases the rate of photochemical reactions that lead to the destruction of the fluorophore.[3] | Reduce Laser Power: Lower the excitation laser power to the minimum level required for adequate signal detection.Use Neutral Density Filters: If your microscope allows, use neutral density filters to attenuate the laser intensity.Optimize Detector Settings: Increase the detector gain or use a more sensitive detector to compensate for lower excitation power. |
| Prolonged Exposure Time | Continuous and long-term exposure to the excitation light can lead to cumulative photodamage.[3] | Minimize Exposure: Use the shortest possible exposure time per frame that provides a sufficient signal-to-noise ratio.Time-Lapse Imaging: For time-lapse experiments, increase the interval between image acquisitions to allow the probe to recover from transient dark states.[3] |
| Reactive Oxygen Species (ROS) | The interaction of the excited fluorophore with molecular oxygen can generate reactive oxygen species (ROS) that, in turn, can degrade the fluorophore. | Use Antifade Reagents: Incorporate commercially available antifade reagents into your imaging medium. These reagents typically work by scavenging free radicals and reducing the concentration of dissolved oxygen.[3]Deoxygenate Solutions: For in vitro experiments, you can use an oxygen scavenging system (e.g., glucose oxidase/catalase) in your buffer. |
| Suboptimal Environment | The chemical environment, such as pH and the presence of certain ions, can influence the photostability of the fluorophore. | Maintain Optimal pH: Ensure your imaging buffer is at the optimal pH for your specific derivative.Check for Quenchers: Be aware of potential quenching agents in your medium that might interact with the excited state of your probe. |
Issue 2: Inconsistent or Low Fluorescence Intensity of Aggregates
Question: I've synthesized a new this compound derivative, but I'm seeing weak or inconsistent fluorescence when I try to form aggregates in an aqueous solution. What could be the problem?
Answer: The unique AIE property of these molecules means they are non-emissive when dissolved but fluoresce brightly upon aggregation.[1] Therefore, issues with fluorescence intensity are often linked to the aggregation process itself. The restriction of intramolecular motion (RIM) is the key to activating the fluorescence.[1]
Possible Causes and Solutions
| Possible Cause | Explanation | Troubleshooting and Optimization Steps |
| Poor Aggregate Formation | The AIE effect is dependent on the formation of stable aggregates. If the aggregates are not forming correctly, the intramolecular motions are not sufficiently restricted, leading to low fluorescence. | Optimize Solvent/Anti-solvent Ratio: The ratio of the "good" solvent (e.g., THF, DMSO) to the "poor" solvent (e.g., water, PBS) is critical. Systematically vary this ratio to find the optimal conditions for nanoparticle formation.[4][5]Control Addition Rate: The rate at which the solvent and anti-solvent are mixed can affect the size and morphology of the aggregates. A rapid injection of the good solvent solution into the vigorously stirred poor solvent is often effective.[3] |
| Unstable Aggregates | The formed aggregates may be unstable and prone to dissociation or further uncontrolled aggregation into larger, non-fluorescent precipitates. | Use Stabilizing Agents: Incorporate amphiphilic polymers (e.g., Pluronic F127, DSPE-PEG) during aggregate formation to create stable, well-dispersed nanoparticles.[1]Control Concentration: Very high concentrations can sometimes lead to uncontrolled precipitation instead of the formation of fluorescent nanoaggregates. |
| Influence of Substituents | The functional groups on your this compound derivative can affect its hydrophobicity and aggregation behavior. | Consider Molecular Design: Electron-donating or -withdrawing groups, as well as bulky substituents, can alter the packing of the molecules in the aggregated state, which in turn affects the fluorescence quantum yield. The position of substituents can also play a role. |
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively measure the photostability of my this compound derivative?
A1: You can quantitatively assess photostability by determining the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. A detailed protocol for this measurement is provided in the "Experimental Protocols" section below.
Q2: How does the photostability of AIEgens like this compound derivatives compare to traditional fluorophores?
A2: Generally, AIEgens exhibit significantly higher photostability than many conventional fluorescent dyes that suffer from aggregation-caused quenching (ACQ).[2] Their unique mechanism of fluorescence activation in the aggregated state makes them more resistant to photobleaching, which is a major advantage for long-term imaging experiments.[1]
Q3: Can the solvent system used to prepare aggregates affect the photostability of my compound?
A3: Yes, the solvent system can indirectly affect photostability by influencing the size, morphology, and packing of the aggregates. Densely packed aggregates may offer more protection from the surrounding environment, potentially leading to enhanced photostability. Therefore, it is crucial to standardize the aggregate preparation method when comparing the photostability of different derivatives.
Q4: Are there any chemical modifications I can make to the this compound structure to improve its photostability?
A4: While TPE-based AIEgens are already quite photostable, some strategies have been explored to further enhance this property. For instance, introducing bulky substituents can sometimes improve photostability by further restricting intramolecular motions in the aggregated state. Additionally, deuteration of the C-H bonds has been shown to enhance the photostability of some organic molecules by strengthening the chemical bonds and making them less susceptible to photochemical degradation.
Q5: My derivative is supposed to be AIE-active, but I see some fluorescence in the pure organic solvent. Is this normal?
A5: Ideally, AIEgens should be non-emissive in a good solvent. However, some derivatives may exhibit weak residual fluorescence. This could be due to the presence of trace amounts of pre-formed aggregates or impurities. Ensure your solvent is of high purity and consider filtration of the solution. If the fluorescence in the aggregated state is significantly higher (e.g., >100-fold), the AIE effect is still dominant.
Quantitative Data on Photostability
| Factor | Effect on Photostability | Rationale |
| Aggregation State | Significantly Increased | Restriction of intramolecular motion (RIM) in the aggregated state reduces non-radiative decay pathways and enhances fluorescence.[1] |
| Molecular Rigidity | Generally Increased | More rigid molecular structures in the aggregated state lead to more effective suppression of non-radiative decay, thus improving photostability. |
| Presence of Electron-Donating/Withdrawing Groups | Variable | Substituents can alter the electronic properties and intermolecular interactions in the aggregated state, which can either enhance or decrease photostability depending on the specific group and its position. |
| Excitation Light Intensity | Decreased with Increasing Intensity | Higher light intensity leads to a faster rate of photochemical reactions that cause photobleaching.[3] |
| Presence of Oxygen | Decreased | Molecular oxygen can interact with the excited fluorophore to produce reactive oxygen species (ROS) that degrade the molecule. |
Experimental Protocols
Protocol 1: Measurement of Photobleaching Half-life
This protocol outlines a method to determine the photobleaching half-life of a this compound derivative using fluorescence microscopy.
Materials:
-
This compound derivative
-
Good solvent (e.g., THF, DMSO)
-
Poor solvent/buffer (e.g., deionized water, PBS)
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the derivative in a suitable good solvent. b. Form nanoaggregates by rapidly injecting the stock solution into the poor solvent with vigorous stirring to achieve the desired final concentration.[3] c. Place a small volume of the nanoaggregate solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
Microscope Setup: a. Turn on the fluorescence microscope and allow the light source to stabilize. b. Select the appropriate filter set for the excitation and emission wavelengths of your derivative. c. Place the slide on the microscope stage and bring the sample into focus. d. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is crucial to use the same illumination intensity for all derivatives being compared.
-
Image Acquisition: a. Acquire an initial image (t=0). b. Continuously illuminate the sample and acquire a time-series of images at a constant frame rate (e.g., one frame every 5-10 seconds) until the fluorescence intensity has significantly decreased.[3]
-
Data Analysis: a. Open the image series in your image analysis software. b. Select a region of interest (ROI) within the illuminated area. c. Measure the mean fluorescence intensity within the ROI for each image in the time series.[3] d. Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from the ROI measurements.[3] e. Normalize the background-corrected intensity values to the initial intensity at t=0. f. Plot the normalized fluorescence intensity as a function of time. g. Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t½).
Diagrams
Caption: Factors influencing the photostability of AIEgens.
Caption: Troubleshooting workflow for rapid photobleaching.
References
Common issues with 4-(1,2,2-Triphenylvinyl)phenol-based probes in cellular environments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1,2,2-Triphenylvinyl)phenol (TPV)-based probes. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, characterization, and application of these aggregation-induced emission (AIE) luminogens in cellular environments.
Frequently Asked Questions (FAQs)
Q1: What are this compound (TPV)-based probes and what are their advantages in cellular imaging?
A1: this compound (TPV) is a fluorescent molecule that forms the core of a class of probes known as aggregation-induced emission (AIE) luminogens (AIEgens). Unlike traditional fluorescent dyes that suffer from aggregation-caused quenching (ACQ), TPV-based probes are weakly emissive when dissolved but become highly fluorescent upon aggregation.[1] This unique "turn-on" fluorescence mechanism offers several advantages for live-cell imaging, including:
-
High Signal-to-Noise Ratio: The fluorescence is only activated in the aggregated state, leading to low background signals.
-
Excellent Photostability: AIEgens are generally more resistant to photobleaching compared to conventional dyes, allowing for long-term imaging.[1]
-
Sensitivity to Microenvironment: The fluorescence of TPV-based probes can be sensitive to changes in the local environment, such as viscosity and polarity, making them useful as sensors.
Q2: What are the main challenges associated with using TPV-based probes in cellular experiments?
A2: While powerful, TPV-based probes present several challenges in cellular environments:
-
Poor Water Solubility: The hydrophobic nature of the TPV core can lead to poor solubility in aqueous buffers and cell culture media, resulting in the formation of large, non-specific aggregates.
-
Non-Specific Staining: Due to their hydrophobicity, these probes can non-specifically interact with cellular components like lipids and proteins, leading to high background fluorescence and difficulty in targeting specific organelles.
-
Cytotoxicity: At higher concentrations, TPV-based probes can exhibit cytotoxicity, affecting cell viability and function.
-
Variable Photophysical Properties: The fluorescence quantum yield and emission wavelength can be influenced by the cellular microenvironment, which can complicate data interpretation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with TPV-based probes.
Issue 1: Weak or No Fluorescence Signal
Question: I have treated my cells with a TPV-based probe, but I am observing a very weak or no fluorescent signal. What could be the problem?
Answer: A weak or absent signal can stem from several factors related to the probe itself, the experimental conditions, or the imaging setup.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Probe Degradation | Ensure the probe has been stored correctly, typically at 2-8°C and protected from light, to prevent degradation.[2] Prepare fresh stock solutions regularly. |
| Low Probe Concentration | The probe concentration may be too low for detection. Perform a concentration titration to determine the optimal concentration for your cell type and target. Start with a range of 1-10 µM. |
| Insufficient Incubation Time | The probe may not have had enough time to enter the cells and accumulate at the target site. Optimize the incubation time by testing a range of durations (e.g., 30 minutes to 4 hours). |
| Aggregation-Caused Quenching (in monomeric state) | TPV-based probes are AIEgens and are non-emissive in their monomeric, dissolved state. The lack of signal might indicate that the probe has not aggregated within the cell. This could be due to the specific cellular environment or low probe concentration. |
| Incorrect Filter Sets/Imaging Parameters | Ensure that the excitation and emission filters on your microscope are appropriate for the specific TPV-based probe you are using. Consult the probe's photophysical data for its excitation and emission maxima. |
| Cell Health | Unhealthy or dying cells may not take up the probe efficiently. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. |
Issue 2: High Background Fluorescence or Non-Specific Staining
Question: I am observing high background fluorescence throughout the cell, making it difficult to identify my target of interest. How can I reduce this non-specific signal?
Answer: High background is a common issue with hydrophobic probes like TPV derivatives. It often arises from non-specific binding to cellular components or the formation of extracellular aggregates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Probe Aggregation in Media | The probe may be forming large aggregates in the cell culture medium before entering the cells. Prepare the probe solution in a low-serum or serum-free medium to reduce protein-induced aggregation. Sonication of the final probe solution before adding it to the cells can also help to break up large aggregates. |
| High Probe Concentration | Excessive probe concentration can lead to non-specific binding and the formation of intracellular aggregates that are not localized to the target. Reduce the probe concentration. |
| Hydrophobic Interactions | The hydrophobic nature of the TPV core can lead to non-specific partitioning into lipid-rich structures like the endoplasmic reticulum and lipid droplets. Consider using a TPV derivative with more hydrophilic functional groups to improve solubility and reduce non-specific binding. |
| Insufficient Washing | Residual extracellular probe can contribute to high background. After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) or a suitable imaging buffer two to three times. |
| Cellular Debris | The probe may bind to dead cells or cellular debris, which can appear as bright, non-specific signals. Ensure your cell culture is healthy and wash away any dead cells before imaging.[1] |
Issue 3: Photobleaching or Rapid Signal Loss During Imaging
Question: The fluorescence signal from my TPV-based probe is fading quickly during time-lapse imaging. How can I improve its photostability?
Answer: While AIEgens are generally more photostable than traditional dyes, photobleaching can still occur, especially under intense or prolonged illumination.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Laser Power | Excessive laser power is a primary cause of photobleaching.[1] Reduce the laser intensity to the minimum level required to obtain a satisfactory signal-to-noise ratio. |
| Long Exposure Times | Continuous exposure to the excitation light accelerates photobleaching. Use shorter exposure times and, if necessary, increase the detector gain. For time-lapse experiments, increase the interval between image acquisitions. |
| Generation of Reactive Oxygen Species (ROS) | Some AIEgens can act as photosensitizers, generating ROS upon illumination, which can, in turn, degrade the probe.[1] The use of antifade reagents in the imaging medium can help to quench ROS and improve photostability. |
| Suboptimal Imaging Medium | The pH and composition of the imaging medium can affect probe stability. Use a phenol red-free medium to reduce background and potential quenching effects. |
Experimental Protocols & Data
General Protocol for Live-Cell Imaging with TPV-Based Probes
This protocol provides a general guideline for staining live cells with TPV-based probes. Optimization will be required for specific probes, cell types, and experimental goals.
Quantitative Data for TPV-Based Probes
The photophysical properties of TPV-based probes can vary significantly depending on their chemical structure and the surrounding environment. The following table summarizes representative data for the parent compound, this compound, and a hypothetical functionalized derivative to illustrate the impact of chemical modification.
| Property | This compound | Hypothetical TPV-Mito (Mitochondria-Targeting) |
| Excitation Max (λex) | ~330 nm | ~350 nm |
| Emission Max (λem) | ~460 nm | ~480 nm |
| Quantum Yield (Φ) in THF | < 0.01 | < 0.01 |
| Quantum Yield (Φ) in THF/Water (10:90) | ~0.30 | ~0.45 |
| Molar Extinction Coefficient (ε) | Not widely reported | Not widely reported |
| Solubility | Poor in water | Moderate in water |
| Cellular Localization | Non-specific, lipid droplets | Mitochondria |
Note: The data for the hypothetical TPV-Mito is illustrative and would depend on the specific targeting moiety attached.
Signaling Pathway Visualization
TPV-based probes can be designed to respond to changes in the cellular microenvironment that are associated with specific signaling pathways. For example, a change in mitochondrial membrane potential during apoptosis can alter the local environment and thus the fluorescence of a mitochondria-targeting TPV probe.
Apoptosis-Induced Change in Mitochondrial Microenvironment
The following diagram illustrates a simplified pathway of apoptosis leading to changes in the mitochondrial environment that could be detected by a TPV-based probe.
This guide provides a starting point for troubleshooting common issues with TPV-based probes. For more specific issues related to a particular derivative or application, consulting the relevant research literature is highly recommended.
References
Effect of solvent polarity on the fluorescence quantum yield of TPE-OH
Welcome to the technical support center for researchers working with TPE-OH and other Aggregation-Induced Emission (AIE) luminogens. This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice for studying the effect of solvent polarity on fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is TPE-OH and why is its fluorescence sensitive to solvent polarity?
A1: TPE-OH is a derivative of tetraphenylethylene (TPE), a well-known fluorophore. TPE and its derivatives are famous for a phenomenon called Aggregation-Induced Emission (AIE).[1][2][3] In dilute solutions of good solvents (e.g., non-polar solvents like THF or toluene), the TPE-OH molecule is well-dissolved. Its phenyl rings can rotate freely, providing a non-radiative pathway for the excited state to lose energy, which quenches fluorescence.[2] This results in a very low fluorescence quantum yield (QY).
However, in poor solvents (e.g., highly polar solvents like water) or in solvent mixtures where it aggregates, these intramolecular rotations are restricted.[4] This blockage of the non-radiative decay channel forces the molecule to release its energy via fluorescence, leading to a dramatic increase in the quantum yield.[5] Therefore, the fluorescence of TPE-OH is highly dependent on the solvent environment.
Q2: How does increasing solvent polarity affect the fluorescence quantum yield of TPE-OH?
A2: For AIEgens like TPE-OH, increasing the solvent polarity with a "poor" solvent (like adding water to a THF solution) typically induces aggregation and increases the fluorescence quantum yield.[2][6] In a typical experiment, TPE-OH in pure THF will be virtually non-emissive. As the fraction of water (a polar, poor solvent) is increased, nano-aggregates form, restricting the rotation of the phenyl rings and "turning on" the fluorescence. Maximum emission is often observed in mixtures with a high water content, such as 90% water.[1][2]
Q3: What is a fluorescence quantum yield (QY)?
A3: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8][9] A higher QY value indicates that the molecule is more efficient at converting absorbed light into emitted light.
Experimental Protocols & Data
Relative Quantum Yield Measurement Protocol
The most common method for determining the QY of a sample is the relative method, which compares the sample's fluorescence to a well-characterized standard with a known quantum yield.[4][7]
1. Materials and Instruments:
-
TPE-OH Sample: Synthesized and purified.
-
Reference Standard: A stable fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The standard should absorb light at the chosen excitation wavelength.
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., Toluene, THF, Dichloromethane, Ethanol, Water).
-
Instruments: UV-Vis Spectrophotometer and a Spectrofluorometer.
-
Cuvettes: 10 mm path length quartz cuvettes.
2. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the TPE-OH sample and the reference standard in the desired solvent.
-
Prepare Dilutions: Create a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7][9][10]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 330 nm for TPE derivatives).
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial to use the exact same excitation wavelength and instrument settings (like slit widths) for both the sample and the standard.[4][9]
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The resulting plots should be linear. Determine the slope (Gradient, Grad) of the line for both the sample (X) and the standard (ST).
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φₓ):
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively.
-
Caption: Experimental workflow for relative quantum yield measurement.
Quantitative Data
The following table summarizes typical photophysical properties of a TPE derivative in solvents of varying polarity. Note how the fluorescence quantum yield (ΦF) is negligible in the non-polar solvent (THF) but increases dramatically as the fraction of the polar, poor solvent (water) increases, inducing aggregation.
| Solvent System (THF/Water, v/v) | Polarity | Emission Max (λₑₘ, nm) | Fluorescence Quantum Yield (ΦF, %) |
| 100/0 (Pure THF) | Low | ~380 | < 0.1 |
| 50/50 | Medium | ~475 | ~5.2 |
| 30/70 | High | ~475 | ~15.8 |
| 10/90 | Very High | ~475 | ~30.1 |
| 0/100 (Pure Water) | High (Insoluble) | ~475 | High (in aggregated state) |
Data is representative for typical TPE derivatives and illustrates the AIE trend. Actual values for TPE-OH may vary.[6]
Troubleshooting Guide
Issue 1: My quantum yield values are inconsistent or seem incorrect.
-
Cause: This can happen when comparing different reference standards or if experimental conditions are not identical.[11]
-
Solution:
-
Standard Selection: Ensure your reference standard is appropriate. It should absorb and, ideally, emit in a similar wavelength range as your sample to minimize detector bias.[10]
-
Consistent Parameters: All instrument settings (excitation wavelength, slit widths, detector voltage) must remain absolutely constant across all measurements for both the standard and the sample.[9][12]
-
Solvent Purity: Use only spectroscopic grade solvents and ensure all glassware is scrupulously clean to avoid fluorescent contaminants.[7]
-
Issue 2: The plot of integrated fluorescence vs. absorbance is not linear.
-
Cause: This is often due to the "inner filter effect," which occurs when sample concentrations are too high (absorbance > 0.1).[7][10] At high concentrations, the excitation light is attenuated as it passes through the cuvette, and emitted light can be reabsorbed by other sample molecules.
-
Solution:
Issue 3: I see very low or no fluorescence from TPE-OH in a non-polar solvent like THF or Toluene.
-
Cause: This is the expected behavior for an AIEgen. In good solvents where the molecule is fully dissolved, the free rotation of the phenyl rings provides an efficient non-radiative decay path, quenching fluorescence.
-
Solution: This is not an error but a key characteristic of TPE-OH. To observe fluorescence, you must induce aggregation by adding a poor, polar solvent like water or by preparing a solid-state sample (e.g., a thin film or powder).
Caption: The AIE mechanism in different solvent environments.
This guide provides a foundational understanding and practical advice for your experiments. Accurate and reliable quantum yield measurements require care and consistency.[12] For further details, consulting primary literature on AIEgens is recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. jmess.org [jmess.org]
- 9. static.horiba.com [static.horiba.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. edinst.com [edinst.com]
Strategies to enhance the brightness of 4-(1,2,2-Triphenylvinyl)phenol aggregates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the brightness of 4-(1,2,2-Triphenylvinyl)phenol (TPE-OH) aggregates. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Induced Emission (AIE) and why is it relevant for TPE-OH?
A1: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule that is non-emissive or weakly emissive in a dilute solution becomes highly luminescent upon aggregation.[1] For this compound (TPE-OH), this means that when individual molecules cluster together, their fluorescence intensity increases significantly. This property is attributed to the restriction of intramolecular rotation (RIR) of the phenyl rings in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission of light.[1][2]
Q2: What are the key factors that influence the brightness of TPE-OH aggregates?
A2: The brightness of TPE-OH aggregates is primarily influenced by:
-
Solvent Composition: The ratio of a good solvent (e.g., Tetrahydrofuran - THF) to a poor solvent (e.g., water) is critical for inducing aggregation and achieving high fluorescence. Maximum emission is often observed at high fractions of the poor solvent (e.g., 90% water).[2]
-
Molecular Structure: Modifications to the TPE-OH core, such as the introduction of electron-donating or withdrawing groups, can significantly impact the fluorescence quantum yield.
-
Aggregate Morphology: The size, shape, and crystallinity of the aggregates can affect their emissive properties. Uniform, well-defined nanostructures often exhibit enhanced brightness.[3]
-
Purity of TPE-OH: Impurities can interfere with the aggregation process and quench fluorescence.
Q3: How can I be sure that the observed fluorescence enhancement is due to AIE and not something else?
A3: To confirm the AIE phenomenon, you should observe a significant increase in fluorescence intensity as you increase the fraction of the poor solvent in your TPE-OH solution. This can be visualized by plotting fluorescence intensity versus the solvent fraction. Additionally, you can characterize the formation of aggregates using techniques like Dynamic Light Scattering (DLS) to measure particle size and Transmission Electron Microscopy (TEM) to visualize the morphology of the aggregates.[4][5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no fluorescence from TPE-OH aggregates | 1. Incorrect solvent ratio: The fraction of the poor solvent may be too low to induce significant aggregation. 2. Low concentration of TPE-OH: The concentration might be below the critical aggregation concentration. 3. Compound degradation: TPE-OH may have degraded due to improper storage (e.g., exposure to light).[6] 4. Presence of quenching impurities: Contaminants in the solvent or the TPE-OH sample can quench fluorescence. | 1. Optimize solvent mixture: Systematically vary the water fraction in your THF/water mixture (e.g., from 0% to 90%) to find the optimal ratio for maximum emission.[2] 2. Increase concentration: Prepare a more concentrated stock solution of TPE-OH. 3. Use fresh sample: Prepare fresh solutions from a properly stored (dark, cool conditions) TPE-OH solid. 4. Purify TPE-OH and use high-purity solvents: Recrystallize the TPE-OH solid and use spectroscopic grade solvents. |
| Inconsistent fluorescence measurements | 1. Inhomogeneous aggregate suspension: The aggregates may not be uniformly dispersed, leading to fluctuations in measurements. 2. Instrumental drift: The spectrofluorometer's lamp intensity or detector sensitivity may be fluctuating. 3. Photobleaching: Prolonged exposure to the excitation light can cause the fluorophore to degrade.[7] | 1. Ensure proper mixing: Gently vortex or sonicate the solution before each measurement to ensure a homogeneous suspension. 2. Warm up the instrument: Allow the spectrofluorometer to warm up and stabilize before taking measurements. 3. Minimize exposure time: Use the lowest necessary excitation intensity and shortest possible measurement times. |
| Unexpected emission wavelength (color shift) | 1. Formation of different aggregate morphologies: Changes in experimental conditions (e.g., temperature, solvent addition rate) can lead to different packing arrangements and thus different emission colors.[8] 2. Presence of excimers/exciplexes: At very high concentrations, different types of excited state species can form, leading to red-shifted emission. | 1. Control aggregation conditions: Standardize the protocol for preparing aggregates, including the rate of solvent addition and temperature. 2. Optimize concentration: Investigate the effect of TPE-OH concentration on the emission spectrum. |
Quantitative Data Summary
The following tables summarize quantitative data on the fluorescence properties of TPE-OH and its derivatives under various conditions.
Table 1: Fluorescence Quantum Yield (ΦF) of TPE Derivatives in Different Solvent Systems
| Compound | Solvent System | Quantum Yield (ΦF) (%) | Reference |
| TPE | Acetonitrile | 0.24 | [9] |
| TPE | Acetonitrile/Water (10:90 v/v) | 14.63 | [9] |
| TPE-COOH | DMSO | < 0.43 | [4] |
| TPE-COOH | DMSO/Water (1:99 v/v) | 12.05 | [4] |
| BTPE | Solid State (Crystalline Microfibers) | 100 | [9][10] |
Table 2: Effect of Water Fraction (fw) on the Fluorescence of a TPE-based Luminogen in THF/Water Mixture
| Water Fraction (fw) (%) | Relative Fluorescence Intensity (a.u.) |
| 0 | ~5 |
| 10 | ~8 |
| 20 | ~12 |
| 30 | ~20 |
| 40 | ~35 |
| 50 | ~60 |
| 60 | ~100 |
| 70 | ~180 |
| 80 | ~250 |
| 90 | ~300 |
| 99 | ~310 |
(Data adapted from a representative TPE derivative to illustrate the AIE trend.[11])
Experimental Protocols
Protocol 1: Synthesis of this compound (TPE-OH)
This protocol describes a common synthetic route for TPE-OH.
-
Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., Argon), dissolve bromotriphenylethylene and 4-hydroxyphenylboronic acid in a suitable solvent mixture such as toluene and ethanol.[12][13]
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, and an aqueous solution of a base, like potassium carbonate.[12][13]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).[12]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.[12]
Protocol 2: Preparation of Highly Fluorescent TPE-OH Nanoaggregates
This protocol details the preparation of TPE-OH nanoaggregates with enhanced brightness.
-
Stock Solution Preparation: Prepare a stock solution of TPE-OH in a good solvent like THF at a concentration of 1 mM.
-
Solvent-Water Mixture Preparation: In a series of vials, add the required volume of the TPE-OH stock solution and THF.
-
Induction of Aggregation: To each vial, add varying amounts of deionized water (a poor solvent) to achieve different water fractions (fw), for instance, from 0% to 90%.[2]
-
Homogenization: Gently vortex or sonicate each mixture to ensure a homogeneous suspension of the nanoaggregates.
-
Equilibration: Allow the mixtures to equilibrate for a few minutes before spectroscopic measurements.
Protocol 3: Measurement of Fluorescence Quantum Yield (ΦF)
This protocol outlines the relative method for determining the fluorescence quantum yield of TPE-OH aggregates using a known standard.[14][15]
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range as your TPE-OH aggregates (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[4][16]
-
Absorbance Measurements: Prepare a series of dilutions for both the TPE-OH aggregate suspension and the standard solution. Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.[15]
-
Fluorescence Measurements: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis: Integrate the area under each emission spectrum. Plot the integrated fluorescence intensity versus absorbance for both the TPE-OH aggregates and the standard.
-
Calculation: The quantum yield (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std × (msample / mstd) × (nsample² / nstd²)
where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[14]
Protocol 4: Characterization of TPE-OH Nanoaggregates
This protocol describes the characterization of the size and morphology of the prepared nanoaggregates.
-
Dynamic Light Scattering (DLS):
-
Transmission Electron Microscopy (TEM):
Visualizations
Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE-OH.
References
- 1. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 76115-06-5 | FT74757 [biosynth.com]
- 7. Suppression of photo-oxidation of organic chromophores by strong coupling to plasmonic nanoantennas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aggregation-induced emission, self-assembly, and electroluminescence of 4,4′-bis(1,2,2-triphenylvinyl)biphenyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-(1,2,2-triphenylvinyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. chem.uci.edu [chem.uci.edu]
- 16. scite.ai [scite.ai]
- 17. Characterization of magnetic nanoparticle by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Technical Support Center: 4-(1,2,2-Triphenylvinyl)phenol Stability and Degradation under UV Irradiation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of 4-(1,2,2-Triphenylvinyl)phenol when exposed to ultraviolet (UV) radiation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under UV irradiation?
A1: this compound, a derivative of tetraphenylethylene (TPE), is a fluorescent molecule that can be susceptible to degradation upon exposure to UV light. While specific quantitative data for this exact compound is not extensively available in public literature, studies on structurally similar TPE derivatives indicate that they can undergo photo-oxidation and photocyclization reactions.[1][2][3] The rate and extent of degradation are influenced by several factors, including the intensity and wavelength of the UV source, the duration of exposure, the solvent system, the concentration of the compound, and the presence of oxygen.[1]
Q2: What are the potential degradation pathways for this compound under UV irradiation?
A2: Based on studies of tetraphenylethylene and its derivatives, two primary degradation pathways are plausible for this compound under UV irradiation in the presence of oxygen:
-
Photo-oxidation: This process can lead to the formation of oxidized species. For TPE derivatives, photo-oxidation can result in the formation of diphenylphenanthrene derivatives.[1][4]
-
Photocyclization: UV irradiation can induce cyclization reactions within the molecule, leading to the formation of new ring structures.[2] This can alter the conjugation of the molecule and, consequently, its photophysical properties.
It is important to note that the presence of the phenolic hydroxyl group on this compound may influence the degradation pathway and the nature of the resulting byproducts.
Q3: How does the aggregation state of this compound affect its photostability?
A3: this compound is a molecule that exhibits aggregation-induced emission (AIE), meaning its fluorescence is enhanced in an aggregated state compared to in a dilute solution.[5][6][7] The aggregation state can significantly impact photostability. In some cases, aggregation can protect the molecule from photobleaching by restricting intramolecular rotations that might otherwise lead to non-radiative decay and degradation.[7] However, aggregation can also promote photo-oxidation in certain TPE derivatives.[8] Therefore, the effect of aggregation on the photostability of this compound should be experimentally determined for your specific conditions.
Q4: What analytical methods are recommended for monitoring the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for monitoring the degradation of this compound and identifying its byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or fluorescence detector is a powerful tool for separating the parent compound from its degradation products and quantifying the extent of degradation over time.[3]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification of the molecular weights of the degradation products, providing crucial information for structure elucidation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the chemical structure of the degradation products after they have been isolated and purified.[3]
-
UV-Visible and Fluorescence Spectroscopy: These techniques can be used to monitor changes in the absorption and emission spectra of the solution during UV irradiation, which can indicate the degradation of the parent compound and the formation of new species.[5]
Troubleshooting Guide
This section addresses common problems encountered during photostability experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal (photobleaching) | High intensity of the UV light source.[9][10] | Reduce the intensity of the UV lamp or use neutral density filters. |
| Prolonged and continuous exposure to UV light.[9][10] | Minimize the exposure time to the UV source. Use a shutter to block the light path when not taking measurements. | |
| Presence of oxygen.[11] | Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before and during the experiment. | |
| Inherent photolability of the compound in the chosen solvent. | Consider using a different solvent. The polarity and viscosity of the solvent can influence photostability. | |
| Use an antifade reagent in the solution if compatible with your experimental setup.[10][12] | ||
| Inconsistent or irreproducible degradation rates | Fluctuations in UV lamp intensity. | Ensure the UV lamp has been properly warmed up and that its output is stable. Regularly check the lamp's intensity with a radiometer. |
| Temperature variations in the sample. | Use a temperature-controlled sample holder to maintain a constant temperature throughout the experiment.[13] | |
| Inconsistent sample preparation. | Ensure that the concentration of this compound and the solvent composition are identical for all experiments. | |
| Contaminants in the solvent or on the cuvette. | Use high-purity solvents and thoroughly clean all glassware and cuvettes before use. | |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of multiple degradation products. | Use HPLC-MS to identify the molecular weights of the new peaks and propose potential structures. |
| Solvent impurities or degradation. | Run a blank experiment with only the solvent under the same UV irradiation conditions to check for solvent degradation. | |
| Artifacts from the analytical method itself. | Be aware that in HPLC-UV-MS analysis, the UV detector itself can sometimes induce photo-oxidation of sensitive compounds.[14] | |
| Difficulty in identifying degradation products | Low concentration of byproducts. | Concentrate the sample after irradiation to increase the concentration of the degradation products for analysis. |
| Complex mixture of degradation products. | Employ different chromatographic conditions (e.g., different columns, mobile phases) to improve the separation of the byproducts. | |
| Lack of reference standards. | If possible, synthesize potential degradation products to confirm their identity by comparing their retention times and mass spectra. |
Experimental Protocols
Protocol 1: General Procedure for UV Irradiation of this compound in Solution
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., tetrahydrofuran (THF), acetonitrile, or a buffer solution). The choice of solvent will depend on the experimental requirements and should be reported.
-
Dilute the stock solution to the desired final concentration in a quartz cuvette. Quartz is essential as it is transparent to UV radiation.
-
If oxygen-free conditions are required, degas the solution by bubbling with a gentle stream of nitrogen or argon for at least 15-20 minutes. Seal the cuvette to prevent re-oxygenation.
-
-
UV Irradiation:
-
Place the cuvette in a temperature-controlled sample holder within a photostability chamber or a custom-built irradiation setup.
-
Use a calibrated UV lamp with a known spectral output and intensity. Specify the wavelength(s) and irradiance (in W/m² or mW/cm²) used.
-
For kinetic studies, irradiate the sample for specific time intervals.
-
Include a "dark control" sample, which is prepared in the same way but kept in the dark at the same temperature, to account for any thermal degradation.[13]
-
-
Analysis:
-
At each time point, withdraw an aliquot of the irradiated solution for analysis.
-
Analyze the sample using appropriate analytical techniques such as HPLC, UV-Vis spectroscopy, or fluorescence spectroscopy to determine the concentration of the remaining this compound and to detect the formation of any degradation products.
-
Protocol 2: Analysis of Degradation Products by HPLC-MS
-
Chromatographic Conditions:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with a mobile phase consisting of a mixture of water (often with a small amount of formic acid or ammonium acetate to improve ionization) and an organic solvent like acetonitrile or methanol.
-
Optimize the gradient to achieve good separation of the parent compound and its degradation products.
-
Set the UV detector to a wavelength where this compound and its expected degradation products absorb.
-
-
Mass Spectrometry Conditions:
-
Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of potential degradation products.
-
Perform a full scan analysis to identify the molecular weights of the eluting compounds.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the major degradation product peaks to obtain fragmentation patterns.
-
Visualizations
Caption: A simplified diagram illustrating the potential degradation pathways of this compound under UV irradiation.
Caption: A flowchart outlining the key steps in a typical photostability experiment.
Caption: A decision tree to guide troubleshooting of inconsistent results in photostability studies.
References
- 1. Optical properties and photo-oxidation of tetraphenylethene-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.scut.edu.cn [www2.scut.edu.cn]
- 3. Tetraphenylethene-decorated carbazoles: synthesis, aggregation-induced emission, photo-oxidation and electroluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation-Induced Emission and Aggregation-Promoted Photo-oxidation in Thiophene-Substituted Tetraphenylethylene Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. q1scientific.com [q1scientific.com]
- 14. researchgate.net [researchgate.net]
Solving solubility problems of 4-(1,2,2-Triphenylvinyl)phenol for biological applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1,2,2-Triphenylvinyl)phenol. The focus is on addressing solubility challenges to facilitate its use in biological experiments.
Troubleshooting Guide
Issue: Precipitate Formation When Adding this compound to Aqueous Buffers or Cell Culture Media
This compound is a hydrophobic molecule with poor water solubility. Precipitation upon addition to aqueous solutions is a common issue. Here are potential causes and solutions:
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] The final concentration of the organic solvent in the aqueous medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |
| Rapid Precipitation from Stock Solution | When diluting the stock solution, add it to the aqueous buffer or media dropwise while gently vortexing or stirring. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to immediate precipitation. |
| Temperature Effects | Ensure that the aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. Temperature can influence solubility, and adding a cold solution to a warm one can sometimes induce precipitation. |
| Compound Aggregation | As an aggregation-induced emission (AIE) luminogen, this compound has a tendency to aggregate in poor solvents, which can lead to precipitation. Consider using solubilizing agents to mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in biological research?
A1: this compound is a fluorescent molecule known for its aggregation-induced emission (AIE) properties.[2] This means it is weakly fluorescent when dissolved but becomes highly fluorescent upon aggregation. This characteristic makes it a valuable tool for various biological applications, including:
-
Fluorescent biomarker: It has been used as a biomarker for detecting bacteria like Listeria monocytogenes.[2]
-
Bioimaging: AIE luminogens are widely used as fluorescent probes for imaging cells and tissues.
-
Sensing: These probes can be designed to detect specific analytes or changes in the cellular environment.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound is best dissolved in polar aprotic organic solvents. Commonly used solvents include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
-
Tetrahydrofuran (THF)
Q3: My compound precipitates out of the cell culture medium over time. How can I improve its stability in solution?
A3: Long-term stability in aqueous solutions can be challenging. Here are some strategies to improve it:
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-127 can be used at low concentrations (typically 0.01-0.1%) to form micelles that can encapsulate the hydrophobic compound and improve its solubility and stability.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used for this purpose.
-
Co-solvents: A mixture of solvents, such as DMSO and polyethylene glycol (PEG), can sometimes provide better solubility and stability than a single solvent.
-
Serum Proteins: If your cell culture medium contains serum (e.g., fetal bovine serum), the albumin and other proteins present can help to solubilize hydrophobic compounds.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A4: The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity and other off-target effects. A concentration of 0.5% (v/v) is generally considered safe for most cell lines, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cells to the solvent.
Q5: Are there any known signaling pathways affected by this compound?
A5: Currently, there is no widely documented evidence to suggest that this compound directly modulates a specific signaling pathway as a primary mode of action for therapeutic purposes. Its principal role in biological research is as a fluorescent probe to visualize and study biological processes. For instance, it could be chemically modified to target a specific protein within a signaling pathway, allowing researchers to visualize the localization and dynamics of that protein.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 348.44 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.48 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: General Procedure for Diluting the Stock Solution into Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 10 µM, you would need 10 µL of the 10 mM stock solution.
-
In a sterile tube, add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Immediately after adding the stock solution, gently vortex or invert the tube to ensure rapid and thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or employing one of the solubilization methods described in the FAQs.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for solubility issues.
Caption: Hypothetical signaling pathway illustrating the use of a fluorescent probe.
References
Validation & Comparative
Unveiling the Potential of Tetraphenylethylene Scaffolds in Quantitative Ion Detection: A Comparative Guide
While 4-(1,2,2-Triphenylvinyl)phenol is not established as a direct tool for quantitative ion detection in scientific literature, its core structure, tetraphenylethylene (TPE), is the foundation for a powerful class of modern fluorescent sensors. This guide explores the principles behind these TPE-based probes, compares their performance with established alternatives, and provides standardized protocols for their application in research.
Currently, this compound is recognized for its fluorescent properties and its application as a biomarker for bacteria like Listeria monocytogenes[1]. However, a direct application for the quantitative detection of specific ions has not been reported. The broader family of tetraphenylethylene derivatives, however, are at the forefront of ion sensing research due to a phenomenon known as Aggregation-Induced Emission (AIE)[2][3][4].
The Principle of Aggregation-Induced Emission (AIE) in Ion Sensing
Conventional fluorescent molecules often suffer from "Aggregation-Caused Quenching" (ACQ), where their fluorescence diminishes at high concentrations or in a solid state. AIE molecules, including many TPE derivatives, exhibit the opposite behavior[2][4]. They are weakly fluorescent when dissolved but become highly emissive upon aggregation.
This unique property is harnessed for ion detection by designing AIE probes with specific ion-binding sites (chelators). In solution, the probe is in a non-emissive state. Upon binding to a target ion, the molecular structure changes, inducing aggregation and thereby "turning on" a strong fluorescent signal[4]. This mechanism provides a high signal-to-noise ratio, making AIE probes exceptionally sensitive.
Performance Comparison: AIE Probes vs. Traditional Dyes
The performance of TPE-based AIE probes can be compared to traditional fluorescent ion indicators, such as Fura-2 and Fluo-4, which are widely used for calcium detection. While traditional dyes are effective, AIE probes offer distinct advantages in certain applications.
| Feature | TPE-based AIE Probes | Traditional Fluorescent Dyes (e.g., Fura-2, Fluo-4) |
| Sensing Mechanism | Aggregation-Induced Emission (Turn-on) | Photoinduced Electron Transfer (PeT), Spectral Shift[5] |
| Signal Change | Significant fluorescence increase from a dark background | Intensity change or ratiometric shift[5][6] |
| Signal-to-Noise Ratio | Generally very high | Variable, can be affected by background fluorescence |
| Photostability | Often high[7] | Can be prone to photobleaching |
| Target Ions | Broad range (K+, Ca2+, Cu2+, Zn2+, anions)[3][4][7][8][9][10] | Specific to certain ions (e.g., Ca2+, Mg2+, Na+)[11] |
| Example: Cu2+ Detection | Limit of Detection (LOD) as low as 7.93 nM[9] | Varies by probe, Rhodamine-based probe LOD of 0.33 µM[12] |
| Example: K+ Detection | High sensitivity, ~10-fold higher than some G-quadruplex probes[7] | Cell-permeable indicators like IPG-4 AM are available[11] |
| Example: Ca2+ Detection | Can detect in the millimolar range (0.6–3.0 mM)[8] | Typically used for nanomolar to micromolar ranges[8] |
Experimental Protocols for Quantitative Ion Detection
The following provides a generalized workflow for using fluorescent probes for quantitative ion detection in a cellular context. This protocol can be adapted for both AIE probes and traditional dyes.
Detailed Methodology: In Vitro Calibration of a Fluorescent Ion Indicator
This protocol describes the essential calibration steps required to convert fluorescence data into absolute ion concentrations, adapted from procedures for ratiometric dyes like Fura-2[5].
Materials:
-
Fluorescent ion indicator (salt form)
-
Ion-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
High-ion buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Target ion stock solution (e.g., CaCl₂)
-
Ionophore (e.g., Ionomycin for Ca2+)
-
Fluorescence spectrophotometer or microscope imaging system
Procedure:
-
Prepare Calibration Solutions: Create a series of calibration buffers with known free ion concentrations by mixing the ion-free and high-ion buffers in different ratios.
-
Determine R_min (Minimum Ratio/Intensity):
-
Load cells with the acetoxymethyl (AM) ester form of the probe as per the workflow diagram.
-
Perfuse the cells with the ion-free buffer.
-
Add an ionophore (e.g., 5-10 µM Ionomycin) to deplete intracellular ions.
-
Measure the stable baseline fluorescence. This value represents the fluorescence of the ion-free probe (F_min). For ratiometric dyes, this is the minimum ratio (R_min)[5].
-
-
Determine R_max (Maximum Ratio/Intensity):
-
Perfuse the cells with the high-ion buffer, also containing the ionophore. This will saturate the indicator with the ion.
-
Measure the stable maximum fluorescence. This value represents the fluorescence of the ion-bound probe (F_max). For ratiometric dyes, this is the maximum ratio (R_max)[5].
-
-
Data Analysis:
-
For non-ratiometric probes, the ion concentration can be estimated from the fluorescence intensity relative to F_min and F_max.
-
For ratiometric probes like Fura-2, the intracellular ion concentration is typically calculated using the Grynkiewicz equation[5]: [Ion] = Kd * (R - R_min) / (R_max - R) * (Sf2 / Sb2) where Kd is the dissociation constant of the indicator, R is the measured fluorescence ratio, and Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength under ion-free and ion-saturating conditions[5].
-
Conclusion
While this compound itself is not a validated probe for ion detection, its tetraphenylethylene core is central to the development of advanced AIE-based sensors. These probes offer significant advantages, including high sensitivity and a "turn-on" response, for a wide array of ions. For researchers in drug development and life sciences, understanding the principles of AIE and the practicalities of fluorescence-based measurements is crucial for accurately quantifying the intricate dynamics of cellular ions.
References
- 1. This compound | 76115-06-5 | FT74757 [biosynth.com]
- 2. Recent Advances in Aggregation-Induced Emission Chemosensors for Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. static.horiba.com [static.horiba.com]
- 7. Tetraphenylethene derivative modified DNA oligonucleotide for in situ potassium ion detection and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetraphenylethylene AIEgen bearing thiophenylbipyridine receptor for selective detection of copper(ii) ion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Fluorescent Ion Indicators [bio-techne.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 4-(1,2,2-Triphenylvinyl)phenol and Other Prominent Aggregation-Induced Emission Luminogens
A deep dive into the photophysical properties, synthesis, and applications of a key AIEgen, offering a comparative perspective for researchers in materials science and drug development.
In the burgeoning field of fluorescent materials, Aggregation-Induced Emission (AIE) has emerged as a revolutionary concept, offering a powerful solution to the common problem of aggregation-caused quenching (ACQ) that plagues traditional fluorophores. Molecules with AIE characteristics, known as AIEgens, are non-emissive in dilute solutions but become highly fluorescent in an aggregated state. This unique "turn-on" fluorescence mechanism has paved the way for significant advancements in various fields, including bio-imaging, chemical sensing, and drug delivery.
This guide provides a comparative study of 4-(1,2,2-Triphenylvinyl)phenol (TPE-OH), a prominent member of the tetraphenylethylene (TPE) family of AIEgens, against other notable AIE-active molecules. We will delve into their synthesis, compare their key photophysical properties, and explore their applications, with a focus on providing researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions for their specific applications.
The AIE Phenomenon: A Brief Overview
The underlying principle of AIE is the restriction of intramolecular motion (RIM). In dilute solutions, the phenyl rings of TPE-based AIEgens can rotate freely, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. However, in an aggregated state or in a viscous environment, these intramolecular rotations are restricted, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence emission.
Caption: The AIE mechanism: from non-emissive in solution to highly fluorescent in aggregates.
Comparative Analysis of AIEgen Performance
To provide a clear comparison, we have summarized the key photophysical properties of this compound and other representative AIEgens in the table below. The selected AIEgens for comparison are the parent molecule Tetraphenylethylene (TPE), 4,4'-bis(1,2,2-triphenylvinyl)biphenyl (BTPE), and a silole-based AIEgen, 1,1-dimethyl-2,3,4,5-tetraphenylsilole (DMTPS).
| AIEgen | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F, %) |
| This compound (TPE-OH) | ~330 | ~460 | ~130 | High in aggregate state (exact value varies) |
| Tetraphenylethylene (TPE) | ~310 | ~460 | ~150 | >90 (in aggregate state) |
| 4,4'-bis(1,2,2-triphenylvinyl)biphenyl (BTPE) | ~335 | ~475 | ~140 | ~100 (in solid state) |
| 1,1-dimethyl-2,3,4,5-tetraphenylsilole (DMTPS) | ~360 | ~490 | ~130 | up to 85 (in solid state) |
Note: The photophysical properties of AIEgens can be highly dependent on the solvent system, aggregation state, and temperature. The values presented here are representative and sourced from various studies.
Experimental Protocols
Synthesis of this compound (TPE-OH) via Suzuki Coupling
The synthesis of TPE-OH can be efficiently achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method offers high yields and good functional group tolerance.
Materials:
-
1-bromo-1,2,2-triphenylethene
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add 1-bromo-1,2,2-triphenylethene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate and triphenylphosphine.
-
Add a 3:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Caption: The synthetic workflow for this compound via Suzuki coupling.
Quantum Yield Measurement (Relative Method)
The photoluminescence quantum yield (Φ_F) of an AIEgen can be determined relative to a standard with a known quantum yield.
Materials:
-
AIEgen sample
-
Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the AIEgen and the reference standard with absorbance values between 0.01 and 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for all measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the AIEgen and the reference standard.
-
The quantum yield of the AIEgen (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.
-
η_s and η_r are the refractive indices of the solvents used for the sample and the reference, respectively.
-
Application Spotlight: Bacterial Imaging with AIEgens
AIEgens have shown great promise in the field of bio-imaging due to their high signal-to-noise ratio and photostability. This compound has been identified as a potential fluorescent biomarker for the detection of Listeria monocytogenes.[1] The mechanism of action likely involves the hydrophobic AIEgen partitioning into the bacterial cell membrane, where the restricted environment leads to a "turn-on" of fluorescence.
Caption: Proposed mechanism for the detection of Listeria monocytogenes using TPE-OH.
Conclusion
This compound stands as a versatile and potent AIEgen with significant potential in various research and development applications. Its performance, when compared to other prominent AIEgens like TPE, BTPE, and silole derivatives, highlights the tunability of the AIE phenomenon through molecular design. The hydroxyl group in TPE-OH offers a convenient handle for further functionalization, opening up possibilities for creating more sophisticated probes and materials. The detailed experimental protocols provided in this guide are intended to facilitate the adoption and exploration of this and other AIEgens in diverse scientific endeavors. As research in this area continues to expand, the unique properties of AIEgens are poised to drive innovation in fields ranging from diagnostics to advanced materials.
References
A Comparative Guide to TPE-OH Based and Electrochemical Sensors for Dopamine Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of neurotransmitters like dopamine is critical for advancing our understanding of neurological disorders and for the development of effective therapeutics. Two prominent sensing technologies, Tetraphenylethylene-based fluorescent sensors (TPE-OH) and traditional electrochemical sensors, offer distinct advantages and functionalities. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable platform for their specific needs.
At a Glance: Performance Comparison
| Performance Metric | TPE-OH Based Fluorescent Sensors | Electrochemical Sensors |
| Limit of Detection (LOD) | 1 pM - 5 µM[1][2] | 0.016 µM - 6 µM[3][4] |
| Linear Range | 10 pM - 10 µM[1] | 0.02 µM - 1000 µM[3][4] |
| Sensitivity | High (fluorescence-based) | High (current/potential-based) |
| Selectivity | High, can be tuned with specific recognition elements | Good, but can be susceptible to interference from structurally similar molecules (e.g., ascorbic acid, uric acid)[5] |
| Response Time | Typically rapid (seconds to minutes) | Fast (seconds) |
| Stability | Generally good photostability | Can be affected by electrode fouling over time[6] |
| Instrumentation | Fluorescence spectrophotometer | Potentiostat/Galvanostat |
| Cost | Potentially higher due to synthesis of fluorescent probes | Generally lower cost instrumentation |
Signaling Pathways and Working Principles
TPE-OH Based Fluorescent Sensors: Aggregation-Induced Emission (AIE)
TPE-OH based sensors operate on the principle of Aggregation-Induced Emission (AIE). In solution, the TPE-OH molecules are typically non-emissive due to intramolecular rotations that quench fluorescence. Upon binding to the target analyte (dopamine), aggregation is induced, restricting these intramolecular rotations and causing a significant increase in fluorescence intensity.
References
- 1. Smartphone-Based Dopamine Detection by Fluorescent Supramolecular Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nanomaterial-enhanced fluorescence sensors for dopamine neurotransmitters: a photophysical perspective - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Cheap and easy modification of glassy carbon electrode for voltammetric determination of dopamine in the presence of ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Amyloid-Beta Detection: A Comparative Guide to 4-(1,2,2-Triphenylvinyl)phenol-Based Probes
For researchers, scientists, and drug development professionals engaged in the critical work of neurodegenerative disease research, the precise detection of amyloid-beta (Aβ) plaques is a cornerstone of progress. This guide offers an in-depth comparison of 4-(1,2,2-triphenylvinyl)phenol-based probes, a class of fluorescent markers known for their Aggregation-Induced Emission (AIE) properties, against other established and novel alternatives for the identification and quantification of Aβ aggregates.
The unique characteristic of AIE-based probes, such as those derived from this compound, is their ability to become highly fluorescent upon binding to protein aggregates like Aβ plaques. This "light-up" feature provides a high signal-to-noise ratio, a crucial advantage in the complex environment of biological tissues. This guide will delve into the performance of these probes, presenting supporting experimental data and detailed protocols to aid in the selection of the most suitable tools for your research needs.
Performance Comparison of Fluorescent Probes for Amyloid-Beta Detection
The selection of an optimal fluorescent probe for Aβ detection hinges on several key performance metrics. These include binding affinity (Kd), which indicates the strength of the interaction between the probe and Aβ aggregates, and selectivity, which describes the probe's ability to bind to Aβ specifically over other biological molecules or protein aggregates.
| Probe Class | Specific Probe Example | Binding Affinity (Kd) to Aβ Fibrils | Key Selectivity/Cross-Reactivity Findings |
| This compound-based (AIE) | TPE-TPP | Not explicitly quantified in search results | AIE probes are designed for high signal-to-noise ratios. Specificity is a key design parameter, with some probes showing high selectivity for Aβ over other protein aggregates like tau and α-synuclein.[1] |
| Thioflavin | Thioflavin T (ThT) | 0.27 µM - Micromolar range[2] | Considered a "gold-standard" but can suffer from limited blood-brain barrier penetration and lower signal-to-noise ratios compared to some newer probes.[2][3] |
| Thioflavin Derivative | AH-2 | Kd1: Not specified, Kd2: Not specified[4] | Demonstrates robust fluorescence enhancement upon treatment with Aβ fibrils and is specific against common biological analytes and metal cations.[5] |
| Curcumin Derivative | CRANAD-2 | 38.0 nM[2] | Shows a 70-fold intensity increase upon binding.[2] |
| BODIPY-based | Not specified | Not specified | Exhibit excellent photochemical and photophysical properties, including high molar extinction coefficients and good light stability.[6] |
| Quinoline-based (AIE) | FB | Detection limit of 26.9 nM | High selectivity and binding affinity towards Aβ aggregates.[7][8] |
| Photoinduced Electron Transfer (PeT)-based | Probe 1 | 3.5 nM[9] | High affinity for Aβ aggregates and allows for staining without washing procedures due to its quenched fluorescence in the unbound state.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes and for obtaining reproducible results. Below are summarized protocols for key experiments in the assessment of probe performance.
Protocol 1: In Vitro Aβ Fibril Binding Assay
This protocol is used to determine the binding affinity and fluorescence response of a probe to pre-formed Aβ fibrils.
-
Preparation of Aβ Fibrils:
-
Reconstitute synthetic Aβ peptides (e.g., Aβ1-42) in a suitable solvent like DMSO.
-
Dilute the peptide solution in phosphate-buffered saline (PBS) to the desired concentration.
-
Incubate the solution at 37°C with agitation for several days to promote fibril formation.
-
Confirm fibril formation using methods such as Thioflavin T (ThT) assay or transmission electron microscopy (TEM).[4]
-
-
Fluorescence Spectroscopy:
-
Prepare a solution of the test probe in PBS.
-
Add increasing concentrations of the pre-formed Aβ fibrils to the probe solution.
-
After a short incubation period, record the fluorescence emission spectrum using a spectrofluorometer.
-
The excitation wavelength should be set to the optimal wavelength for the specific probe.
-
The dissociation constant (Kd) can be calculated by fitting the fluorescence intensity data to a binding curve.[4]
-
Protocol 2: Cross-Reactivity/Selectivity Assessment
This protocol evaluates the specificity of the probe for Aβ aggregates over other relevant biological molecules.
-
Preparation of Interferents:
-
Prepare solutions of potential interfering substances in PBS. These can include:
-
Other amyloidogenic proteins (e.g., tau, α-synuclein).
-
Common metal ions found in the brain (e.g., Cu²⁺, Zn²⁺, Fe³⁺).
-
Amino acids and other small biological molecules.[5]
-
-
-
Fluorescence Assay:
-
Mix the fluorescent probe with each of the interfering substances at physiologically relevant concentrations.
-
Measure the fluorescence intensity and compare it to the fluorescence of the probe in the presence of Aβ fibrils.
-
A highly selective probe will show a significant fluorescence enhancement only in the presence of Aβ aggregates.
-
Protocol 3: Staining of Aβ Plaques in Brain Tissue
This protocol details the procedure for visualizing Aβ plaques in brain sections from transgenic mouse models of Alzheimer's disease or human post-mortem tissue.
-
Tissue Preparation:
-
Obtain thin sections (e.g., 10 µm) of brain tissue, typically from the frontal cortex or hippocampus.[10]
-
The tissue may be fresh-frozen or formalin-fixed and paraffin-embedded.
-
-
Staining Procedure:
-
Incubate the tissue sections with a solution of the fluorescent probe in a suitable buffer (e.g., PBS) for a specific duration (e.g., 10-30 minutes).[11]
-
For some probes, a washing step with buffer may be necessary to reduce background fluorescence.[9]
-
Mount the stained sections with an appropriate mounting medium.
-
-
Fluorescence Microscopy:
-
Visualize the stained tissue sections using a fluorescence microscope or a confocal microscope.
-
The filter sets should be chosen to match the excitation and emission wavelengths of the probe.
-
Co-localization studies can be performed by double-staining with an antibody specific for Aβ (e.g., 4G8) to confirm the specificity of the probe.[4]
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of AIE probes, a typical workflow for cross-reactivity assessment, and a decision-making framework for probe selection.
Caption: Mechanism of Aggregation-Induced Emission (AIE) Probes.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Caption: Decision Tree for Fluorescent Probe Selection.
References
- 1. Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease [thno.org]
- 6. Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual-functional AIE fluorescent probes for imaging β-amyloid plaques and lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Fluorescent Probe for the Sensitive Detection of β-Amyloid Deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer’s Disease [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Benchmarking the Quantum Yield of 4-(1,2,2-Triphenylvinyl)phenol: A Comparative Guide
For researchers and professionals in drug development and materials science, the fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of a fluorescent molecule. This guide provides a framework for benchmarking the quantum yield of 4-(1,2,2-Triphenylvinyl)phenol (TPV), a molecule known for its Aggregation-Induced Emission (AIE) properties, against well-established fluorescent standards.
Understanding the Unique Nature of this compound (TPV)
Unlike traditional fluorophores that often experience quenching at high concentrations or in the solid state, TPV exhibits enhanced fluorescence emission in its aggregated state. This phenomenon, known as Aggregation-Induced Emission (AIE), is attributed to the restriction of intramolecular rotations in the aggregated form, which minimizes non-radiative decay pathways and promotes radiative emission. Consequently, the quantum yield of TPV is highly dependent on its environment, such as solvent polarity and the degree of aggregation. In dilute solutions, TPV is weakly emissive, but its fluorescence intensifies significantly upon aggregation, for instance, in a mixture of a good solvent and a poor solvent, or in the solid state.
Comparative Quantum Yield Data of Standard Fluorophores
The following table summarizes the quantum yield values of commonly used fluorescent standards. These standards are essential for the relative quantum yield determination of a sample like TPV.
| Standard | Solvent | Quantum Yield (Φ) |
| Quinine Sulfate | 0.05 M H₂SO₄ | 0.546[1] |
| Rhodamine 6G | Ethanol | 0.95[2] |
| Rhodamine 6G | Water | 0.95[3] |
| Fluorescein | 0.1 M NaOH | 0.925[4] |
| Fluorescein | Ethanol | 0.79[5][6] |
| Anthracene | Cyclohexane | 0.36[7] |
Experimental Protocol for Relative Quantum Yield Measurement of TPV
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[8]
1. Materials and Instruments:
-
Test Sample: this compound (TPV)
-
Standard: A well-characterized fluorescent standard with a known quantum yield (e.g., Quinine Sulfate or Rhodamine 6G). The standard should ideally absorb and emit in a similar wavelength range as the aggregated TPV.
-
Solvents: A "good" solvent in which TPV is fully dissolved and a "poor" solvent (precipitant) to induce aggregation. For example, Tetrahydrofuran (THF) as the good solvent and water as the poor solvent. Spectroscopic grade solvents are required.
-
Instruments: UV-Vis spectrophotometer and a spectrofluorometer.
2. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the TPV and the standard in their respective appropriate solvents.
-
Inducing Aggregation of TPV: To measure the AIE effect, prepare a series of TPV solutions in mixtures of the good and poor solvents with varying volume fractions of the poor solvent (e.g., from 0% to 90% water in THF).
-
Preparation of Dilute Solutions: For both the standard and the series of TPV solutions, prepare a set of dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[9] This is crucial to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the selected excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the spectrofluorometer, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the TPV solutions (at a specific aggregation level) and the standard solutions.
-
Determine the gradient (slope) of the linear fit for each plot.
-
Calculate the quantum yield of the TPV sample (Φ_S) using the following equation:
Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
m_S and m_R are the gradients of the plots for the sample and the reference, respectively.
-
n_S and n_R are the refractive indices of the solvents used for the sample and the reference, respectively. If the same solvent is used, this term becomes 1.
-
-
Experimental Workflow
The following diagram illustrates the key steps in determining the relative quantum yield of TPV.
Experimental workflow for relative quantum yield determination.
Interaction Pathway of TPV as a Biosensor
This compound can also function as a fluorescent biomarker. For instance, it has been shown to detect Listeria monocytogenes. In its aggregated, emissive state, the fluorescence of TPV is quenched upon binding to the bacteria.[4] This interaction forms the basis of a "turn-off" sensing mechanism.
Interaction of aggregated TPV with Listeria monocytogenes.
References
- 1. Quinine sulfate [omlc.org]
- 2. omlc.org [omlc.org]
- 3. Quantum Yield [Rhodamine 6G] | AAT Bioquest [aatbio.com]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescein [omlc.org]
- 6. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 7. omlc.org [omlc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. edinst.com [edinst.com]
A Comparative Guide to the Aggregation-Induced Emission (AIE) Properties of 4-(1,2,2-Triphenylvinyl)phenol and Silole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Aggregation-Induced Emission (AIE) properties of two prominent classes of AIE luminogens (AIEgens): 4-(1,2,2-triphenylvinyl)phenol (TPE-OH), a derivative of the widely studied tetraphenylethylene (TPE) core, and silole derivatives, typified by hexaphenylsilole (HPS). This comparison is supported by experimental data on their photophysical properties and includes detailed experimental protocols for their characterization.
Introduction to Aggregation-Induced Emission (AIE)
Aggregation-Induced Emission is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation.[1][2] This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores, where aggregation leads to a decrease in fluorescence intensity.[3] The unique "turn-on" fluorescence characteristic of AIEgens makes them highly valuable for applications in bio-imaging, chemical sensing, and optoelectronic devices.[1][4]
The primary mechanism responsible for the AIE phenomenon in both TPE and silole derivatives is the Restriction of Intramolecular Rotation (RIR) .[3][5] In dilute solutions, the phenyl rings of these propeller-shaped molecules undergo active intramolecular rotations, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence.[6] In the aggregated state or in a viscous medium, these rotations are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong light emission.[5][6]
Comparative Photophysical Data
The following table summarizes the key photophysical properties of a representative TPE derivative and a silole derivative, highlighting their AIE characteristics.
| Property | This compound (TPE-OH) Derivative (as Tetraphenylethylene) | Silole Derivative (as Hexaphenylsilole, HPS) |
| Solvent System | Acetonitrile / Water | Cyclohexane / Thin Film |
| Quantum Yield (ΦF) - Solution | ~0.24% (in pure Acetonitrile)[7] | ~0.30% (in Cyclohexane) |
| Quantum Yield (ΦF) - Aggregate | ~14.63% (in 90% Water/Acetonitrile)[7] | ~78% (in thin film) |
| Emission Wavelength (λem) - Solution | Typically ~380-400 nm | Typically ~490 nm |
| Emission Wavelength (λem) - Aggregate | Typically ~470-490 nm | Typically ~515 nm |
| AIE Enhancement Factor (αAIE) | ~61 | ~260 |
Analysis of AIE Performance
Both TPE-OH and silole derivatives are excellent examples of AIEgens, being virtually non-emissive in good solvents but fluorescing brightly upon aggregation.
-
TPE Derivatives (like TPE-OH): These molecules, built around the tetraphenylethylene core, are synthetically versatile and have been extensively studied.[6] The AIE effect arises from the restriction of the rotation of the four phenyl rings around the central ethylene double bond.[5] While they show a significant enhancement in fluorescence upon aggregation, their quantum yields in the aggregated state can be moderate compared to some of the most efficient silole derivatives.
-
Silole Derivatives (like HPS): Siloles, or silacyclopentadienes, were among the first reported AIE-active molecules.[3] Their AIE mechanism is also based on RIR, primarily involving the phenyl groups attached to the silole ring.[1] Notably, compounds like hexaphenylsilole (HPS) can achieve exceptionally high quantum yields in the solid state, reaching up to 78%, which indicates a very efficient suppression of non-radiative decay pathways upon aggregation. The enhancement factor for HPS is significantly higher than that of the parent TPE, suggesting a more effective AIE "turn-on" mechanism.
Experimental Protocols
A. Preparation of Aggregates for AIE Measurement
A common method to induce and study aggregation in AIEgens is by using a solvent-nonsolvent system. A typical procedure is as follows:
-
Stock Solution Preparation: Prepare a stock solution of the AIEgen (e.g., TPE-OH or a silole derivative) in a good solvent, such as tetrahydrofuran (THF), at a concentration of approximately 1 mM.
-
Solvent Titration: In a series of cuvettes, prepare solutions with varying fractions of the nonsolvent (typically water). For example, to a fixed volume of the AIEgen stock solution in THF, add increasing volumes of water to achieve water fractions (ƒw) ranging from 0% to 90% or higher.
-
Homogenization: Ensure the solutions are thoroughly mixed. The formation of nanoaggregates will be observed as the solution becomes turbid at higher water fractions.
B. Measurement of Relative Photoluminescence Quantum Yield (PLQY)
The relative method for determining PLQY involves comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield.
-
Selection of a Standard: Choose a reference standard that absorbs and emits in a similar spectral region to the AIEgen under investigation. For blue-green emitting AIEgens, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.
-
Absorbance Measurements:
-
Prepare a series of dilute solutions of both the AIEgen sample (in the desired solvent or aggregate state) and the reference standard.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to minimize inner filter effects.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the AIEgen and the reference standard. This should yield a straight line for each.
-
The PLQY of the sample (Φs) is calculated using the following equation:
Φs = Φr × (Gs / Gr) × (ηs² / ηr²)
Where:
-
Φr is the quantum yield of the reference.
-
Gs and Gr are the gradients of the linear plots for the sample and reference, respectively.
-
ηs and ηr are the refractive indices of the solvents used for the sample and reference, respectively.
-
-
Visualized Mechanisms and Workflows
Caption: Mechanism of Aggregation-Induced Emission (AIE).
References
- 1. Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Evaluating the Specificity of TPE-OH Probes for Bacterial Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rapid and accurate detection of pathogenic bacteria is paramount in clinical diagnostics, food safety, and drug development. Traditional methods, while reliable, can be time-consuming and labor-intensive. In recent years, fluorescent probes based on tetraphenylethylene (TPE) have emerged as a promising alternative, offering high sensitivity and real-time detection capabilities. This guide provides a comprehensive evaluation of the specificity of a particular class of these probes, TPE-OH, for bacterial detection, comparing their performance with other methods and providing detailed experimental data and protocols.
TPE-OH probes belong to a class of molecules known as Aggregation-Induced Emission (AIE) luminogens. In solution, they are typically non-emissive due to intramolecular rotations that quench fluorescence. However, upon aggregation or restriction of these rotations, they become highly fluorescent. This "turn-on" fluorescence mechanism is harnessed for bacterial detection through clever probe design.
The primary strategy for achieving specificity with TPE-OH probes involves enzyme-activated systems. A non-fluorescent precursor probe is designed to release the fluorescent TPE-OH molecule only in the presence of a specific bacterial enzyme. This targeted approach allows for the selective identification of bacteria possessing these enzymatic activities.
Performance Comparison of T-PE-OH Probes
The efficacy of TPE-OH probes lies in their ability to selectively respond to target bacteria. This is often achieved by targeting bacterial enzymes such as β-lactamase, which is associated with antibiotic resistance, and alkaline phosphatase (ALP), a common bacterial enzyme.
| Probe System | Target Enzyme | Target Bacteria | Limit of Detection (LOD) | Response Time | Fold Fluorescence Increase | Reference |
| Cephalosporin-TPE | β-Lactamase | E. coli (ESBL-producing) | Not specified | < 30 min | >2500 (ratiometric change) | [1][2] |
| TCF-ALP | Alkaline Phosphatase | Staphylococcus aureus | 3.7 × 10⁶ CFU/mL | 24 h | Not specified (colorimetric and fluorescent) | [3] |
| TPEQN-P | Alkaline Phosphatase | General ALP activity | 0.0077 U/L | Not specified | Significant "turn-on" | [4] |
Comparison with Traditional Bacterial Detection Methods
TPE-OH probes offer several advantages over conventional bacterial detection techniques. However, it is crucial to understand the strengths and limitations of each method to select the most appropriate one for a given application.
| Method | Principle | Advantages | Disadvantages |
| TPE-OH Probes | Enzyme-activated fluorescence | High sensitivity, real-time detection, potential for high specificity, "turn-on" signal reduces background. | Specificity is dependent on the presence and activity of the target enzyme, which can vary. May require optimization for different bacterial species. |
| Culture and Colony Counting | Growth on selective media | Gold standard for viable bacteria quantification, provides isolated colonies for further testing. | Time-consuming (24-72 hours), labor-intensive, not suitable for non-culturable bacteria.[5][6] |
| Polymerase Chain Reaction (PCR) | Amplification of specific DNA sequences | High sensitivity and specificity, rapid results (hours).[7][8] | Detects DNA from both live and dead cells, can be inhibited by sample matrix components, requires specialized equipment.[9] |
| Flow Cytometry | Light scattering and fluorescence of individual cells | Rapid, high-throughput, can differentiate between live and dead cells with appropriate stains, provides quantitative data on cell populations.[5][6] | Requires expensive instrumentation and trained personnel, potential for interference from debris in complex samples.[5] |
| ELISA | Antibody-antigen recognition | High specificity, well-established technique. | Can be time-consuming, may have lower sensitivity than PCR. |
Signaling Pathway and Experimental Workflow
The detection mechanism of enzyme-activated TPE-OH probes follows a clear signaling pathway. The experimental workflow for utilizing these probes is straightforward, making them amenable to various laboratory settings.
Caption: Signaling pathway of an enzyme-activated TPE-OH probe for bacterial detection.
Caption: General experimental workflow for bacterial detection using TPE-OH probes.
Experimental Protocols
Protocol 1: General Bacterial Detection using an Enzyme-Activated TPE-OH Probe
Materials:
-
Bacterial strain of interest
-
TPE-precursor probe specific to the target enzyme
-
Phosphate-buffered saline (PBS), pH 7.4
-
Luria-Bertani (LB) broth or other suitable bacterial growth medium
-
96-well microplates (black, clear bottom for fluorescence measurements)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
Bacterial Suspension Preparation: The following day, dilute the overnight culture in fresh LB broth and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6).
-
Harvest the bacterial cells by centrifugation at 4000 rpm for 10 minutes.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the bacterial pellet in PBS to a desired concentration (e.g., 10⁸ CFU/mL).
-
Probe Incubation: In a 96-well microplate, add 100 µL of the bacterial suspension to each well.
-
Add the TPE-precursor probe to each well to a final concentration of 10 µM. Include control wells with bacteria only (no probe) and probe only (no bacteria).
-
Fluorescence Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450-550 nm) at various time points (e.g., 0, 30, 60, 120 minutes) using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with probe only) from the fluorescence readings of the sample wells. Plot the fluorescence intensity against time to determine the reaction kinetics.
Protocol 2: Specificity Testing of a β-Lactamase Activated TPE-OH Probe
Materials:
-
β-lactamase producing bacterial strain (e.g., ESBL-E. coli)
-
Non-β-lactamase producing bacterial strain (e.g., a susceptible E. coli strain)
-
Other bacterial species (e.g., S. aureus, P. aeruginosa) for cross-reactivity testing
-
Cephalosporin-TPE precursor probe
-
PBS, pH 7.4
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare bacterial suspensions of all test strains as described in Protocol 1. Adjust all suspensions to the same cell density.
-
In a 96-well microplate, add 100 µL of each bacterial suspension to different wells.
-
Add the cephalosporin-TPE precursor probe to a final concentration of 10 µM to all wells.
-
Incubate the plate at 37°C for a fixed time period (e.g., 60 minutes).
-
Measure the fluorescence intensity of each well.
-
Compare the fluorescence intensity of the β-lactamase producing strain with that of the non-producing and other bacterial strains. A significantly higher fluorescence signal in the presence of the target strain indicates the specificity of the probe.
Conclusion
TPE-OH based fluorescent probes, particularly those activated by specific bacterial enzymes, represent a powerful tool for the rapid and sensitive detection of bacteria. Their "turn-on" fluorescence mechanism upon interaction with target bacteria minimizes background signal and allows for real-time monitoring. While they show great promise, their specificity is intrinsically linked to the presence and activity of the target enzyme, a factor that must be considered when designing experiments and interpreting results. Compared to traditional methods, TPE-OH probes offer a significant advantage in terms of speed and ease of use. Further development of probes targeting a wider range of bacterial enzymes and the creation of probe arrays could lead to multiplexed detection systems capable of identifying multiple bacterial species simultaneously, further enhancing their utility in research and clinical settings.
References
- 1. Specific Detection of Extended-Spectrum β-Lactamase Activities with a Ratiometric Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific Detection of Extended‐Spectrum β‐Lactamase Activities with a Ratiometric Fluorescent Probe | Semantic Scholar [semanticscholar.org]
- 3. TCF-ALP: a fluorescent probe for the selective detection of Staphylococcus bacteria and application in “smart” wound dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive fluorescent probe for alkaline phosphatase and an activity assay based on the aggregation-induced emission effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of conventional methods for the quantification of bacterial cells after exposure to metal oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of conventional methods for the quantification of bacterial cells after exposure to metal oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative real-time polymerase chain reaction versus culture: a comparison between two methods for the detection and quantification of Actinobacillus actinomycetemcomitans, Porphyromonas gingivalis and Tannerella forsythensis in subgingival plaque samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unlocking Enhanced Performance in Organic Light-Emitting Diodes with Novel Tetraphenylethene Derivatives
A comparative analysis of various tetraphenylethene (TPE) derivatives showcases their potential in fabricating highly efficient and bright Organic Light-Emitting Diodes (OLEDs). These materials, known for their aggregation-induced emission (AIE) properties, are paving the way for next-generation displays and lighting technologies.
Researchers have been actively exploring a range of TPE derivatives to enhance the performance of OLEDs. These efforts have led to the development of materials that offer significant improvements in key performance metrics such as external quantum efficiency (EQE), luminance, current efficiency, and power efficiency. This guide provides a comparative overview of several promising TPE derivatives, supported by experimental data, to assist researchers and scientists in the field of organic electronics.
Comparative Performance of TPE Derivative-Based OLEDs
The following table summarizes the performance of non-doped OLEDs fabricated with different TPE derivatives as the emissive layer. The data highlights the impressive advancements achieved through molecular engineering of the TPE core.
| TPE Derivative | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| TPE-TPAPBI | 5.8 | 125,300 | 16.8 | 14.6 | - | - |
| TPE-DPBI | - | - | - | - | - | - |
| TPE-NPPB | 3.2 | - | 4.32 | 4.01 | - | - |
| TPE-APPB | 5.3 | - | 5.28 | 4.92 | - | - |
| TPE2-TT | 2.43 | 11,620 | 6.17 | - | 5.0 | - |
| Star-shaped TPE Derivative | 2.6 | 11,665 | 8.3 | 7.5 | - | - |
| SFC | 1.37 | 5,201 | 3.67 | - | - | - |
| trans-DFC | 0.99 | 4,025 | 1.97 | - | - | - |
| TPE2 | 3.4 | - | 8.8 | 7.3 | - | - |
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps conducted in a controlled environment. The following is a generalized protocol based on methodologies reported in the literature for TPE derivative-based OLEDs.
OLED Fabrication
The fabrication of OLED devices is typically carried out in a high-vacuum environment using thermal evaporation or solution-processing techniques.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are used as the anode.
-
The substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
After cleaning, the substrates are dried in an oven and then treated with UV-ozone or oxygen plasma to improve the work function of ITO and enhance hole injection.
2. Organic Layer Deposition:
-
A hole injection layer (HIL) and a hole transport layer (HTL) are deposited onto the ITO substrate. Common materials include PEDOT:PSS (for solution processing) or materials like NPB or TAPC (for thermal evaporation).[1][2]
-
The emissive layer (EML), consisting of the specific TPE derivative, is then deposited. For solution-processed devices, this is typically done by spin-coating a solution of the TPE derivative in a suitable organic solvent.[1][3][4] For thermally evaporated devices, the material is heated in a crucible under high vacuum.
-
Following the EML, an electron transport layer (ETL) and often an electron injection layer (EIL) are deposited. A common ETL is TPBi.[1][3][5]
3. Cathode Deposition:
-
A thin layer of a low work function metal, such as lithium fluoride (LiF) or barium (Ba), is deposited as the electron injection layer.[1][2][5]
-
Finally, a thicker layer of aluminum (Al) is deposited as the cathode to complete the device structure.[1][2][5]
The general device architecture can be represented as: ITO / HIL / HTL / EML (TPE derivative) / ETL / EIL / Cathode.[2][6]
OLED Characterization
Once fabricated, the performance of the OLEDs is thoroughly characterized.
1. Electroluminescence (EL) Spectra and CIE Coordinates:
-
The EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates of the devices are measured using a spectroradiometer.
2. Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
The J-V-L characteristics are measured using a source meter and a photometer. This data is used to determine the turn-on voltage, luminance, and current efficiency.
3. External Quantum Efficiency (EQE):
-
The EQE is calculated from the luminance, current density, and EL spectrum of the device.
Visualization of the OLED Fabrication and Characterization Workflow
The following diagram illustrates the key stages in the fabrication and characterization of TPE derivative-based OLEDs.
Caption: Workflow of OLED fabrication and characterization.
This guide provides a snapshot of the current landscape of TPE derivatives in OLED applications. The continuous development of novel TPE-based materials with tailored optoelectronic properties holds the promise of even more efficient and durable OLEDs in the future. The provided experimental framework can serve as a foundational reference for researchers venturing into this exciting field.
References
- 1. Solution-processable, star-shaped bipolar tetraphenylethene derivatives for the fabrication of efficient nondoped OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. nanoGe - MATSUSFall23 - New tetraphenylethene-based molecules for realization of blue non-doped aggregation-induced emission OLEDs [nanoge.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs [mdpi.com]
- 5. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.rit.edu [repository.rit.edu]
Assessing the In Vivo Biocompatibility of 4-(1,2,2-Triphenylvinyl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel imaging agents for in vivo studies necessitates a thorough evaluation of their biocompatibility to ensure safety and minimize interference with biological processes. This guide provides a comparative assessment of the biocompatibility of 4-(1,2,2-Triphenylvinyl)phenol (TPV), a fluorescent molecule with potential applications in bio-imaging, against commonly used alternative fluorescent probes. Due to the limited direct in vivo biocompatibility data for TPV, this guide extrapolates its likely biocompatibility profile based on the known properties of its constituent chemical classes: phenolic compounds and triphenylethylene derivatives. This is juxtaposed with established data for Indocyanine Green (ICG), Rhodamine dyes, Cyanine dyes (Cy5, Cy7), and Quantum Dots (QDs).
Executive Summary
This compound, as a member of the aggregation-induced emission luminogen (AIEgen) family, is anticipated to exhibit favorable biocompatibility. However, its phenolic and triphenylethylene moieties warrant careful consideration due to the potential for dose-dependent toxicity, including skin irritation and endocrine-disrupting effects. In comparison, established fluorescent probes like ICG and certain Cyanine dyes have a well-documented history of clinical use, though they are not without their own limitations, such as short half-lives and potential for phototoxicity. Rhodamine dyes and Quantum Dots present a more mixed biocompatibility profile, with toxicity concerns related to mitochondrial function and heavy metal content, respectively.
Comparative Analysis of In Vivo Biocompatibility
The following table summarizes the known in vivo biocompatibility data for TPV (inferred) and selected alternative fluorescent probes.
| Probe | Chemical Class | Primary In Vivo Applications | Known/Inferred Biocompatibility Profile | Key Biocompatibility Concerns |
| This compound (TPV) | Triphenylethylene / Phenol / AIEgen | Preclinical in vivo imaging (potential) | Inferred: Likely good biocompatibility at low concentrations, characteristic of AIEgens. | Potential for skin irritation, oxidative stress (phenolic group), and estrogenic/anti-estrogenic effects (triphenylethylene scaffold). |
| Indocyanine Green (ICG) | Cyanine Dye | FDA-approved for ophthalmic angiography, cardiac output determination, and liver function studies. | Established: Generally considered safe for clinical use with a low incidence of adverse reactions. | Short in vivo half-life, concentration-dependent toxicity to retinal cells, and potential for phototoxicity.[1][2] |
| Rhodamine Dyes (e.g., Rhodamine 6G) | Xanthene Dye | Fluorescence microscopy, vascular tracing. | Variable: Cationic rhodamines can exhibit dose-dependent toxicity. | Inhibition of mitochondrial respiration, developmental toxicity, and neurotoxicity at higher concentrations.[3][4] |
| Cyanine Dyes (e.g., Cy5, Cy7) | Polymethine Dye | Near-infrared (NIR) in vivo imaging of tumors and vasculature. | Generally Good: NIR cyanine dyes are widely used in preclinical in vivo imaging. | Potential for non-specific tissue accumulation and long-term toxicity is not fully elucidated. |
| Quantum Dots (QDs) | Semiconductor Nanocrystal | High-resolution in vivo imaging and tracking. | Variable: Biocompatibility is highly dependent on core composition, size, and surface coating. | Potential for heavy metal ion leakage (e.g., Cadmium), leading to cytotoxicity and long-term organ accumulation.[5][6] |
Experimental Protocols for In Vivo Biocompatibility Assessment
A comprehensive in vivo biocompatibility assessment of a novel fluorescent probe like TPV should follow internationally recognized guidelines, such as the ISO 10993 series for the biological evaluation of medical devices. Key experimental protocols include:
Acute Systemic Toxicity (ISO 10993-11)
-
Objective: To assess the potential for a single dose of the test substance to cause systemic toxic effects.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Administer a single dose of the test substance via a relevant route (e.g., intravenous, intraperitoneal).
-
Observe animals for a minimum of 24 hours for clinical signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Perform a gross necropsy at the end of the observation period to identify any organ abnormalities.
-
-
Endpoint: Determination of the maximum tolerated dose (MTD) and identification of target organs for toxicity.
Subchronic Toxicity (OECD Guideline 408)
-
Objective: To evaluate the effects of repeated exposure to the test substance over a period of 90 days.
-
Animal Model: Typically rats.
-
Procedure:
-
Administer the test substance daily for 90 days at three or more dose levels.
-
Monitor animals throughout the study for clinical signs of toxicity, body weight changes, and food/water consumption.
-
Collect blood and urine samples at specified intervals for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and histopathological examination of all major organs.
-
-
Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and characterization of target organ toxicity.
Skin Sensitization (ISO 10993-10 / OECD Guideline 406 - Guinea Pig Maximization Test)
-
Objective: To determine the potential of the test substance to cause a delayed-type hypersensitivity reaction (skin sensitization).
-
Animal Model: Guinea pigs.
-
Procedure:
-
Induction Phase: Expose the animals to the test substance with and without an adjuvant via intradermal injection and topical application.
-
Challenge Phase: After a rest period, challenge the animals with a non-irritating concentration of the test substance applied topically.
-
Observe the challenge sites for signs of erythema and edema at 24 and 48 hours post-application.
-
-
Endpoint: Assessment of the incidence and severity of skin reactions in the test group compared to a control group.
Visualizing Biocompatibility Assessment and Cellular Interactions
To better understand the processes involved in biocompatibility testing and the potential cellular effects of a novel compound, the following diagrams are provided.
Conclusion
While this compound holds promise as a novel fluorescent probe, a comprehensive in vivo biocompatibility assessment is crucial before its widespread adoption in research and drug development. Based on its chemical structure, a cautious approach is warranted, with particular attention to potential skin irritation and endocrine-disrupting effects. The selection of an appropriate fluorescent probe for in vivo studies should be a careful balance of desired imaging properties and a thorough understanding of its biocompatibility profile. This guide provides a framework for researchers to make informed decisions by comparing the inferred properties of TPV with established alternatives and by outlining the necessary experimental protocols for a rigorous safety evaluation.
References
- 1. nelsonlabs.com [nelsonlabs.com]
- 2. ISO 10993 - Wikipedia [en.wikipedia.org]
- 3. Biological Evaluation for Devices: Insights from ISO 10993-1 [nabi.bio]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Acute Systemic Toxicity Testing Procedure | International and Accredited Lab [nikoopharmed.com]
- 6. medicept.com [medicept.com]
Safety Operating Guide
Proper Disposal of 4-(1,2,2-Triphenylvinyl)phenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-(1,2,2-Triphenylvinyl)phenol, a compound used in scientific research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data for this compound is limited, the presence of a phenol group suggests that it should be handled with care. Phenol itself is toxic and corrosive.[1][2] The safety data for this compound indicates the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Personal protective equipment (PPE) is mandatory when handling this compound for disposal.
| Required Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility. Unwanted chemical stocks of phenolic compounds are generally classified as hazardous waste.[3] The following step-by-step procedure should be followed:
Step 1: Waste Segregation
-
Solid Waste: Collect un-used or expired this compound powder in a designated, compatible, and clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste container lined with a durable plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Container Selection and Labeling
-
Use containers that are compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a secure lid is appropriate. For liquid waste, use a shatter-proof, chemically resistant bottle with a screw cap.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
Keep containers tightly closed when not in use.
-
Store waste in secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]
Step 5: Handling Spills
-
In the event of a small spill of the solid compound, carefully sweep it up, avoiding dust generation, and place it in the designated solid hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth, and then collect it into the solid hazardous waste container.[3][4]
-
Ensure the area is well-ventilated during cleanup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(1,2,2-Triphenylvinyl)phenol
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(1,2,2-Triphenylvinyl)phenol. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Executive Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and compliant disposal methods. All quantitative data is summarized for quick reference, and a workflow diagram visually represents the handling process.
Chemical and Physical Properties
A clear understanding of the compound's properties is fundamental to safe handling.
| Property | Value |
| Molecular Formula | C₂₆H₂₀O |
| Molecular Weight | 348.44 g/mol [1] |
| Melting Point | 215-217 °C |
| Boiling Point | 454.4 °C |
| Appearance | White to off-white solid |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash risk. | Protects against eye irritation or serious eye damage. |
| Hand Protection | Double-gloved nitrile exam-style gloves (minimum 8mil thickness) for incidental contact. For extended contact or immersion, use heavy-duty neoprene or butyl rubber gloves. | Provides a barrier against skin irritation and absorption.[2] Phenol can be absorbed through the skin.[2] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemically resistant apron is recommended. | Prevents accidental skin contact.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Mitigates the risk of respiratory tract irritation from dust or aerosols. |
Operational Plan: A Step-by-Step Guide
This section details the procedural workflow for the safe handling of this compound.
Pre-Handling Preparations
-
Safety Data Sheet (SDS) Review: Before beginning any work, all personnel must read and understand the SDS for this compound.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
-
Waste Container Preparation: Prepare a designated, clearly labeled hazardous waste container for solid and liquid waste.
Handling the Compound
-
Work Area: All handling of this compound must be performed within a certified chemical fume hood.[3]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[5] Subsequent rinses may be disposed of according to institutional guidelines.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the handling process for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
